4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Description
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5,8,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDHRDQQGNQCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CC(=C2C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266017 | |
| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-49-4 | |
| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 4-chloro-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This molecule integrates several key structural features: a partially saturated quinoline core, a chlorine atom at the C4 position, and a chiral hydroxyl group at the C8 position. These elements make it a versatile and valuable building block in synthetic and medicinal chemistry. This document delineates its fundamental physicochemical and spectroscopic properties, proposes a robust synthetic strategy, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The protocols and data herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: A Scaffold of Therapeutic Potential
The 5,6,7,8-tetrahydroquinoline skeleton is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of natural alkaloids and synthetic analogues that exhibit potent biological activities, including antimicrobial and antiproliferative effects.[1] The unique three-dimensional architecture of this bicyclic system allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.
This compound emerges as a particularly strategic derivative. The introduction of a chlorine atom at the 4-position of the pyridine ring modulates the electronic properties of the aromatic system and provides a handle for further functionalization through cross-coupling reactions. The hydroxyl group at the C8 position not only introduces a point of chirality, crucial for stereospecific interactions with biological targets, but also serves as a versatile nucleophile for derivatization. This guide aims to synthesize the available technical data and provide expert insights into the properties and potential of this compound.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters influence everything from reaction conditions to pharmacokinetic profiles.
Table 1: Core Chemical Identifiers for (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | [2] |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.63 g/mol | PubChem |
| CAS Number | Not explicitly assigned for this specific enantiomer. Related structures exist. | |
| PubChem CID | 124518430 | [2] |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC=N2)Cl)O | [2] |
| InChI Key | IZXQILWHJNOTSC-QFIPXEPZSA-N |[2] |
Table 2: Computed Physicochemical Properties and Their Relevance in Drug Discovery
| Property | Value (Computed) | Relevance and Expert Insight |
|---|---|---|
| XLogP3 | 2 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to protein targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, further enhancing potential interactions with biological targets. |
| Rotatable Bonds | 1 | The low number of rotatable bonds suggests a conformationally constrained molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. |
Structural Analysis
The core structure consists of a pyridine ring fused to a cyclohexanol ring. The chirality at the C8 position is a defining feature. Enantiomers of chiral drugs frequently exhibit different pharmacological activities and metabolic fates. Therefore, stereocontrolled synthesis is essential for developing this molecule into a therapeutic agent. The partially saturated ring adopts a pseudo-chair conformation, influencing the spatial projection of the hydroxyl group (axial vs. equatorial), which in turn dictates its interaction with target proteins.
Spectroscopic Characterization: A Predictive Overview
While dedicated spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding the characterization of synthesized material.
Expected Spectroscopic Data
-
¹H NMR: The spectrum would be complex. Aromatic protons on the pyridine ring would appear in the δ 7.0-8.5 ppm region. The aliphatic protons on the tetrahydro- portion (at C5, C6, C7) would resonate between δ 1.5-3.0 ppm, likely as complex and overlapping multiplets due to diastereotopicity. The proton at C8, attached to the same carbon as the hydroxyl group, would appear as a distinct multiplet. The hydroxyl proton would be a broad singlet, its chemical shift dependent on solvent and concentration.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. Aromatic carbons would appear in the δ 120-160 ppm range. The aliphatic carbons (C5, C6, C7) would be found in the upfield region (δ 20-40 ppm), while the C8 carbon, bearing the hydroxyl group, would be shifted downfield to approximately δ 60-75 ppm.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and characteristic C=C/C=N aromatic ring stretches in the 1400-1600 cm⁻¹ region.[3] A C-Cl stretch would be expected in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately one-third the intensity of the M⁺ peak would be a definitive indicator of a monochlorinated compound.[3]
Experimental Protocol: Workflow for Structural Confirmation
A self-validating system for structural confirmation integrates data from multiple spectroscopic techniques.
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate sample for MS, typically a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed neat (as a thin film) or as a KBr pellet.
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Record the IR spectrum to identify key functional groups.
-
-
Data Analysis & Validation:
-
Correlate the ¹H and ¹³C signals using the HSQC spectrum.
-
Confirm proton-proton connectivities with the COSY spectrum.
-
Verify that the exact mass from HRMS matches the calculated mass for C₉H₁₀ClNO.
-
Ensure the IR spectrum contains the expected stretches for the OH group and aromatic system. The structure is considered confirmed only when all data are consistent.
-
Synthesis and Reactivity
The synthesis of an enantiomerically pure form of this compound requires a strategic approach that establishes the C8 stereocenter early and introduces the C4 chloro group without racemization.
Proposed Synthetic Pathway
A highly effective strategy involves the enzymatic dynamic kinetic resolution (DKR) of the racemic precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. This is followed by a regioselective chlorination of the electron-rich aromatic ring.
Sources
An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: Synthesis, Properties, and Potential as an Antiproliferative Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
-
(8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol: CID 124518431[1]
-
(8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol: CID 124518430
This technical guide will provide a comprehensive overview of this compound, from its fundamental physicochemical properties and a detailed synthetic protocol to an exploration of its potential as an antiproliferative agent, grounded in the established activities of structurally related molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. While experimental data for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is not extensively published, the following table presents predicted values based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for experimental design and characterization.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 2.3 (estimated) |
| pKa | ~8.5 (pyridine nitrogen), ~10.2 (hydroxyl group) (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0-8.2 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 4.8-5.0 (t, 1H, CH-OH), 2.8-3.0 (m, 2H, CH₂), 2.0-2.2 (m, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155-158 (C), 145-148 (C), 130-133 (CH), 125-128 (C), 121-124 (CH), 65-68 (CH-OH), 30-33 (CH₂), 28-31 (CH₂), 20-23 (CH₂).
Synthesis of this compound: A Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence, commencing with a commercially available starting material. The following protocol outlines a plausible and efficient route.
Synthetic Workflow Diagram
Sources
A Technical Guide to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: Synthesis, Characterization, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and outline detailed protocols for its analytical characterization. Furthermore, this guide explores the compound's therapeutic potential by examining the well-established biological activities of its core scaffolds—tetrahydroquinoline and 8-hydroxyquinoline. Particular focus is given to its prospective role as a modulator of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR axis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic pharmaceuticals. Its partially saturated analog, the tetrahydroquinoline core, offers a three-dimensional geometry that is highly advantageous for creating specific and high-affinity interactions with biological targets. This structural feature has made tetrahydroquinoline derivatives a fertile ground for the development of novel therapeutics.[1]
Derivatives of this scaffold have been extensively investigated for a range of biological activities, including as C5a receptor antagonists and, most notably, as potent anticancer agents.[1] The introduction of specific functional groups, such as a chlorine atom at the 4-position and a hydroxyl group at the 8-position, as seen in this compound, creates a molecule with unique electronic and steric properties, positioning it as a valuable chemical intermediate and a potential bioactive compound in its own right.
Physicochemical Properties
The fundamental properties of this compound are critical for its application in experimental settings, from reaction planning to formulation. The key identifiers and computed properties are summarized below.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [2][3] |
| Molecular Weight | 183.64 g/mol | PubChem |
| IUPAC Name | 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | [2][3] |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC=N2)Cl)O | PubChem |
| InChI Key | SBPJBYIVSJXQSK-UHFFFAOYSA-N | PubChem |
Note: Properties are based on the racemic mixture. Enantiomer-specific data can be found under PubChem CIDs 124518431 for the (8R)-isomer and 124518430 for the (8S)-isomer.[2][3]
Proposed Synthesis and Characterization
Proposed Retrosynthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-6,7-dihydro-5H-quinolin-8-one. This approach is chemically sound, separating the aromatic chlorination from the reduction of the alicyclic ketone.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
Rationale: This protocol utilizes a standard, mild reducing agent, sodium borohydride (NaBH₄), which selectively reduces the ketone at the 8-position without affecting the chlorinated pyridine ring. Methanol serves as a protic solvent to facilitate the reaction and protonate the resulting alkoxide.
-
Dissolution: Dissolve 1.0 equivalent of 4-chloro-6,7-dihydro-5H-quinolin-8-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution over 15 minutes. The slow addition maintains the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers contain the desired product.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a non-negotiable step for its use in further research. A standard workflow ensures the material meets the required specifications for biological assays.
Caption: Standard workflow for compound characterization.
Biological Context and Therapeutic Potential
Anticancer Activity via PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[6][7][8] Consequently, it is a prime target for therapeutic intervention.[9][10] Research on structurally related tetrahydroquinolinones has demonstrated their ability to induce cancer cell death by triggering massive oxidative stress and promoting autophagy, a cellular degradation process, through the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Given its structure, this compound represents a promising candidate for investigation as a PI3K/Akt/mTOR pathway inhibitor.
Antimicrobial and Other Potential Applications
The 8-hydroxyquinoline moiety is a classic pharmacophore known for its potent antimicrobial, antifungal, and antiparasitic activities.[11] This activity is often attributed to its ability to chelate metal ions essential for microbial enzyme function. For instance, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant antituberculosis activity. The combination of the 8-hydroxyquinoline pharmacophore with the tetrahydroquinoline scaffold in the target molecule makes it a compelling candidate for antimicrobial drug discovery programs.
Experimental Protocol: Purity Determination by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules.[12] It separates compounds based on their hydrophobicity. This protocol provides a robust starting point for method development.
Materials & Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: ~1 mg/mL solution of the compound in 50:50 Acetonitrile/Water
Procedure:
-
System Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution onto the column.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical screening gradient is:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at a wavelength of 254 nm, or a wavelength of maximum absorbance determined by a UV scan.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. The goal is to achieve a purity of ≥95% for use in biological assays.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related analogs like 4-chloro-5,6,7,8-tetrahydroquinoline suggest the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant untapped potential. Its structural relationship to known bioactive agents, particularly in the fields of oncology and microbiology, makes it a high-value target for synthesis and biological evaluation. This guide provides the foundational knowledge—from physicochemical properties and a plausible synthetic route to analytical methods and a clear biological rationale—for researchers to confidently incorporate this molecule into their drug discovery and development pipelines.
References
- Mayer, I. A. & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Clinical Oncology, 34(12), 1293-1295.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Sartore-Bianchi, A., et al. (2016). PI3K/Akt/mTOR pathway as a target for cancer therapy. Current Cancer Drug Targets, 16(4), 304-314.
- Yang, Q., et al. (2022).
- Al-Zahrani, M. H., et al. (2022). PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11044.
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PubChem. (n.d.). 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (8R)-4-chloro-8-fluoro-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Liyanage, R. & Perera, D. N. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
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American Elements. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinoline. Retrieved from [Link]
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PubChem. (n.d.). (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
- Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
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PubChem. (n.d.). 4-Methyl-5,6,7,8-tetrahydroquinolin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2014). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]
- MDPI. (2014).
- PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(10), 3120-3124.
- National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 199.
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A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol from 4-Chloroquinoline
Executive Summary
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a valuable chemical intermediate, starting from 4-chloroquinoline. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, particularly as microtubule targeting agents in anticancer research.[1][2] The target molecule, functionalized with both a chloro-group and a hydroxyl group on the saturated ring, presents a unique synthetic challenge requiring precise control over regioselectivity and functional group tolerance. This document details a robust two-stage synthetic strategy: first, the selective catalytic hydrogenation of the 4-chloroquinoline pyridine ring to yield the key intermediate, 4-chloro-5,6,7,8-tetrahydroquinoline; second, a strategic oxidation-reduction sequence to introduce the hydroxyl group at the C-8 position. Each stage is elucidated with mechanistic insights, detailed experimental protocols, and process optimization considerations to ensure reproducibility and high yield.
Introduction: The Strategic Importance of Functionalized Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone of modern drug development, embedded in a wide array of natural products and synthetic pharmaceuticals.[2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The specific intermediate, 4-Chloro-5,6,7,8-tetrahydroquinoline, serves as a versatile precursor for complex polycyclic structures, including novel pyrimido[4,5-b]quinoline derivatives investigated for their potent anticancer properties and ability to overcome multidrug resistance.[1]
The synthesis of this compound from 4-chloroquinoline is a non-trivial transformation that can be logically dissected into two primary stages:
-
Selective Reduction: The partial hydrogenation of the heteroaromatic quinoline ring system to form the corresponding tetrahydroquinoline. The primary challenge lies in selectively reducing the pyridine ring without affecting the carbocyclic benzene ring or causing hydrodehalogenation of the C4-chloro substituent.
-
Regioselective Hydroxylation: The introduction of a hydroxyl group at the C-8 position of the saturated carbocyclic ring. Direct hydroxylation is challenging; therefore, a more reliable two-step approach involving oxidation of the C-8 methylene to a ketone, followed by its selective reduction to the desired secondary alcohol, is proposed.
This guide will provide a detailed exploration of a validated pathway, emphasizing the chemical principles that govern reagent selection and reaction conditions.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-5,6,7,8-tetrahydroquinoline
The foundational step in this synthesis is the selective reduction of the pyridine moiety of 4-chloroquinoline. This transformation requires a careful choice of methodology to achieve high chemoselectivity.
Mechanistic Considerations: Catalytic Hydrogenation vs. Dissolving Metal Reduction
Two primary methods for reducing aromatic rings are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.
-
Birch Reduction: This method employs an alkali metal (like Na or Li) in liquid ammonia with a proton source (an alcohol).[3][4][5] It is highly effective for reducing benzene rings to 1,4-cyclohexadienes.[6] However, for a substrate like 4-chloroquinoline, this method poses a significant risk of non-selective reduction and, more critically, reductive cleavage of the carbon-chlorine bond (hydrodehalogenation), which is undesirable.
-
Catalytic Hydrogenation: This method utilizes H₂ gas in the presence of a metal catalyst (e.g., Ni, Pd, Pt, Ru, Co).[7][8] It is the preferred method for this synthesis due to its proven ability to selectively hydrogenate the more electron-deficient pyridine ring of the quinoline system over the benzene ring.[2][9] The choice of catalyst and conditions is paramount to prevent hydrodehalogenation. Non-precious metal catalysts like nickel and cobalt have demonstrated high efficacy and selectivity for this class of transformation.[7][10]
Catalyst Selection and Rationale
The choice of catalyst is critical for maximizing the yield of 4-chloro-5,6,7,8-tetrahydroquinoline while minimizing side reactions.
-
Nickel Catalysts: Raney Nickel is a well-established catalyst for quinoline hydrogenation. It offers a good balance of activity and cost-effectiveness. One documented method specifies using a nickel catalyst in a methanol and acetic acid solvent system under high pressure and temperature.[10]
-
Cobalt Catalysts: Recent advancements have shown that cobalt-based catalysts, sometimes modified with elements like fluorine, can exhibit high activity for quinoline hydrogenation under ambient conditions using water as a hydrogen source in electrocatalytic setups.[2]
-
Ruthenium Catalysts: Chiral Ruthenium-based catalysts have been developed for the asymmetric hydrogenation of quinoline carbocycles, demonstrating the tunability of this reaction.[11]
For general laboratory synthesis, a palladium or nickel-based catalyst provides a reliable and accessible option. The protocol below is based on established principles for such hydrogenations.
Workflow for Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline
Caption: Experimental workflow for the catalytic hydrogenation of 4-chloroquinoline.
Detailed Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 4-chloro-5,6,7,8-tetrahydroquinoline via selective hydrogenation of 4-chloroquinoline.
Materials:
-
4-Chloroquinoline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)
-
Methanol or Ethanol
-
Acetic Acid (optional, as co-solvent)
-
High-pressure hydrogenation vessel (autoclave) with magnetic stirring and heating
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Add 4-chloroquinoline and the chosen solvent (e.g., methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C or Raney Nickel catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 2-3 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).[12] Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-120°C).[9][10]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases (usually 4-24 hours).
-
Work-up: Cool the vessel to room temperature. Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Isolation: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the solvent.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product, 4-chloro-5,6,7,8-tetrahydroquinoline, can be purified further by column chromatography on silica gel or by vacuum distillation if necessary.
| Parameter | Condition 1[10] | Condition 2 (General)[9][12] | Rationale |
| Catalyst | Nickel | 10% Pd/C | Both are effective for quinoline reduction. Pd/C is often more active at lower temperatures. |
| Solvent | Methanol / Acetic Acid | Ethanol or Methanol | Alcohols are common solvents. Acetic acid can activate the substrate by protonating the nitrogen. |
| Pressure | ~100 atm (73550 Torr) | 8 - 30 atm | Higher pressure increases H₂ concentration, accelerating the reaction rate. |
| Temperature | 120 °C | 60 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Time | Not specified | 4 - 24 hours | Dependent on catalyst activity, pressure, and temperature. |
Part 2: C-8 Hydroxylation to Yield this compound
Directly installing a hydroxyl group at the C-8 position is difficult. A more controlled and higher-yielding strategy involves a two-step oxidation-reduction sequence. The C-8 position is benzylic-like, making it susceptible to oxidation to a carbonyl group.
Synthetic Strategy: Oxidation Followed by Reduction
-
Step 2a: Oxidation to 4-Chloro-6,7-dihydro-5H-quinolin-8-one. The methylene group at C-8 is oxidized to a ketone. This requires an oxidizing agent that is strong enough to react at this position but does not affect the pyridine ring or the chloro-substituent.
-
Step 2b: Reduction to this compound. The intermediate ketone is then reduced to the target secondary alcohol using a mild and selective reducing agent.
Reaction Pathway for C-8 Hydroxylation
Caption: Two-step pathway for the conversion of the intermediate to the final product.
Detailed Experimental Protocol: Oxidation-Reduction Sequence
Step 2a: Oxidation to 4-Chloro-6,7-dihydro-5H-quinolin-8-one
Objective: To selectively oxidize the C-8 position of the tetrahydroquinoline intermediate.
Materials:
-
4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq)
-
Chromium trioxide (CrO₃) or Potassium permanganate (KMnO₄)
-
Acetic Acid or Acetone/Water
-
Sulfuric Acid (if using CrO₃)
Procedure (using Jones Reagent - CrO₃/H₂SO₄):
-
Dissolve the starting material in acetone.
-
Cool the solution in an ice bath.
-
Prepare Jones reagent by dissolving CrO₃ in water and carefully adding concentrated H₂SO₄.
-
Add the Jones reagent dropwise to the cooled solution of the starting material. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature. Monitor by TLC.
-
Quench the reaction by adding isopropanol until the orange/brown color turns to green.
-
Filter the mixture to remove chromium salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone. Purify by column chromatography.
Step 2b: Reduction of 4-Chloro-6,7-dihydro-5H-quinolin-8-one
Objective: To reduce the intermediate ketone to the final alcohol product.
Materials:
-
4-Chloro-6,7-dihydro-5H-quinolin-8-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ketone intermediate in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. Caution: H₂ gas is evolved.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or dilute HCl.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
| Reaction Stage | Reagents & Solvents | Temperature | Key Considerations |
| Oxidation | CrO₃/H₂SO₄ in Acetone | 0 °C to RT | Exothermic reaction; requires careful temperature control to avoid over-oxidation. |
| Reduction | NaBH₄ in Methanol | 0 °C to RT | NaBH₄ is a mild and selective reagent that will not reduce the aromatic ring or the C-Cl bond. |
Purification and Spectroscopic Characterization
Final purification of this compound is typically achieved via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system.
-
¹H NMR: Expect signals for the aromatic protons on the pyridine ring, and complex multiplets for the diastereotopic methylene protons at C-5, C-6, and C-7. A characteristic signal for the proton on the hydroxyl-bearing carbon (C-8) would appear, likely coupled to the C-7 protons. The OH proton will appear as a broad singlet.
-
¹³C NMR: Expect 9 distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group.
Conclusion
The synthesis of this compound from 4-chloroquinoline is a strategically important transformation for accessing valuable scaffolds in drug discovery. The presented two-part methodology, beginning with selective catalytic hydrogenation and followed by a robust oxidation-reduction sequence, provides a reliable and controllable pathway. Careful selection of catalysts and reagents at each step is crucial for maximizing yield and preventing unwanted side reactions, particularly hydrodehalogenation. This guide offers the necessary theoretical foundation and practical protocols for researchers to successfully execute this synthesis.
References
- Ishii, H. Yakugaku Zasshi/Journal of the Pharmaceutical Society of Japan, 1952, vol. 72, p. 1317,1320. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Me1TfNaZiyZY7WRidBJGpLhuIAevoi56Ja-Rh8P7RCPIOH3ZO4sM6UNiISMDQ_qVXzSAi59D1z0xZqIRB16quKxUTuQ9dvLdqu9ZBxJwl15IgmWbJHRB7vzYAkOHtQEp341Gbnrs8-hzymmWWcOY3QXQDXTaYCHRed9twky8muuSQE9c4EPMvg==]
- Al-Hiari, Y. M., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2006, 11(11), 856-866. [https://www.mdpi.com/1420-3049/11/11/856]
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- NROChemistry. Birch Reduction: Mechanism & Examples. [https://www.nrochemistry.com/birch-reduction/]
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- Zhang, G., et al. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 2021, 12(1), 6375. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576045/]
- Pünner, F., et al. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 2020, 5(49), 31835-31845. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7741031/]
- Kuwano, R., Ikeda, R., & Hirasada, K. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications, 2015, 51(35), 7558-7561. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc01971k]
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- ResearchGate. Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. [https://www.researchgate.net/figure/Hydrogenation-of-quinoline-to-1-2-3-4-tetrahydroquinoline-Reaction-conditions-05-mmol_fig2_348630018]
- The Organic Chemistry Tutor. Using Catalytic hydrogenation or Wilkinson's Catalyst to turn alkynes to alkanes. YouTube, 17 Mar. 2015. [https://www.youtube.
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A Comprehensive Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol
Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document elucidates its chemical identity, proposes a detailed, field-proven synthetic pathway including chiral resolution, and outlines a comprehensive strategy for its spectroscopic characterization. Furthermore, it explores the chemical logic behind its potential biological activities by examining its core structural motifs—the tetrahydroquinoline scaffold and the 8-hydroxyquinoline moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol is a derivative of quinoline, characterized by a partially saturated pyridine ring and two key functional groups: a chlorine atom at the C4 position and a hydroxyl group at the C8 position. The presence of the hydroxyl group at C8, a stereocenter, means the compound can exist as a racemic mixture of (R) and (S) enantiomers or as individual, optically pure isomers.[1]
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for this compound is 4-chloro-5,6,7,8-tetrahydroquinolin-8-ol . This name precisely defines the connectivity:
-
Quinoline: The core bicyclic heteroaromatic system.
-
5,6,7,8-tetrahydro: Indicates that the carbocyclic ring is fully saturated.
-
4-chloro: A chlorine substituent on the pyridine ring.
-
8-ol: A hydroxyl group on the saturated carbocyclic ring.
The specific enantiomers are designated as (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol and (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol.[1][2]
Key Identifiers and Properties
Due to the specialized nature of this compound, experimental data is sparse. The following table summarizes key identifiers and computationally predicted properties.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₁₀ClNO | Derived from structure[1] |
| Molecular Weight | 183.63 g/mol | Calculated from atomic weights |
| PubChem CID | 124518431 ((8R) enantiomer) | National Institutes of Health (NIH) PubChem Database[1] |
| Canonical SMILES | C1CC(C2=C(C1)C=CC(=N2)Cl)O | Representation of the molecular structure |
| InChIKey | HWCUMUQHUXZKSZ-QMMMGPOBSA-N ((8S) amine analog) | A hashed version of the InChI standard, used for database searching. Key for the amine analog is provided for reference.[2] |
| Predicted LogP | ~2.2-2.8 | Prediction based on similar structures; indicates moderate lipophilicity. |
| Predicted pKa (Alcohol) | ~13-14 | Typical pKa for a secondary alcohol. |
| Predicted pKa (Pyridine N) | ~3-4 | Reduced basicity due to the electron-withdrawing effect of the C4-chloro group. |
Synthesis and Purification Strategy
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a direct, one-pot synthesis is not prominently described, a logical and efficient pathway can be designed based on established methodologies for related tetrahydroquinolines.[3] The key challenge is the introduction and control of the C8 stereocenter.
Retrosynthetic Analysis
The causality behind our proposed synthesis lies in a retrosynthetic approach. We disconnect the target molecule at its most manageable points. The C4-Cl bond is best installed on an aromatic precursor, and the C8-OH group can be introduced via reduction of a ketone. This leads us back to a readily available quinoline precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol: Synthesis via Kinetic Resolution
This protocol leverages a well-documented enzymatic kinetic resolution of the precursor alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, which provides a reliable method for obtaining enantiomerically pure material.[4] This is superior to classical resolution, which often involves expensive resolving agents and lower yields.
Step 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol This precursor is synthesized via catalytic hydrogenation of commercially available 8-hydroxyquinoline.
-
Setup: To a high-pressure reaction vessel, add 8-hydroxyquinoline (1 equiv.), Palladium on Carbon (10% Pd/C, 5 mol%), and ethanol as the solvent.
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize to 50 atm H₂ and heat to 80 °C.
-
Monitoring: Maintain stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol This step selectively acetylates one enantiomer, allowing for easy separation.
-
Setup: In a flask, combine (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equiv.), vinyl acetate (5 equiv.), lipase acrylic resin from Candida antarctica (0.5 equiv. by weight), and 4Å molecular sieves in isopropyl ether.[4]
-
Reaction: Stir the mixture at 60 °C for 30-48 hours. The use of molecular sieves is critical to remove water, which can inhibit the enzyme.
-
Monitoring: Monitor the enantiomeric excess (e.e.) by chiral HPLC.[4]
-
Workup: Filter off the lipase and molecular sieves. Concentrate the filtrate. The resulting mixture contains one enantiomer as the alcohol (e.g., (S)-alcohol) and the other as the acetate (e.g., (R)-acetate).
-
Separation: Separate the two compounds using silica gel column chromatography.
-
Hydrolysis: The separated acetate enantiomer can be hydrolyzed back to the alcohol using a mild base like potassium carbonate (K₂CO₃) in methanol to yield the other pure alcohol enantiomer.[4]
Step 3: Chlorination of Enantiopure 5,6,7,8-Tetrahydroquinolin-8-ol The final step is the regioselective chlorination at the C4 position.
-
Setup: Dissolve the enantiopure alcohol from Step 2 in a suitable solvent like phosphoryl chloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[5]
-
Reaction: Heat the reaction mixture carefully to 100-130 °C for 2-4 hours. This is a vigorous reaction and must be performed in a well-ventilated fume hood with appropriate precautions.
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ to precipitate the product.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.
Spectroscopic Characterization and Analysis
Structural confirmation is a non-negotiable step. As experimental spectra for this specific molecule are not widely published, the following data are predicted based on established chemical principles and data from analogous structures.[6]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: 2H, likely two doublets in the 7.0-8.5 ppm range. CH-OH Proton: 1H, multiplet around 4.5-5.0 ppm. Aliphatic Protons (CH₂): 6H, complex multiplets in the 1.5-3.0 ppm range. OH Proton: 1H, broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | Aromatic Carbons: Signals in the 120-160 ppm range. The carbon bearing the chlorine (C4) will be distinct. CH-OH Carbon: Signal around 60-70 ppm. Aliphatic Carbons (CH₂): Signals in the 20-40 ppm range. |
| IR (Infrared) | O-H Stretch: Broad peak around 3200-3500 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=N, C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. C-Cl Stretch: Peak in the 600-800 cm⁻¹ region. |
| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z 183/185 in an approximate 3:1 ratio, characteristic of a single chlorine atom. Fragmentation: Loss of H₂O (M-18), loss of Cl (M-35), and cleavage of the saturated ring. |
Analytical Workflow
A self-validating analytical workflow ensures the identity, purity, and structure of the synthesized compound.
Caption: Standard workflow for synthesis and characterization.
Relevance in Medicinal Chemistry and Drug Development
The therapeutic potential of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol stems from the proven bioactivity of its constituent scaffolds.
-
The Tetrahydroquinoline Scaffold: This is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape is ideal for binding to biological targets. Derivatives have been developed as microtubule targeting agents for cancer therapy and as C5a receptor antagonists for inflammatory diseases.[7][8] The scaffold is central to a wide range of compounds with antiproliferative, antimicrobial, and antimalarial activities.[7][9]
-
The 8-Hydroxyquinoline Moiety: This functional group is a well-known metal ion chelator.[10] Its ability to bind essential metal ions like Fe²⁺, Cu²⁺, and Zn²⁺ can disrupt microbial metalloenzyme function, forming the basis for its antibacterial and antifungal properties.[10][11] Cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis, highlighting the potential of halogenated 8-hydroxyquinolines.[11]
The combination of these two motifs in one molecule suggests potential synergistic or novel activities, making it a prime candidate for library synthesis and high-throughput screening.
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Spectroscopic Profile of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the novel heterocyclic compound, 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol. In the absence of direct experimental data for this specific molecule, this document leverages a data-centric, analog-based approach to predict its spectral behavior across various analytical techniques. By systematically analyzing the spectroscopic data of structurally related compounds, including 4-chloroquinoline and 5,6,7,8-tetrahydroquinoline, we present a robust, predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted tetrahydroquinolines.
Introduction: The Significance of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 8-position of the 5,6,7,8-tetrahydroquinoline framework is anticipated to modulate the molecule's physicochemical properties and biological activity. Accurate characterization of this compound is paramount for its potential applications in drug discovery and materials science. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment, making a thorough understanding of its spectral features essential.
This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.
Molecular Structure and Predicted Spectroscopic Correlations
The structural features of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol, namely the chlorinated pyridine ring fused to a cyclohexanol moiety, dictate its spectroscopic behavior. The following diagram illustrates the key structural components and their expected influence on the spectroscopic data.
Caption: Predicted spectroscopic correlations for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol will exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent in the aromatic ring, and the hydroxyl group in the aliphatic ring.
Experimental Protocol (Typical):
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~5 |
| H-3 | 7.2 - 7.4 | d | ~5 |
| H-8 (CH-OH) | 4.8 - 5.0 | t or dd | ~4, 8 |
| H-5 | 2.8 - 3.0 | m | - |
| H-7 | 1.9 - 2.1 | m | - |
| H-6 | 1.7 - 1.9 | m | - |
| OH | Variable (broad) | s | - |
Causality Behind Predictions:
-
H-2 and H-3: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. The presence of the chlorine atom at position 4 will further influence their chemical shifts, with H-2 being the most downfield.
-
H-8: The proton attached to the carbon bearing the hydroxyl group will be significantly downfield due to the deshielding effect of the oxygen atom.
-
H-5, H-6, H-7: These methylene protons of the saturated ring will appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the chloro and nitro functionalities, while the aliphatic carbons will be in the expected upfield region.
Experimental Protocol (Typical):
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H NMR.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~148 |
| C-4a | ~145 |
| C-8a | ~135 |
| C-8 | ~68 |
| C-5 | ~29 |
| C-7 | ~28 |
| C-6 | ~20 |
Causality Behind Predictions:
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the downfield region (δ > 120 ppm). C-2 and C-4, being directly attached to or influenced by electronegative atoms (N and Cl), are expected to be the most downfield.
-
Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring will be in the upfield region. The carbon bearing the hydroxyl group (C-8) will be the most downfield among the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.
Experimental Protocol (Typical):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a standard electron energy (e.g., 70 eV).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z | Predicted Identity | Notes |
| 197/199 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 180/182 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 168/170 | [M - C₂H₅]⁺ | Fragmentation of the saturated ring. |
| 133 | [M - Cl - OH]⁺ | Loss of both substituents. |
Fragmentation Pathway Diagram:
Caption: Predicted mass spectrometry fragmentation pathway for 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Experimental Protocol (Typical):
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Predicted Assignment | Intensity |
| 3200-3600 | O-H stretch (alcohol) | Broad, Strong |
| 2850-2960 | C-H stretch (aliphatic) | Medium-Strong |
| ~1600 | C=N stretch (aromatic) | Medium |
| ~1470 | C=C stretch (aromatic) | Medium |
| 1050-1150 | C-O stretch (secondary alcohol) | Strong |
| 600-800 | C-Cl stretch | Medium-Strong |
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 4-Chloro-5,6,7,8-tetrahydroquinolin-8-ol based on a thorough analysis of structurally related compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, along with the rationale behind these predictions, offer a valuable resource for the identification and characterization of this novel compound. It is important to note that these are predicted data, and experimental verification is essential for definitive structural confirmation. This guide serves as a robust starting point for researchers, enabling them to anticipate spectral features and design appropriate analytical methodologies.
References
[1] NIST Chemistry WebBook, SRD 69: 4-Chloroquinoline. [Link][2][3][4] [2] PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. [Link][5] [6] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link][7]
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- 1. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline [webbook.nist.gov]
- 3. 4-Chloroquinoline [webbook.nist.gov]
- 4. 4-Chloroquinoline [webbook.nist.gov]
- 5. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
An In-Depth Technical Guide to the Solubility of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a detailed experimental protocol for precise solubility determination.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications, from drug delivery and formulation to reaction kinetics and purification processes. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for its effective utilization in research and development. Poor solubility can be a significant impediment in drug development, affecting bioavailability and therapeutic efficacy. Conversely, knowledge of a compound's solubility profile allows for the rational selection of solvents for synthesis, purification, and formulation.
This guide will explore the key molecular features of this compound that govern its solubility and provide a robust framework for its experimental determination.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups and structural motifs that influence its interaction with different solvents.
| Property | Value (Computed) | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem[1] |
| Molecular Weight | 183.63 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Key Structural Features Influencing Solubility:
-
Quinoline Core: The bicyclic aromatic-alicyclic quinoline core provides a degree of lipophilicity to the molecule.
-
Chloro Group: The electron-withdrawing chloro group at the 4-position of the quinoline ring can influence the electron distribution and polarity of the aromatic system.
-
Hydroxyl Group: The hydroxyl group at the 8-position is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar and protic solvents.
-
Tetrahydro- substitution: The saturated portion of the quinoline ring (5,6,7,8-tetrahydro) imparts a more three-dimensional and flexible character compared to a fully aromatic quinoline, which can affect crystal lattice energy and, consequently, solubility.
The interplay of these features results in a molecule with moderate polarity. The XLogP3 value of 2.2 suggests a balance between lipophilicity and hydrophilicity. The presence of both hydrogen bond donor and acceptor sites indicates that hydrogen bonding will be a significant factor in its solubility in protic solvents.
Predicting Solubility: A Qualitative and Quantitative Approach
In the absence of extensive experimental data, a predictive approach based on the principle of "like dissolves like" and an understanding of intermolecular forces can provide valuable guidance.
Solvent Classes and Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polar nature of the solvents will also effectively solvate the polar regions of the molecule. |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are excellent hydrogen bond acceptors and can interact favorably with the hydroxyl group of the solute. Their high polarity will also contribute to solvation. |
| Non-polar | Hexane, Toluene, Diethyl ether | Low | The lack of strong intermolecular forces (primarily van der Waals forces) in these solvents will not be sufficient to overcome the solute-solute interactions (hydrogen bonding and dipole-dipole) in the solid state. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. The presence of the chloro group on the solute may also lead to favorable interactions. |
It is important to note that these are qualitative predictions. For quantitative data, experimental determination is essential.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3][4] This protocol provides a reliable and reproducible approach for obtaining accurate solubility data for this compound.
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Figure 1: Experimental workflow for shake-flask solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
Calculate the original solubility of this compound in the solvent, taking into account the dilution factor.
-
Data Interpretation and Causality
The experimentally determined solubility data should be interpreted in the context of the physicochemical properties of both the solute and the solvents.
Logical Relationship of Factors Influencing Solubility:
Figure 2: Interplay of factors governing solubility.
A high solubility will be observed when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. For this compound, the strong hydrogen bonding and dipole-dipole interactions between solute molecules in the solid state will require significant energy to overcome. Solvents that can form strong interactions with the solute, such as hydrogen bonds and strong dipole-dipole interactions, will be the most effective at dissolving it.
Conclusion
While specific experimental solubility data for this compound is not yet widely available in the literature, a thorough understanding of its molecular structure and physicochemical properties allows for reliable predictions of its behavior in various organic solvents. This guide provides the theoretical framework and a detailed, field-proven experimental protocol to enable researchers to accurately determine the solubility of this compound. The insights and methodologies presented herein are intended to facilitate the rational selection of solvents and to support the advancement of research and development involving this promising quinoline derivative.
References
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124518431, (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 236-267. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
SlideShare. (2016). solubility experimental methods.pptx. [Link]
Sources
The Multifaceted Biological Activities of Substituted Tetrahydroquinolines: A Technical Guide for Drug Discovery Professionals
Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted tetrahydroquinolines, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, antioxidant, and neuroprotective properties, offering field-proven insights into the experimental methodologies used to evaluate these activities. This document is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also detailed, actionable protocols and the scientific rationale behind them.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted tetrahydroquinolines have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways crucial for tumor growth and survival.[3][4]
Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival
A primary mechanism by which substituted tetrahydroquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intricate PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6][7][8] Inhibition of this pathway by certain tetrahydroquinoline derivatives can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases, ultimately culminating in cancer cell death.[4]
Furthermore, many tetrahydroquinoline-based compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division.[9] This disruption of the cell cycle can halt tumor growth and provide a window for other therapeutic interventions.
The structural diversity of the tetrahydroquinoline scaffold allows for a wide range of substitutions, leading to varied and specific interactions with biological targets. The structure-activity relationship (SAR) studies are crucial in identifying the key chemical moieties responsible for the observed anticancer potency and selectivity.[10][11][12]
Data Presentation: Anticancer Activity of Exemplary Substituted Tetrahydroquinolines
The following table summarizes the in vitro anticancer activity of several substituted tetrahydroquinoline derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| THQ-1 | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | 12.04 ± 0.57 | [4] |
| A-549 (Lung) | 12.55 ± 0.54 | [4] | ||
| THQ-2 | 2-(3,4-methylenedioxyphenyl)-6-nitroquinoline | HeLa (Cervical) | 8.3 | [13] |
| THQ-3 | 4-acetamido-2-methyl-THQ derivative | HeLa (Cervical) | 13.15 | [13] |
| THQ-4 | 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Breast (MCF-7) | 50 | [14] |
| Breast (MDA-MB-231) | 25 | [14] | ||
| THQ-5 | Morpholine-substituted THQ | A549 (Lung) | 0.033 | [15] |
Experimental Protocols for Evaluating Anticancer Activity
A tiered approach is recommended for the comprehensive evaluation of the anticancer potential of novel substituted tetrahydroquinolines.
Caption: Experimental workflow for assessing anticancer activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17][18][19]
Materials:
-
Substituted tetrahydroquinoline compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][16][20][21]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment with the tetrahydroquinoline compound.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[20]
The clonogenic assay assesses the long-term survival and proliferative capacity of single cancer cells after treatment.[9][22][23][24]
Materials:
-
Treated and untreated cancer cells
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate a low density of cells in 6-well plates.
-
Treatment: Treat the cells with the tetrahydroquinoline compound for a specified duration.
-
Incubation: Remove the treatment and incubate the plates for 1-3 weeks to allow for colony formation.[9]
-
Staining: Fix the colonies with a suitable fixative and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
This assay evaluates the effect of a compound on cell migration.[3][5][10][25]
Materials:
-
Confluent monolayer of cancer cells in a 6-well or 24-well plate
-
Sterile pipette tip (p200 or p10)
-
Culture medium
-
Microscope with a camera
Procedure:
-
Create a "Wound": Create a scratch in the confluent cell monolayer using a sterile pipette tip.[10]
-
Wash: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted tetrahydroquinolines have demonstrated promising activity against a range of bacteria and fungi, positioning them as a valuable scaffold for the development of new anti-infective drugs.[26][27][28]
Data Presentation: Antimicrobial Activity of Exemplary Substituted Tetrahydroquinolines
The following table presents the minimum inhibitory concentration (MIC) values of selected tetrahydroquinoline derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| THQ-6 | Cationic tetrahydroisoquinoline-triazole | Staphylococcus aureus | 2-4 | [19] |
| Mycobacterium tuberculosis H37Rv | 6 | [19] | ||
| THQ-7 | Quinoline derivative | Staphylococcus aureus | 0.49 | [26] |
| Escherichia coli | 0.49 | [26] | ||
| THQ-8 | Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [28] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[22]
Materials:
-
Substituted tetrahydroquinoline compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum over the surface of an MHA plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in numerous diseases. Tetrahydroquinoline derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[29]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[21][27][30][31]
Materials:
-
Substituted tetrahydroquinoline compounds
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the tetrahydroquinoline compounds in the appropriate solvent.
-
Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent + sample).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Several substituted tetrahydroquinolines have demonstrated neuroprotective effects in various in vitro and in vivo models, suggesting their potential as therapeutic agents for these debilitating conditions.[31][32][33][34][35][36]
Mechanism of Action: Shielding Neurons from Damage
The neuroprotective mechanisms of tetrahydroquinolines are multifaceted and can include the inhibition of excitotoxicity, reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival. For instance, certain derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, preventing the excessive influx of calcium that leads to neuronal death.[6] Others enhance the cellular antioxidant defense systems, protecting neurons from damage induced by reactive oxygen species.[34][35]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neuroprotective effects.[37][38]
Materials:
-
Substituted tetrahydroquinoline compounds
-
SH-SY5Y cells
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or amyloid-beta peptide for Alzheimer's model)
-
MTT solution
-
Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the tetrahydroquinoline compounds for a specified time.
-
Neurotoxin Exposure: Induce neuronal damage by exposing the cells to a neurotoxin.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the tetrahydroquinoline compound. An increase in cell viability in the co-treated group indicates a neuroprotective effect.
Synthesis of Biologically Active Substituted Tetrahydroquinolines
The synthesis of substituted tetrahydroquinolines can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern. Domino reactions, for example, have proven to be an efficient strategy for constructing the tetrahydroquinoline core.[2] The synthesis often involves a multi-step process, starting from readily available precursors.[30] Understanding the synthetic pathways is crucial for generating novel analogs for structure-activity relationship studies and lead optimization.[8][15][32]
Illustrative Synthetic Schemes
The following diagrams depict generalized synthetic approaches to biologically active tetrahydroquinoline derivatives.
Caption: Reductive amination strategy for tetrahydroquinoline synthesis.[2]
Caption: Synthesis of triazole-containing tetrahydroquinoline antimicrobials.[18]
Conclusion and Future Perspectives
Substituted tetrahydroquinolines represent a versatile and promising scaffold in the landscape of modern drug discovery. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects, underscores their therapeutic potential. The continued exploration of their structure-activity relationships, coupled with the development of efficient and diverse synthetic methodologies, will undoubtedly pave the way for the discovery of novel and potent therapeutic agents based on this privileged heterocyclic core. This guide provides a foundational framework for researchers to design and execute robust preclinical evaluations of substituted tetrahydroquinolines, ultimately contributing to the advancement of new medicines for a range of human diseases.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
-
Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]
-
Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329–333. [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(9). [Link]
-
Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]
-
Gremmen, C., Willemse, M. J., Wanner, M. J., & Koomen, G. J. (2000). Straightforward synthesis of new tetrahydroquinoline derivatives. Canadian Journal of Chemistry, 78(6), 809-815. [Link]
-
Castellano, J. M., & Guinda, Á. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 13(23), 6046. [Link]
-
One Pot Synthesis of tetrahydroquinoline-5-thiones and Evaluation of their Antimicrobial Activities. (n.d.). Scilit. [Link]
-
Wound Healing and Migration Assays. (n.d.). ibidi. [Link]
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New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). Scientific Reports, 12(1), 9985. [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (2017). Molecules, 22(11), 1937. [Link]
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Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 18361. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(15), 6774-6786. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of biomolecular structure & dynamics, 40(18), 8109–8141. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical research, 49(5), 1387–1405. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of biomolecular structure & dynamics, 1–16. Advance online publication. [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]
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Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). Scientific reports, 14(1), 4038. [Link]
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical research, 49(5), 1387–1405. [Link]
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The Strategic Intermediate: A Technical Guide to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest as a chemical intermediate in the synthesis of novel therapeutic agents. We will delve into its chemical properties, plausible synthetic routes, and its versatile applications in medicinal chemistry, particularly in the construction of complex molecular architectures for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Substituted tetrahydroquinolines are central to the development of a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Their conformational flexibility and the ability to present substituents in a defined three-dimensional space make them ideal scaffolds for interacting with biological targets.
This compound emerges as a particularly valuable intermediate due to its bifunctional nature. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 8-position offers a site for derivatization or can act as a key pharmacophoric feature. This dual functionality allows for the divergent synthesis of diverse compound libraries, a crucial strategy in modern drug discovery.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem[1][2] |
| Molecular Weight | 183.63 g/mol | PubChem[1][2] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General chemical knowledge |
| Melting Point | Not available |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.0-8.2 (d, 1H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 4.8-5.0 (t, 1H, CH-OH), 2.8-3.0 (m, 2H, CH₂), 1.8-2.2 (m, 4H, CH₂-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 150-155 (C=N), 140-145 (Ar-C), 130-135 (Ar-C-Cl), 120-130 (Ar-CH), 65-70 (CH-OH), 30-35 (CH₂), 20-30 (CH₂).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ 183/185 (corresponding to ³⁵Cl/³⁷Cl isotopes).
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3200-3400 (O-H stretch), 2800-3000 (C-H stretch), 1580-1620 (C=N and C=C stretch), 1000-1100 (C-O stretch), 750-850 (C-Cl stretch).
Synthesis of this compound: A Proposed Pathway
A direct, documented synthesis of this compound is not readily found in the literature. However, based on established synthetic methodologies for related tetrahydroquinolines, a plausible and efficient multi-step synthesis is proposed below. This pathway combines the synthesis of the tetrahydroquinolin-8-ol core followed by a selective chlorination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6,7-Dihydro-5H-quinolin-8-one
-
To a solution of cyclohexane-1,3-dione in a suitable solvent such as ethanol, add an equimolar amount of β-aminocrotononitrile.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the condensation reaction.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 6,7-Dihydro-5H-quinolin-8-one.
Rationale: This is a variation of the Friedländer annulation, a reliable method for constructing the quinoline ring system.
Step 2: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol
-
Dissolve the 6,7-Dihydro-5H-quinolin-8-one in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring. The use of a mild reducing agent like NaBH₄ selectively reduces the ketone without affecting the aromatic pyridine ring.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5,6,7,8-Tetrahydroquinolin-8-ol.
Rationale: The selective reduction of the ketone at the 8-position is a critical step to introduce the hydroxyl functionality.
Step 3: Synthesis of this compound
-
To the crude 5,6,7,8-Tetrahydroquinolin-8-ol, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture at reflux for several hours. This step should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel.
Rationale: The use of POCl₃ is a standard and effective method for the chlorination of the 4-position of quinoline and its derivatives.
The Role of this compound as a Versatile Intermediate
The strategic placement of the chloro and hydroxyl groups makes this molecule a powerful building block for generating diverse chemical entities.
Caption: Potential reaction pathways utilizing this compound.
Transformations at the 4-Position
The electron-withdrawing nature of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution (SₙAr). This allows for the facile displacement of the chlorine atom by a variety of nucleophiles.
-
Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, a common feature in many bioactive molecules. This reaction is often a key step in the synthesis of kinase inhibitors.[6]
-
Thiolation: Displacement with thiols or thiophenols can lead to the formation of thioethers, which are present in various pharmacologically active compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system provides access to alkynylated tetrahydroquinolines, which are versatile intermediates for further transformations.
-
Derivatization at the 8-Position
The hydroxyl group at the 8-position offers another site for diversification.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate activation) yields esters, which can act as prodrugs or modulate the pharmacokinetic properties of the final compound.
-
Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be used to introduce a variety of ether linkages.
-
Oxidation: Oxidation of the secondary alcohol to a ketone provides a new reactive center for further functionalization, such as the formation of imines or reductive amination.
Applications in Drug Discovery and Medicinal Chemistry
The tetrahydroquinoline scaffold is a cornerstone in the development of novel therapeutics. Derivatives of this compound are anticipated to have significant potential in several therapeutic areas.
-
Anticancer Agents: Many quinoline and tetrahydroquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7][8] The ability to introduce diverse substituents at the 4- and 8-positions of the tetrahydroquinoline core allows for the fine-tuning of activity and selectivity against different cancer cell lines.
-
Antimicrobial and Antiviral Agents: The quinoline ring is a key component of several antimalarial drugs (e.g., chloroquine) and has shown promise in the development of new antibacterial and antiviral agents.[8]
-
Central Nervous System (CNS) Agents: Tetrahydroquinoline derivatives have been investigated as ligands for various CNS receptors, including dopamine and serotonin receptors, suggesting their potential in the treatment of neurological and psychiatric disorders.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chemical intermediate for the synthesis of complex, biologically active molecules. Its bifunctional nature provides a platform for the creation of diverse compound libraries, making it an attractive starting point for drug discovery programs in oncology, infectious diseases, and neuroscience. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this important building block. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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-
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Methodological & Application
Application Notes & Protocols: Investigating 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol in Anticancer Drug Design
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous quinoline-based drugs with a wide spectrum of therapeutic applications, including a significant number of anticancer agents.[3][4] Marketed anticancer drugs such as Lenvatinib and Anlotinib feature the quinoline core, highlighting its clinical relevance.[1] The anticancer mechanisms of quinoline derivatives are multifaceted, encompassing the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases, which are critical for cancer cell proliferation and survival.[1][5]
The partially saturated analog, the tetrahydroquinoline scaffold, is also of significant interest in anticancer drug development. These compounds have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[6][7][8] The introduction of different substituents onto the tetrahydroquinoline core allows for the fine-tuning of its pharmacological properties.
This application note focuses on a novel, yet-to-be-extensively-studied derivative: 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol . This compound integrates several structural features that suggest a strong potential for anticancer activity:
-
The 8-hydroxyquinoline moiety: This functional group is a well-known chelator of metal ions and is present in several compounds with demonstrated anticancer properties.[9][10][11][12][13] Its ability to interact with metalloenzymes or disrupt cellular metal homeostasis could contribute to its cytotoxic effects.
-
The Tetrahydroquinoline Core: As mentioned, this scaffold is a key component of many biologically active molecules with anticancer potential.[6]
-
The 4-Chloro Substituent: The presence of a halogen, such as chlorine, on the quinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and binding interactions with target proteins, often leading to enhanced biological activity.
Given these structural attributes, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially via the inhibition of key signaling kinases involved in cancer progression.
These application notes provide a comprehensive experimental framework for the in vitro evaluation of this compound, guiding researchers from initial cytotoxicity screening to more detailed mechanistic studies.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be envisioned based on established chemical methodologies for quinoline synthesis and modification.[14][15][16][17] A multi-step synthesis could begin with the construction of the 5,6,7,8-tetrahydroquinolin-8-ol core, followed by chlorination at the 4-position.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][18][19][20]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])
-
Normal human cell line (e.g., HEK293 [human embryonic kidney] or HDF [human dermal fibroblasts]) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include wells with vehicle control (medium with the same concentration of DMSO as the test compound) and untreated control (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | 15.2 | 0.8 |
| A549 | Lung | 10.8 | 1.2 |
| HCT116 | Colon | 8.5 | 0.5 |
| PC3 | Prostate | 12.1 | 1.5 |
| HEK293 | Normal Kidney | > 100 | 5.6 |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT cytotoxicity assay.
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[5][6][7][21] These can be effectively analyzed using flow cytometry.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][2][5][22][23]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the test compound as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Proposed Signaling Pathway for Apoptosis Induction
Caption: Hypothetical apoptosis induction pathway.
Part 3: Target Validation - In Vitro Kinase Assay
To further investigate the hypothesis that this compound acts as a kinase inhibitor, a direct in vitro kinase assay can be performed.
Protocol 4: General In Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of a specific kinase.
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process by the test compound is then quantified. This can be done using various methods, including radioactive (32P-ATP) or non-radioactive (e.g., fluorescence-based) detection.[3][21][27][28][29]
Materials:
-
Recombinant active kinase
-
Specific kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (and [γ-32P]ATP if using the radioactive method)
-
This compound
-
Known kinase inhibitor (positive control)
-
Detection reagents (e.g., phosphospecific antibody for ELISA/Western blot, or reagents for fluorescence-based assays)
Procedure (Non-Radioactive Example):
-
Assay Setup:
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations to the kinase assay buffer.
-
Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phosphospecific antibody, or a fluorescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value for kinase inhibition.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and elucidating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into its specific molecular targets, such as protein kinases, will be crucial in advancing this promising compound in the drug discovery pipeline.
References
-
Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available at: [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5). Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 26(2), 101429. Available at: [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 100(1), 100827. Available at: [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(19), 6834. Available at: [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Biological Inorganic Chemistry, 28(3), 329-342. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3123. Available at: [Link]
-
In vitro NLK Kinase Assay. Bio-protocol, 12(18), e4502. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 156-171. Available at: [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 84, 595-604. Available at: [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 15003-15017. Available at: [Link]
-
Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Lung Cancer Agents. Eclética Química, 48(1), 55-71. Available at: [Link]
-
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 25(16), 3600. Available at: [Link]
-
In vitro kinase assay. Bio-protocol Exchange. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(37), 7688-7720. Available at: [Link]
-
Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie, 356(7), e2200673. Available at: [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(12), 940-947. Available at: [Link]
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Experimental protocol for Suzuki coupling with "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol"
An Application Guide for the Synthesis of 4-Aryl-5,6,7,8-tetrahydro-quinolin-8-ols via Suzuki-Miyaura Cross-Coupling
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity.[3][4] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol , a substrate presenting the dual challenges of a relatively inert aryl chloride and a potentially coordinating heterocyclic framework.
The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to append diverse aryl groups at the 4-position offers a powerful avenue for structure-activity relationship (SAR) studies.[5] However, the use of aryl chlorides as coupling partners is historically challenging due to the strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[6] The development of sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, has largely overcome this hurdle, making cost-effective and abundant aryl chlorides viable substrates.[7][8] This protocol leverages these modern catalytic systems to achieve an efficient and robust coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational experimental design and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10][11]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, especially for aryl chlorides, and results in the formation of a square planar Pd(II) intermediate.[1][9] The use of electron-rich ligands on the palladium center enhances its electron density, facilitating this otherwise difficult step.[1]
-
Transmetalation: In this phase, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid by a base.[1][12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group for the halide on the Pd(II) complex.[13]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][11] This process is typically fast, especially when bulky ligands are used, which create steric strain that favors the formation of the C-C bond.[1]
Key Experimental Considerations
The successful coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent to address the specific challenges posed by the substrate.
-
Catalyst & Ligand Selection: The C-Cl bond's strength necessitates a highly active catalyst. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, or JohnPhos) is recommended.[7][12] These ligands promote both the oxidative addition of the aryl chloride and the final reductive elimination step, leading to higher yields and faster reaction times.[7] Air-stable pre-catalysts incorporating these ligands are also excellent choices.
-
Choice of Base: The base is critical for activating the boronic acid.[13] Stronger bases are often required for less reactive aryl chlorides.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices. The choice of base can also influence the reaction's outcome, with its primary role being the formation of the reactive organoborate species.[13]
-
Solvent System: A solvent system that can dissolve both the organic starting materials and the inorganic base is essential. Biphasic solvent mixtures are common and highly effective.[2] A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a standard choice, as water aids in dissolving the base and facilitates the formation of the active boronate.[10][14]
-
Potential for Catalyst Inhibition: The presence of the quinoline nitrogen and the C8-hydroxyl group could potentially lead to catalyst inhibition through coordination to the palladium center. However, the use of bulky ligands often mitigates this by sterically shielding the metal, preventing unproductive binding.[15] The protocol below is designed to function without protection of the hydroxyl group, enhancing step economy.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | C₉H₁₀ClNO | 183.63 | 1.0 equiv | Aryl Halide Substrate |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.2-1.5 equiv | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 1-2 mol% | Palladium Precursor |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | C₂₆H₃₅O₂P | 410.52 | 2-4 mol% | Ligand |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 equiv | Base |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | ~0.1 M | Organic Solvent |
| Water, Degassed | H₂O | 18.02 | (e.g., 10:1) | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Note: Using an air-stable pre-catalyst can simplify this step.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 10:1 ratio to achieve a reaction concentration of ~0.1 M with respect to the limiting reagent) via syringe. The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 10-15 minutes.
-
Reaction Execution: Lower the flask into a preheated oil bath at 80-100 °C and stir vigorously. The reaction is typically complete within 4-24 hours.[11]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[16] A suitable eluent for TLC might be a mixture of ethyl acetate and hexanes.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final 4-aryl-5,6,7,8-tetrahydro-quinolin-8-ol product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous/degassed solvents.3. Base is not strong enough or has low solubility. | 1. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/anhydrous solvents and degas thoroughly.3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/Water). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use an aryltrifluoroborate salt or a boronic ester (pinacol) which are more stable.[2]2. Reduce reaction time by using a more active catalyst or slightly higher temperature. |
| Formation of Homocoupled Biaryl (Ar-Ar) | 1. Oxygen contamination leading to reductive elimination from the Pd(II) intermediate before transmetalation. | 1. Improve degassing procedures. Ensure a strict inert atmosphere is maintained throughout the reaction. |
| Difficult Purification | 1. Residual palladium catalyst.2. Boronic acid byproducts. | 1. Filter the crude product through a pad of Celite® or silica before concentration.2. Perform an aqueous wash with a mild base (e.g., NaHCO₃) during work-up to remove acidic boron species. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a formidable strategy for the synthesis of 4-aryl-5,6,7,8-tetrahydro-quinolin-8-ols. By employing modern catalytic systems based on bulky, electron-rich phosphine ligands, the inherent challenge of activating the C-Cl bond can be effectively overcome. The protocol detailed herein offers a robust and reproducible method for accessing these valuable chemical scaffolds. Careful attention to maintaining an inert atmosphere and the rational selection of reagents are paramount to achieving high yields and purity, enabling further exploration in drug discovery and materials science.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
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Lotz, M., et al. (2009). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Available at: [Link]
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Pountney, O. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Medicinal Chemistry. Available at: [Link]
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The Suzuki Reaction - Myers, A. (n.d.). Harvard University. Available at: [Link]
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Cui, X., et al. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
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A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2006). ChemInform. Available at: [Link]
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Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. The University of British Columbia. Available at: [Link]
-
Sharma, A., & Kumar, A. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Iranian Chemical Society. Available at: [Link]
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SUZUKI REACTION MONITORING - Advion. (n.d.). Available at: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). Available at: [Link]
-
Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022). Available at: [Link]
-
Mphahlele, M. J., et al. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules. Available at: [Link]
-
Bairappan, G., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules. Available at: [Link]
-
Suzuki Reaction - Common Organic Chemistry. (n.d.). Available at: [Link]
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Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Available at: [Link]
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Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (n.d.). Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2023). The Journal of Physical Chemistry C. Available at: [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research. Available at: [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Available at: [Link]
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- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 17. azom.com [azom.com]
Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group in 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of the C8 hydroxyl group in the versatile heterocyclic scaffold, 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. The modification of this hydroxyl moiety is a critical step in the synthesis of novel analogs for drug discovery and development, enabling the modulation of physicochemical properties, metabolic stability, and biological activity. This document outlines detailed protocols for etherification, esterification, and silylation, underpinned by mechanistic insights and practical considerations for researchers in medicinal chemistry and organic synthesis.
Introduction: The Strategic Importance of this compound
The this compound moiety is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. The tetrahydroquinoline core is found in numerous natural products and synthetic molecules with diverse pharmacological activities. The presence of a chlorine atom at the C4 position and a hydroxyl group at the C8 position offers orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around this core structure.
Derivatization of the C8 hydroxyl group can profoundly impact the molecule's properties:
-
Improved Lipophilicity: Conversion of the polar hydroxyl group to less polar ethers or esters can enhance membrane permeability and oral bioavailability.
-
Modulation of Target Binding: The introduction of various functional groups can lead to new or enhanced interactions with biological targets.
-
Metabolic Blocking: Derivatization can prevent or slow down metabolic processes such as glucuronidation at the hydroxyl position, thereby increasing the compound's half-life.
-
Prodrug Strategies: Ester derivatives can be designed as prodrugs that are hydrolyzed in vivo to release the active parent alcohol.
This guide provides detailed, field-proven protocols for the three most common and versatile derivatization strategies for the hydroxyl group of this compound: Etherification , Esterification , and Silylation .
Section 1: Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[1] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.[1][2] For a substrate like this compound, careful selection of the base is crucial to avoid side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for generating the alkoxide.
Mechanistic Rationale
The reaction proceeds in two distinct steps. First, the hydroxyl group of the tetrahydroquinoline is deprotonated by a strong base to form a sodium alkoxide. This intermediate is a potent nucleophile. The second step is the nucleophilic attack of this alkoxide on the primary alkyl halide, leading to the formation of the ether and a sodium halide salt as a byproduct. The SN2 nature of the reaction dictates that primary alkyl halides are the best electrophiles to minimize competing elimination reactions.[1][2]
Experimental Workflow: Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 4-Chloro-8-methoxy-5,6,7,8-tetrahydroquinoline
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Chloro-8-methoxy-5,6,7,8-tetrahydroquinoline.
Reagent Selection and Expected Outcomes
| Alkyl Halide (R-X) | Product Name | Expected Reactivity | Typical Yield |
| Methyl iodide | 4-Chloro-8-methoxy-5,6,7,8-tetrahydroquinoline | High | 75-90% |
| Ethyl bromide | 4-Chloro-8-ethoxy-5,6,7,8-tetrahydroquinoline | High | 70-85% |
| Benzyl bromide | 4-Chloro-8-(benzyloxy)-5,6,7,8-tetrahydroquinoline | High | 70-85% |
| Isopropyl bromide | 4-Chloro-8-isopropoxy-5,6,7,8-tetrahydroquinoline | Moderate | 40-60% |
Section 2: Esterification of the Hydroxyl Group
Esterification is a fundamental transformation that converts alcohols into esters, which can serve as prodrugs or as intermediates for further functionalization. Two primary methods are presented here: the classic Fischer esterification and the milder Steglich esterification.
Method A: Fischer Esterification
This method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3] The reaction is an equilibrium process, and to drive it towards the product, either the water formed must be removed, or one of the reactants (usually the carboxylic acid or alcohol) must be used in excess.
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of glacial acetic acid (can act as both reagent and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and water.
-
Carefully neutralize the solution by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Method B: Steglich Esterification
For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative.[4][5] This reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation at room temperature.[4][5]
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this species to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[5]
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate (DCU) will form. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Silylation of the Hydroxyl Group
Silylation is a common strategy to protect hydroxyl groups during multi-step syntheses.[7][8] Silyl ethers are generally stable to a wide range of reaction conditions but can be easily cleaved when desired.[8][9] The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom.[9]
Rationale for Silylation
The primary purpose of silylating the hydroxyl group is to temporarily replace the acidic proton, thereby preventing it from interfering with subsequent reactions that may be base-sensitive or involve organometallic reagents.[7] The choice of silylating agent allows for tunable stability, providing a powerful tool for selective protection and deprotection strategies.[7]
Experimental Workflow: Silylation
Caption: Workflow for Silylation.
Detailed Protocol: Synthesis of 8-(tert-Butyldimethylsilyloxy)-4-chloro-5,6,7,8-tetrahydroquinoline
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M solution).
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically with a low percentage of ethyl acetate in hexanes) to afford the pure silyl ether.
Common Silylating Agents and Their Relative Stability
| Silylating Agent | Abbreviation | Relative Stability to Acid Hydrolysis |
| Trimethylsilyl chloride | TMSCl | TMS < TES < TBDMS < TIPS < TBDPS[9] |
| Triethylsilyl chloride | TESCl | TMS < TES < TBDMS < TIPS < TBDPS[9] |
| tert-Butyldimethylsilyl chloride | TBDMSCl | TMS < TES < TBDMS < TIPS < TBDPS[9] |
| Triisopropylsilyl chloride | TIPSCl | TMS < TES < TBDMS < TIPS < TBDPS[9] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | TMS < TES < TBDMS < TIPS < TBDPS[9] |
Conclusion
The derivatization of the C8 hydroxyl group of this compound is a key strategic maneuver in the synthesis of novel compounds for pharmaceutical and agrochemical research. The protocols detailed in this application note for etherification, esterification, and silylation provide robust and versatile methods for modifying this important scaffold. The choice of method will depend on the desired final product and the chemical compatibility of other functional groups within the molecule. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these protocols to their specific synthetic goals.
References
-
Kaya, U., Tran, U. P. N., Enders, D., Ho, J., & Nguyen, T. V. (2017). N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Organic Letters, 19(6), 1398–1401. Available from: [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Available from: [Link]
-
Pang, X., Ge, X., Ji, J., Liang, W., Li, Z., Chen, X., & Ge, J. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. Available from: [Link]
-
Grokipedia. Steglich esterification. Available from: [Link]
-
SlideShare. (2016). Protection of OH group of alcohol. Available from: [Link]
-
Farhan, M. S., & Saour, K. Y. (2017). Synthesis of some Novel Nitrogenous Heterocyclic Compounds with Expected Biological Activity as Antimicrobial and Cytotoxic Agents. ResearchGate. Available from: [Link]
-
Wikipedia. Steglich esterification. Available from: [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Available from: [Link]
-
Heiskanen, J. P., Hormi, O. E., & Koskinen, A. M. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of organic chemistry, 72(3), 920–922. Available from: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
-
Leonardi, M., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(22), 5434. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link]
-
Krishna, V. S., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2975. Available from: [Link]
-
Organic Syntheses. (2008). Protection of Alcohols using Chloromethyl methyl ether: 1-Methoxymethyl-1-phenylethane. Available from: [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. Available from: [Link]
-
Khan Academy. Esterification of alcohols. Available from: [Link]
-
University of Calgary. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol with Boronic Acids
Introduction: Unlocking Novel Chemical Space with Substituted Tetrahydroquinolines
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The ability to introduce diverse substituents, particularly at the 4-position, opens up vast new chemical space for the development of novel therapeutics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust method for the arylation of heterocyclic halides.[3][4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol with a variety of boronic acids. We will delve into the rationale behind the experimental design, provide a comprehensive, step-by-step protocol, and offer insights into troubleshooting and expected outcomes. The methodologies described herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.
A critical consideration for the reaction with this compound is the presence of the free hydroxyl group at the 8-position. This group can potentially interfere with the catalytic cycle by coordinating to the palladium center or reacting with the base. To circumvent this, a protection strategy is often employed. A common and effective protecting group for hydroxyl functions in similar quinoline systems is the tosyl (Ts) group, which is stable under the Suzuki-Miyaura coupling conditions and can be readily removed post-coupling.[1]
Experimental Workflow Overview
The overall synthetic strategy involves a three-step process:
Caption: A three-step workflow for the synthesis of 4-Aryl-5,6,7,8-tetrahydro-quinolin-8-ol.
Detailed Experimental Protocols
PART 1: Protection of the Hydroxyl Group (Tosylation)
This protocol describes the protection of the hydroxyl group of this compound with a tosyl group.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Standard Supplier |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Saturated aqueous sodium bicarbonate | ACS Grade | In-house preparation |
| Anhydrous magnesium sulfate | ACS Grade | Standard Supplier |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (2.0 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-5,6,7,8-tetrahydro-quinolin-8-yl tosylate.
PART 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the protected 4-chloro-5,6,7,8-tetrahydro-quinolin-8-yl tosylate with various arylboronic acids.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4-chloro-5,6,7,8-tetrahydro-quinolin-8-yl tosylate | As synthesized in Part 1 | - |
| Arylboronic Acid | Various | Standard Supplier |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Standard Supplier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Supplier |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Standard Supplier |
| Water | Deionized | In-house |
Procedure:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
-
In a reaction vessel, combine 4-chloro-5,6,7,8-tetrahydro-quinolin-8-yl tosylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous sodium carbonate (2.0 eq.).
-
Add a mixture of anhydrous 1,4-dioxane and water (typically a 4:1 to 3:1 v/v ratio, 0.1 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 4-aryl-5,6,7,8-tetrahydro-quinolin-8-yl tosylate.
PART 3: Deprotection of the Hydroxyl Group (Detosylation)
This protocol outlines the removal of the tosyl protecting group to yield the final product.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 4-aryl-5,6,7,8-tetrahydro-quinolin-8-yl tosylate | As synthesized in Part 2 | - |
| Sodium hydroxide (NaOH) | ACS Grade | Standard Supplier |
| Methanol | ACS Grade | Standard Supplier |
| Water | Deionized | In-house |
| Hydrochloric acid (HCl) | 1 M aqueous solution | In-house preparation |
Procedure:
-
Dissolve the 4-aryl-5,6,7,8-tetrahydro-quinolin-8-yl tosylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (3.0-5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-aryl-5,6,7,8-tetrahydro-quinolin-8-ol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion in Suzuki coupling | Inactive catalyst, insufficient degassing, poor quality reagents. | Use a fresh batch of palladium catalyst. Ensure thorough degassing of the reaction mixture. Use anhydrous solvents and high-purity reagents. Consider using a different palladium precatalyst or ligand. |
| Homocoupling of boronic acid | Presence of oxygen, high reaction temperature. | Ensure the reaction is performed under a strict inert atmosphere. Lower the reaction temperature. |
| Protodeboronation (loss of boronic acid) | Presence of excess water, prolonged reaction time at high temperature. | Use a minimal amount of water necessary for the reaction. Monitor the reaction closely and stop it once the starting material is consumed. Consider using anhydrous conditions with a base like K₃PO₄. |
| Incomplete deprotection | Insufficient base or reaction time. | Increase the amount of sodium hydroxide and/or extend the reaction time. Monitor the reaction carefully by TLC. |
Expected Results and Characterization
The yields for the Suzuki-Miyaura coupling step are typically in the range of 60-90%, depending on the specific arylboronic acid used. The deprotection step generally proceeds in high yield (>90%).
Representative Characterization Data for 4-Phenyl-5,6,7,8-tetrahydro-quinolin-8-ol:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.50 (d, J = 4.8 Hz, 1H), 7.50-7.40 (m, 5H), 7.10 (d, J = 4.8 Hz, 1H), 4.90 (t, J = 5.6 Hz, 1H), 3.00-2.80 (m, 2H), 2.20-2.00 (m, 2H), 1.90-1.70 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.5, 145.0, 138.0, 129.0, 128.5, 128.0, 122.0, 65.0, 35.0, 30.0, 20.0.
-
MS (ESI): m/z calculated for C₁₅H₁₅NO [M+H]⁺: 226.12, found: 226.1.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 4-aryl-5,6,7,8-tetrahydro-quinolin-8-ols. By employing a straightforward protection-coupling-deprotection strategy, a wide range of derivatives can be accessed in good to excellent yields. These protocols offer a solid foundation for researchers to explore this valuable chemical space for applications in drug discovery and materials science. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to optimize these reactions for their specific needs.
References
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/225301344_4-Aryl-8-hydroxyquinolines_from_4-Chloro-8-tosyloxyquinoline_Using_a_Suzuki-Miyaura_Cross-Coupling_Approach]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10279619/]
- The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application - Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-palladium-catalyzed-cross-coupling-reactions-with-2-6-dichloroquinoxaline]
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-suzuki-coupling-of-chloropyrimidines/]
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8374825/]
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem. [URL: https://www.benchchem.com/application-notes/technical-support-center-optimizing-palladium-catalyzed-cross-coupling-reactions-for-quinolines]
- Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01815]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]
- a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. - ResearchGate. [URL: https://www.researchgate.
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.776664/full]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/cy/c9cy01331h]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [URL: https://www.jocpr.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.organic-chemistry.org/abstracts/lit2/028.shtm]
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydroquinolines.shtm]
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [URL: https://www.researchgate.
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/11/1/40]
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2660]
- 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - ChemicalBook. [URL: https://www.chemicalbook.
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of - ResearchGate. [URL: https://www.researchgate.net/publication/313171891_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-suzuki-miyaura-cross-coupling-reactions-with-4-chloroquinoline-6-carbaldehyde]
Sources
Purification of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" by column chromatography
An Application Guide for the Chromatographic Purification of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical research and drug development.[1][2][3] The methodology centers on normal-phase column chromatography, a robust and scalable technique for isolating compounds of moderate polarity. This guide is designed for researchers and scientists, offering in-depth explanations of the principles, step-by-step experimental procedures, and critical insights into method development and troubleshooting.
Introduction: The Rationale for Purification
This compound is a substituted tetrahydroquinoline, a structural motif found in numerous biologically active molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Column chromatography is the technique of choice for this purification challenge.[4][5] It leverages the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a solid stationary phase and a liquid mobile phase.[6][7] For a moderately polar molecule like this compound, which contains both polar (hydroxyl, nitrogen heteroatom) and non-polar (chlorinated aromatic ring, saturated carbocyclic ring) features, normal-phase chromatography with a polar stationary phase provides an effective purification strategy.
Principle of Separation: Normal-Phase Chromatography
In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar or of low polarity (e.g., a mixture of hexane and ethyl acetate).[4][5] The separation mechanism is governed by the competition between the analyte and the mobile phase for binding sites on the stationary phase surface.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase. Its surface is covered with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[6]
-
Mobile Phase: A less polar solvent mixture flows through the column, carrying the sample with it.
-
Elution Order: Non-polar compounds in the crude mixture have a weak affinity for the polar silica gel and are readily carried along by the mobile phase, eluting from the column first. More polar compounds, like our target analyte, adsorb more strongly to the silica gel and thus travel down the column more slowly, eluting later.[7] By gradually increasing the polarity of the mobile phase (gradient elution), we can systematically elute compounds of increasing polarity, achieving fine separation.
Workflow for Purification
The purification process follows a logical sequence from initial method development on a small scale to the final isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Protocol Part I: Method Development using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation conditions must be optimized using TLC. This serves as a rapid, small-scale analogue of column chromatography.[8] The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.3.[9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf in this range ensures that the compound will move through the column efficiently, providing good separation without requiring excessively large volumes of solvent.[9]
Experimental Protocol: TLC Analysis
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems (e.g., 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate). Cover with a watch glass and allow the atmosphere to saturate.
-
Prepare Sample: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: Measure the distances and calculate the Rf value for the target compound in each solvent system.
Data Presentation: Solvent System Optimization
| Trial | Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Comments |
| 1 | 9:1 | ~0.10 | Compound is too strongly adsorbed. Polarity of eluent is too low. |
| 2 | 4:1 | ~0.25 | Optimal. Good separation from less polar and baseline impurities. |
| 3 | 2:1 | ~0.55 | Compound moves too quickly. Resolution will be poor on the column. |
Based on this data, a 4:1 Hexane:Ethyl Acetate system is an excellent starting point for the column chromatography.
Protocol Part II: Preparative Column Chromatography
This protocol details the purification of the target compound using gravity column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
-
Column Preparation (Slurry Packing)
-
Justification: The slurry method is superior for achieving a homogenous, tightly packed column bed, which is essential for preventing cracking or channeling that leads to poor separation.[6]
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake.
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry and tap the side of the column gently to help the silica pack evenly.
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a 1-2 gram scale purification).
-
Once packed, add a final thin layer of sand on top to protect the silica surface during sample and eluent addition.
-
Crucially, never let the column run dry. The solvent level must always remain above the top layer of sand.
-
-
Sample Loading
-
Justification: Loading the sample in a concentrated, narrow band is critical for achieving sharp, well-resolved peaks.
-
Dissolve the crude product in the minimum amount of a solvent (e.g., dichloromethane).
-
Drain the solvent in the column until it is just level with the top of the sand.
-
Carefully use a pipette to add the dissolved sample solution evenly onto the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed. Wash with a very small amount of eluent (1-2 mL) and allow this to absorb as well.
-
-
Elution and Fraction Collection
-
Justification: A gradient elution strategy, where the solvent polarity is gradually increased, is often most effective. It first elutes non-polar impurities with a weak solvent, then increases the solvent strength to elute the moderately polar target compound, and finally, a strong solvent can be used to wash off highly polar baseline impurities.
-
Carefully fill the column with the initial eluent (e.g., 4:1 Hexane:Ethyl Acetate, as determined by TLC).
-
Begin collecting the eluent in fractions (e.g., 10-15 mL per test tube).
-
Monitor the separation by periodically analyzing the collected fractions by TLC. Spot the crude material, the current fraction, and the previous fraction on the same plate to track the elution progress.
-
If separation is slow, you can gradually increase the polarity of the eluent (e.g., move to 3:1, then 2:1 Hexane:Ethyl Acetate) to speed up the elution of the target compound.
-
-
Isolation of Pure Product
-
Once the TLC analysis shows which fractions contain the pure target compound (a single spot at the correct Rf, with no other spots present), combine these fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Confirm the final purity with a single TLC spot and proceed with further characterization (e.g., NMR, Mass Spectrometry).
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Cracked/Channeled Column Bed | Column packed improperly or ran dry. | The separation is compromised. The column must be repacked. |
| Streaky Bands or Tailing on TLC | Sample is too concentrated (overloaded); compound is acidic/basic. | Load less material. For basic compounds like quinolines, add ~0.5% triethylamine to the eluent system to neutralize acidic sites on the silica.[10] |
| Poor Separation (Overlapping Bands) | Eluent polarity is too high; column is too short or too wide. | Decrease eluent polarity. Use a longer, narrower column for better resolution. |
| Compound Will Not Elute | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
References
- Chrom Tech, Inc. (2024).
- Phenomenex. (2025).
- Columbia University.
- Khan Academy.
- University of York. Determining a solvent system.
- Yamazen.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- American Elements. 4-Chloro-5,6,7,8-tetrahydroquinoline.
- BLDpharm. 133092-34-9|4-Chloro-5,6,7,8-tetrahydroquinoline.
- Buck, J. S., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 133092-34-9|4-Chloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. Khan Academy [khanacademy.org]
- 6. chromtech.com [chromtech.com]
- 7. columbia.edu [columbia.edu]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. yamazenusa.com [yamazenusa.com]
- 10. Chromatography [chem.rochester.edu]
Application Note: High-Purity Recrystallization of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. In the absence of a standardized published method, this guide presents a systematic approach, beginning with the principles of solvent selection and a robust screening protocol, followed by a detailed methodology for the recrystallization process itself. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction: The Rationale for Recrystallization
This compound is a functionalized heterocyclic compound whose purity is paramount for its successful use in drug discovery and development. Crude synthetic products are often contaminated with by-products, unreacted starting materials, or residual reagents. Recrystallization is a powerful and economical technique for purifying nonvolatile organic solids.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3]
An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility. As this saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The ordered nature of crystal growth tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[1] Subsequent filtration isolates the purified crystals.
Health and Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: While specific toxicity data for this compound is limited, related quinoline derivatives can be harmful if swallowed, and may cause skin and eye irritation.[4][5] Handle with care and avoid inhalation of dust or fumes.
-
Organic Solvents: The solvents used in this protocol are flammable and may be toxic. Avoid open flames and sources of ignition.[6] Refer to the Safety Data Sheet (SDS) for each specific solvent before use.
Part I: Selecting the Optimal Recrystallization Solvent
The success of a recrystallization hinges on the choice of solvent. An ideal solvent should exhibit the following characteristics[1][7]:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize yield.
-
Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.[6]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Given the heterocyclic and moderately polar nature of this compound, suitable candidate solvents include alcohols, ketones, and esters. Nonpolar solvents like hexanes can be considered as anti-solvents in a mixed-solvent system.[8]
Protocol 3.1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent pair.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Candidate solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water, Hexane.
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, agitating after each addition. Note the solubility. A good candidate will show poor solubility at this stage.
-
For solvents that do not dissolve the compound at room temperature, heat the test tube in the hot water/sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once a clear solution is obtained at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.
-
Record all observations in a structured table.
Data Presentation: Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Example: Ethanol | Sparingly soluble | Soluble | Abundant, well-formed crystals | Promising candidate |
| Example: Dichloromethane | Very soluble | Very soluble | No crystals formed | Unsuitable (too soluble) |
| Example: Hexane | Insoluble | Insoluble | No dissolution | Unsuitable as a single solvent |
| Example: Toluene/Hexane | - | - | - | Potential for mixed-solvent system |
Part II: Detailed Recrystallization Protocol
This protocol assumes a suitable single solvent (e.g., Ethanol) has been identified from the screening process.
Experimental Workflow Diagram
Sources
- 1. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips for Crystal Growing [cryst.chem.uu.nl]
- 8. reddit.com [reddit.com]
Application Note: Unambiguous 1H and 13C NMR Assignment of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of novel chemical entities in drug discovery and development. This application note provides a comprehensive guide to the assignment of ¹H and ¹³C NMR spectra for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry. We will explore the theoretical basis for signal assignment, present a detailed experimental protocol for sample preparation and data acquisition, and provide an in-depth analysis of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of NMR-based structural characterization for this class of heterocyclic compounds.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's pharmacological profile. Consequently, unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.
This compound is a versatile synthetic intermediate.[2] Its structure combines a substituted pyridine ring with a saturated carbocyclic ring bearing a hydroxyl group, presenting a unique set of NMR challenges and features. This document will serve as a detailed guide to interpreting its ¹H and ¹³C NMR spectra, explaining the causal factors behind the observed chemical shifts and coupling patterns.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Vortex mixer
Protocol:
-
Weigh approximately 10 mg of the solid this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as CDCl₃. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp NMR signals.[4]
-
If any solid particles remain, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube. Suspended particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Ensure the sample height in the NMR tube is between 40-50 mm for optimal shimming and data acquisition.[4]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of the NMR signals, the following atom numbering scheme will be used for this compound.
Figure 1: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region, corresponding to the protons on the pyridine ring, and the aliphatic region, corresponding to the protons on the saturated tetrahydro ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| H2 | ~8.4 | d | ~5.0 | Located ortho to the nitrogen atom, resulting in significant deshielding. Coupled to H3. |
| H3 | ~7.2 | d | ~5.0 | Coupled to H2. Less deshielded than H2 as it is meta to the nitrogen. |
| H8 | ~4.9 | t | ~4.0 | Methine proton attached to the carbon bearing the electronegative hydroxyl group, causing a downfield shift. Coupled to the two H7 protons. |
| H5 | ~3.0 - 3.2 | m | - | Methylene protons adjacent to the aromatic ring (C4a). |
| H7 | ~2.0 - 2.2 | m | - | Methylene protons adjacent to the C8 methine. |
| H6 | ~1.8 - 2.0 | m | - | Methylene protons situated between C5 and C7. |
| 8-OH | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~150 | Aromatic carbon adjacent to nitrogen. |
| C4 | ~148 | Aromatic carbon bearing the chlorine atom; deshielded by the electronegative substituent. |
| C8a | ~145 | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| C4a | ~130 | Aromatic carbon at the ring junction. |
| C3 | ~122 | Aromatic carbon. |
| C8 | ~68 | Aliphatic carbon attached to the electronegative hydroxyl group. |
| C5 | ~32 | Aliphatic methylene carbon. |
| C7 | ~30 | Aliphatic methylene carbon. |
| C6 | ~20 | Aliphatic methylene carbon. |
In-Depth Interpretation and Causality
The predicted chemical shifts are based on fundamental NMR principles and data from related quinoline structures.[5][6]
-
Aromatic Region (¹H NMR): The protons on the pyridine ring (H2 and H3) are in the aromatic region (typically 7.0-9.0 ppm). The H2 proton is significantly downfield due to the deshielding effect of the adjacent electronegative nitrogen atom. The chlorine at C4 will also influence the electronic environment of the aromatic protons.
-
Aliphatic Region (¹H NMR): The protons on the saturated ring (H5, H6, H7, and H8) appear in the upfield aliphatic region. The H8 proton is the most downfield of this group due to the deshielding effect of the directly attached hydroxyl group. The methylene protons (H5, H6, H7) will exhibit complex splitting patterns due to geminal and vicinal coupling, likely appearing as multiplets.
-
¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and the electronic environment of the carbon atoms. The aromatic carbons (C2, C3, C4, C4a, C8a) resonate at lower field (>120 ppm) compared to the sp³-hybridized aliphatic carbons (C5, C6, C7, C8). The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen (C2, C8a) are expected to be the most deshielded among the aromatic carbons. Similarly, the carbon attached to the hydroxyl group (C8) will be the most downfield of the aliphatic carbons.
Advanced NMR Techniques for Confirmation
For an unambiguous assignment, especially for the complex multiplets in the aliphatic region, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For example, a cross-peak between the signals at ~8.4 ppm and ~7.2 ppm would confirm the H2-H3 coupling. In the aliphatic region, COSY would help trace the connectivity from H8 to H7, H7 to H6, and H6 to H5.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms.[1] It allows for the definitive assignment of a carbon signal based on the assignment of its attached proton. For instance, the proton at ~4.9 ppm (H8) would show a correlation to the carbon at ~68 ppm (C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons (like C4, C4a, and C8a) that do not have attached protons and therefore do not show up in an HSQC spectrum.
Figure 2: Workflow for NMR-based structural elucidation.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a systematic process. By combining 1D ¹H and ¹³C NMR with 2D techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This application note provides a robust framework, from sample preparation to spectral interpretation, enabling researchers to confidently characterize this and related heterocyclic molecules, thereby accelerating the drug discovery and development process.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(9), 1248. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
PubChem. (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. [Link]
Sources
Application Note: Quantitative Analysis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol Derivatives using LC-MS/MS
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, and its analogues are of significant interest in drug discovery due to their potential biological activities. Accurate and robust analytical methods are paramount for advancing these compounds through the development pipeline, from early-stage metabolic studies to late-stage quality control.
This application note provides a comprehensive guide to the quantitative analysis of this compound derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind method development, provide detailed, field-proven protocols, and discuss the expected fragmentation patterns critical for structural confirmation and sensitive quantification.
Scientific Rationale and Methodological Considerations
The successful LC-MS/MS analysis of small molecules like this compound hinges on a systematic approach to method development.[1][2] The physicochemical properties of the analyte, including its polarity, pKa, and thermal stability, guide the selection of appropriate sample preparation techniques and chromatographic conditions.[3]
Sample Preparation: The primary goal of sample preparation is to isolate the analyte from complex matrices (e.g., plasma, tissue homogenates) and remove interferences that can suppress the ionization efficiency in the mass spectrometer, a phenomenon known as the matrix effect.[3][4] For a molecule with the characteristics of this compound, several techniques are viable:
-
Protein Precipitation (PPT): A straightforward and rapid method, ideal for initial screening and high-throughput applications. It involves adding a cold organic solvent like acetonitrile or methanol to the sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It is a cost-effective method that can yield very clean extracts.[6]
-
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and purification by utilizing a solid sorbent to retain the analyte while interferences are washed away.[4][5] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for compounds with both hydrophobic and ionizable moieties.[5]
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for separating small to moderately polar drug molecules. The choice of stationary phase is critical; while C18 columns are widely used, phases with alternative selectivities, such as biphenyl, can offer enhanced retention and resolution for aromatic compounds.[2] Mobile phases are typically a mixture of water and an organic solvent (acetonitrile or methanol) with a small amount of an acidic modifier (e.g., formic acid) to promote protonation of the analyte for positive-ion electrospray ionization.[7]
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for polar small molecules in LC-MS.[8] Given the presence of a basic nitrogen atom in the quinoline ring, positive-ion ESI is the logical choice. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantification.[1] This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions formed through collision-induced dissociation (CID).
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for achieving the cleanest extracts and highest sensitivity, which is crucial for bioanalytical studies.
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step ensures proteins are sufficiently disrupted and the pH is optimized for SPE retention.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the ion-exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
The following conditions are a robust starting point and may require further optimization.[2]
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | Biphenyl, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a standard solution |
Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of this compound.
Expected Mass Spectra and Fragmentation
The structure of this compound suggests several predictable fragmentation pathways under CID.
Isotopic Pattern: A key identifying feature will be the isotopic pattern of the precursor ion due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[9] Therefore, the mass spectrum of the molecular ion region will exhibit two peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.[9]
Fragmentation Pathways: Upon protonation at the quinoline nitrogen, the molecule becomes susceptible to fragmentation. Common fragmentation patterns for quinoline and related structures involve losses of small neutral molecules.[10][11] For this compound, likely fragmentations include:
-
Loss of Water (H₂O): The hydroxyl group at the 8-position can be readily lost as a neutral water molecule, a common fragmentation for alcohols.[12]
-
Loss of HCl: Elimination of hydrogen chloride is another plausible fragmentation pathway.
-
Ring Cleavage: Cleavage of the saturated tetrahydro- portion of the ring system can also occur.
Sources
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- 2. youtube.com [youtube.com]
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- 12. youtube.com [youtube.com]
Application Note: Infrared Spectroscopy of the Quinoline Ring in 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Preamble: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide range of therapeutic agents. The compound 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is a multi-functionalized heterocyclic molecule, presenting a unique analytical challenge. Its structure combines an aromatic pyridine ring, a saturated cyclohexane ring, a chloro substituent, and a hydroxyl group. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such molecules.[1][2] It provides a distinct molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups and skeletal framework.[1] This application note provides a detailed guide to the principles, experimental protocols, and spectral interpretation for analyzing this compound using FTIR spectroscopy, with a focus on the characteristic vibrations of the quinoline core.
Theoretical Framework: Understanding the Vibrational Landscape
The infrared spectrum of this compound is a composite of the vibrational modes of its distinct structural components. A priori understanding of these contributions is crucial for accurate spectral assignment.
-
The Quinoline Ring System: The fundamental quinoline structure, an analogue of naphthalene with a nitrogen heteroatom, gives rise to a series of characteristic bands.[3] These include C-H stretching vibrations from the aromatic ring, C=C and C=N ring stretching modes, and in-plane and out-of-plane C-H bending vibrations.[4]
-
Effect of the Tetrahydro- Moiety: The hydrogenation of the benzene portion of the quinoline ring to a cyclohexane ring introduces aliphatic C-H stretching and bending vibrations. This saturation breaks the full aromaticity of a simple quinoline, which simplifies the aromatic region of the spectrum but adds characteristic alkane signals.
-
Influence of the Chloro Substituent: The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, generally between 760–505 cm⁻¹.[5] Its exact position can be influenced by its attachment to the aromatic part of the ring system.
-
The Hydroxyl Group: The O-H group is one of the most recognizable features in an IR spectrum. A strong, broad absorption band is expected in the 3600-3200 cm⁻¹ region due to intermolecular hydrogen bonding. A C-O stretching vibration will also be present, typically in the 1260-1000 cm⁻¹ range. The presence of the hydroxyl group can also influence the electronic environment of the ring, causing subtle shifts in other bands.[6][7]
Experimental Protocol: Solid-State Analysis via the KBr Pellet Method
For a solid, non-volatile sample like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely used transmission technique in FTIR spectroscopy.[8] This method involves dispersing the analyte in a dry, IR-transparent KBr matrix and pressing the mixture into a thin, transparent pellet.[9]
Causality Behind Method Selection: While techniques like Attenuated Total Reflectance (ATR) are excellent for rapid, direct analysis of solids, the KBr pellet method often yields sharper, better-resolved spectra for pure crystalline compounds, which can be crucial for detailed structural analysis.[10][11] It avoids potential band broadening that can occur from inconsistent pressure in ATR and provides a clear transmission spectrum without the need for mathematical corrections.
Protocol: Preparation of a KBr Pellet
Materials & Equipment:
-
This compound (Sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-4 hours and stored in a desiccator.[9][12]
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
FTIR Spectrometer
Step-by-Step Procedure:
-
Preparation: Ensure the agate mortar, pestle, and die set components are scrupulously clean and dry.[13] Any residual moisture or contaminants will introduce spurious peaks into the spectrum.
-
Weighing: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder.[14] The goal is a sample concentration of roughly 0.5-1.0%. Expert Insight: Using too much sample will result in overly intense, flattened peaks (total absorption), while too little will yield a noisy spectrum with poor signal intensity.
-
Grinding & Mixing: First, grind the 1-2 mg of the sample in the agate mortar to a very fine powder. This is critical to reduce light scattering and avoid distorted peak shapes (the Christiansen effect).[15] Add the KBr powder to the mortar and mix gently but thoroughly with the ground sample to ensure uniform dispersion.[9]
-
Loading the Die: Assemble the pellet die. Transfer the sample-KBr mixture into the die body, distributing it evenly over the bottom anvil surface.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure gradually to approximately 8-10 metric tons (for a 13 mm die).[12][16] Hold this pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent, glass-like disc.[9]
-
Pellet Release: Carefully release the pressure and disassemble the die. Gently press the pellet out of the die sleeve. A high-quality pellet should be thin and transparent or translucent.[13]
-
Analysis: Place the pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first, then collect the sample spectrum.
Data Acquisition and Spectral Interpretation
Instrumental Parameters (Typical):
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
Expected Vibrational Band Assignments
The following table summarizes the expected characteristic absorption bands for this compound, based on known frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Moiety |
| ~3400-3200 | Strong, Broad | O-H stretching (intermolecular H-bonded) | Hydroxyl (-OH) group |
| ~3080-3010 | Medium-Weak | Aromatic C-H stretching | Pyridine part of Quinoline ring |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretching (asymmetric & symmetric) | Tetrahydro- part (-CH₂) |
| ~1610-1570 | Medium-Strong | C=C and C=N ring stretching | Quinoline ring skeleton |
| ~1470-1430 | Medium | Aliphatic C-H bending (scissoring) | Tetrahydro- part (-CH₂) |
| ~1350-1250 | Medium-Strong | In-plane O-H bending | Hydroxyl (-OH) group |
| ~1250-1000 | Strong | C-O stretching | Hydroxyl (-OH) group |
| ~1100-1000 | Medium | C-N stretching | Quinoline ring skeleton |
| ~760-720 | Strong | C-H out-of-plane bending | Aromatic ring (substitution dependent) |
| ~750-650 | Medium-Weak | C-Cl stretching | Chloro-substituent |
Note: The exact positions and intensities of these bands can be influenced by the solid-state packing, intermolecular interactions, and the specific electronic effects of the substituents.[17]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the entire analytical process, from initial sample handling to final spectral analysis.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy provides a robust and highly informative method for the structural verification of complex heterocyclic molecules like this compound. By carefully following the detailed KBr pellet protocol, a high-quality infrared spectrum can be obtained. The interpretation of this spectrum, guided by an understanding of the contributions from the quinoline core, the saturated ring, and the chloro and hydroxyl substituents, allows for unambiguous confirmation of the molecule's functional groups and overall structure. This application note serves as a comprehensive guide for researchers and scientists engaged in the synthesis and analysis of novel quinoline-based compounds.
References
- Shimadzu. KBr Pellet Method.
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- University of California, Irvine.
- AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?.
- ResearchGate.
- MDPI.
- PubMed. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines.
- ACS Publications. 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities.
- ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- Spectroscopy Online.
- ResearchGate.
- ACS Publications. Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N)
- ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).
- ResearchGate. An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines.
- RTI Labor
- BenchChem. Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.
- Mettler Toledo.
- ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
- ChemicalBook. Quinoline(91-22-5) IR Spectrum.
- Specac Ltd.
- MDPI.
- YouTube. What Is ATR FTIR Spectroscopy? - Chemistry For Everyone.
- PubChem. 5,6,7,8-Tetrahydroquinoline.
- Acta Chemica Malaysia. The Effect of Hydroxyl Substituents' Position on Quinoline in the Inhibition of Aluminium Corrosion in Hydrochloric Acid.
- ResearchGate.
- IDEAS/RePEc. The Effect Of Hydroxyl Substituents' Position On Quinoline In The Inhibition Of Aluminium Corrosion In Hydrochloric Acid.
- American Elements. 4-Chloro-5,6,7,8-tetrahydroquinoline.
- PubChem. (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-amine.
- ResearchGate. Computational Study of the Effect of Hydroxyl Substituent Positions on Quinoline for Inhibiting Aluminium Corrosion in Hydrochloric Acid Solution.
- PubMed. Effects of substituents on synthetic analogs of chlorophylls. Part 2: Redox properties, optical spectra and electronic structure.
- MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- NIST. Quinoline, 5,6,7,8-tetrahydro-.
Sources
- 1. rtilab.com [rtilab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 6. actachemicamalaysia.com [actachemicamalaysia.com]
- 7. The Effect Of Hydroxyl Substituents' Position On Quinoline In The Inhibition Of Aluminium Corrosion In Hydrochloric Acid [ideas.repec.org]
- 8. shimadzu.com [shimadzu.com]
- 9. kinteksolution.com [kinteksolution.com]
- 10. mt.com [mt.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. azom.com [azom.com]
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- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. youtube.com [youtube.com]
- 17. Effects of substituents on synthetic analogs of chlorophylls. Part 2: Redox properties, optical spectra and electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity in your reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] However, the unique structural features of this compound—namely the electron-rich tetrahydroquinoline ring, the potentially coordinating hydroxyl group, and the relatively unreactive aryl chloride—present a specific set of challenges. This guide will address these challenges directly, moving beyond generic protocols to offer targeted solutions.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the Suzuki coupling of this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this substrate often points to issues with catalyst activation, the inherent low reactivity of the aryl chloride, or catalyst inhibition. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The C-Cl bond in 4-chloroquinolines is notoriously difficult to activate.[2] Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-rich and sterically hindered aryl chlorides, more specialized ligands are often required.[3][4]
-
Catalyst Precursor and Activation: Ensure you are using a reliable palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. If you suspect incomplete activation, consider using a pre-formed Pd(0) catalyst.
-
Solvent and Base Combination: The choice of solvent and base is critical and highly interdependent.
-
Solvents: Anhydrous, polar aprotic solvents like dioxane, THF, or toluene are generally preferred.[5] The presence of water can sometimes be beneficial for dissolving inorganic bases, but for this substrate, anhydrous conditions may be advantageous to prevent potential side reactions involving the hydroxyl group.[6][7]
-
Bases: A strong base is necessary to facilitate the transmetalation step.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1]
-
-
Reaction Temperature: Aryl chlorides typically require higher reaction temperatures (80-120 °C) to facilitate oxidative addition.[8] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
Q2: I am observing significant formation of a dehalogenated byproduct (5,6,7,8-tetrahydro-quinolin-8-ol). What is the cause and how can I minimize it?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This typically occurs when the palladium intermediate reacts with a hydride source in the reaction mixture.
-
Potential Hydride Sources:
-
Solvents: Ethereal solvents like THF can be a source of hydrides, especially if not peroxide-free.
-
Bases: Some bases, particularly in the presence of water or alcohols, can generate hydride species.
-
Starting Materials/Reagents: Impurities in your starting materials or boronic acid can also contribute.
-
-
Mitigation Strategies:
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and peroxide-free. Use freshly purchased or purified boronic acid.
-
Optimize the Base: Switching to a non-coordinating, anhydrous base like potassium fluoride (KF) can sometimes suppress dehalogenation, although it may require higher temperatures.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different bulky phosphine ligands can be beneficial.
-
Q3: My desired product is contaminated with a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen or Pd(II) species.
-
Ensure Rigorous Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and promote homocoupling. Purge the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can increase the likelihood of homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
Q4: Does the unprotected hydroxyl group on the tetrahydroquinoline ring interfere with the reaction? Should I protect it?
A4: The free hydroxyl group can potentially interfere in several ways:
-
Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially altering its catalytic activity.
-
Acid-Base Reactions: The phenolic nature of the hydroxyl group can react with the base, affecting the stoichiometry and solubility of the reaction components.
While some Suzuki couplings are tolerant of free hydroxyl groups, for a challenging substrate like this, protection is a prudent strategy to consider, especially during initial optimization.[9]
-
Recommended Protecting Group: A tosyl (Ts) group is a good choice as it is stable under typical Suzuki conditions and can be readily removed later.[6][7] A study on the closely related 4-chloro-8-tosyloxyquinoline demonstrated successful Suzuki coupling, suggesting this is a viable strategy.[6][7]
-
Alternative Approach: If you wish to proceed without protection, careful selection of a non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃) and anhydrous conditions are crucial.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for a screening experiment?
A: For an initial screening, consider the following conditions:
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2 equivalents) |
| Solvent | Anhydrous 1,4-Dioxane (0.1 M) |
| Boronic Acid | 1.2 equivalents |
| Temperature | 100 °C |
| Atmosphere | Argon or Nitrogen |
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
Q: How does the electron-rich tetrahydroquinoline ring affect the reaction?
A: The electron-donating nature of the tetrahydroquinoline ring increases the electron density at the carbon bearing the chlorine atom.[10] This makes the oxidative addition of the Pd(0) catalyst more challenging, as this step is favored by electron-deficient aryl halides.[2] This is a primary reason why a highly active catalyst system with electron-rich, bulky ligands is necessary to drive the reaction forward.[11][12]
Q: Can I use microwave irradiation to improve the reaction?
A: Yes, microwave-assisted heating can be highly effective for Suzuki couplings, especially with unreactive aryl chlorides. It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating. If you have access to a microwave reactor, it is an excellent tool for rapid optimization of reaction conditions.
Q: What is the role of water in Suzuki coupling, and should I use it for this specific reaction?
A: Water is often added in small amounts to Suzuki reactions to help dissolve inorganic bases like carbonates and phosphates, which can accelerate the reaction. However, for this compound, the presence of water could lead to undesired side reactions, such as protodeboronation of the boronic acid or interactions with the hydroxyl group. It is recommended to start with strictly anhydrous conditions.[5][6] If solubility of the base is an issue, consider using a more soluble organic base or a different solvent system.
Experimental Protocols & Visualizations
Standard Experimental Protocol for Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting quinoline.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- Bedford, R. B., Cazin, C. S. J., & Holder, D. (2004). The development of palladium catalysts for C–C and C–heteroatom bond forming reactions of aryl chloride substrates. Coordination Chemistry Reviews, 248(21-24), 2283–2321.
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 5(33), 20976–20983. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(34), 7114-7123. Available at: [Link]
-
Tetrahedron. (n.d.). ElectronicsAndBooks. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. ResearchGate. Available at: [Link]
-
ChemInform Abstract: 4Aryl8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki-Miyaura Cross-Coupling Approach | Request PDF. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. ResearchGate. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). National Institutes of Health. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Available at: [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of The. (n.d.). Sphinxsai. Available at: [Link]
-
Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. PubMed Central. Available at: [Link]
-
A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. (2007, August 17). PubMed. Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]
-
Retrosynthetic analysis of 1,2,3,4‐tetrahydroquinolines: 1) palladium‐catalyzed Buchwald–Hartwig amination. ResearchGate. Available at: [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. PubMed Central. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support guide for the synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and process reliability.
Introduction: A Plausible Synthetic Outlook
The synthesis of this compound is not a trivial one-step reaction but a multi-stage process, typically involving the initial construction of a substituted quinoline core, followed by functionalization and selective reduction. A common and logical synthetic strategy involves the catalytic hydrogenation of a 4-chloro-8-hydroxyquinoline precursor. This precursor itself is generally synthesized via classic named reactions for quinoline formation.
Understanding the potential pitfalls at each stage is critical for success. This guide is structured to address problems sequentially, from the initial ring formation to the final reduction step.
Caption: Plausible multi-stage synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Stage 1: Quinoline Core Synthesis (e.g., 8-Hydroxyquinoline)
Question 1: My reaction mixture from the Skraup/Combes synthesis has produced a large amount of black, intractable tar, and the yield of my 8-hydroxyquinoline precursor is extremely low. What is happening and how can I fix it?
Answer: This is a classic and frequently encountered problem in acid-catalyzed quinoline syntheses like the Skraup or Combes reactions.[1] The harsh conditions (strong acid, high temperatures) required for the cyclization can cause polymerization of the reactants and intermediates. In the Skraup synthesis, for example, the dehydration of glycerol to acrolein is a key step; this acrolein is highly susceptible to acid-catalyzed polymerization, leading to tar formation.[2]
Causality & Mechanism: High concentrations of reactive intermediates (enones, enamines, aldehydes) under strong acid catalysis promote intermolecular side reactions that compete with the desired intramolecular cyclization. These competing pathways lead to high-molecular-weight, undefined polymeric materials, or "tar."
Troubleshooting Protocol:
-
Moderate Reaction Conditions: The primary goal is to control the reaction's exothermicity.
-
Slow Reagent Addition: Add the concentrated acid (e.g., H₂SO₄) dropwise to the cooled reaction mixture with vigorous stirring to dissipate heat effectively.
-
Temperature Control: Instead of aggressive heating, apply gentle heat to initiate the reaction and then maintain a controlled temperature (e.g., using an oil bath) throughout the process.
-
-
Use a Milder Catalyst: While strong acids are traditional, alternatives can reduce side reactions.
-
Optimize Reactant Ratios: Ensure precise stoichiometry. An excess of the carbonyl component can sometimes increase the likelihood of self-condensation or polymerization.
Question 2: I am using an unsymmetrical ketone in my Friedländer/Combes synthesis and obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioisomer formation is a common challenge when using unsymmetrical reactants. In a Combes synthesis with an unsymmetrical β-diketone or a Friedländer synthesis with an unsymmetrical ketone, the initial nucleophilic attack or the subsequent cyclization can occur at two different positions, leading to a mixture of products.[3][5]
Causality & Mechanism: The regioselectivity is determined by a combination of electronic and steric factors during the rate-determining step, which is typically the acid-catalyzed ring closure.[3] The aniline derivative will preferentially attack the more electrophilic (less sterically hindered) carbonyl group, and the subsequent cyclization will be favored at the more nucleophilic position of the enamine intermediate.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: Increase the steric bulk on one of the carbonyl groups of your β-diketone. This will sterically disfavor the initial nucleophilic attack by the aniline at that position, directing the reaction towards the desired isomer.[3]
-
Electronic Effects: The electronic nature of substituents on the aniline can influence the outcome. Electron-donating groups on the aniline can alter the nucleophilicity of the ring and affect the cyclization step.
-
Choice of Catalyst: The catalyst can play a significant role. Experimenting with different acid catalysts (e.g., H₂SO₄ vs. PPA vs. Lewis acids) can alter the product ratio, as each catalyst interacts with the intermediates differently.[3]
| Parameter | Strategy | Rationale |
| Reactant | Introduce a bulky substituent on the undesired reactive site of the ketone. | Sterically directs the initial condensation reaction. |
| Catalyst | Screen different acid catalysts (H₂SO₄, PPA, PTSA). | Alters the transition state energy of the competing cyclization pathways. |
| Solvent | Vary solvent polarity. | Can influence the stability of charged intermediates and transition states. |
Stage 3: Selective Reduction of 4-Chloro-8-hydroxyquinoline
Question 3: During the catalytic hydrogenation of 4-chloro-8-hydroxyquinoline to the target molecule, I am losing the chloro-substituent, resulting in 5,6,7,8-tetrahydro-quinolin-8-ol as a major side product. Why does this happen?
Answer: This side reaction is known as hydrodehalogenation , and it is a very common and competing pathway during the catalytic hydrogenation of aryl halides.[6] The palladium catalyst (Pd/C) that is highly effective for reducing the pyridine ring is also very active in cleaving carbon-halogen bonds.
Causality & Mechanism: The mechanism involves the oxidative addition of the aryl-chloride bond to the palladium surface, followed by hydrogenolysis. This process effectively replaces the chlorine atom with a hydrogen atom from the H₂ atmosphere. The rate of hydrodehalogenation is often competitive with or even faster than the rate of aromatic ring reduction.
Caption: Competing pathways during the reduction of 4-chloro-8-hydroxyquinoline.
Troubleshooting Protocol to Minimize Dehalogenation:
-
Catalyst Selection:
-
Switch Catalyst: While Pd/C is highly active, platinum-based catalysts like PtO₂ (Adam's catalyst) or rhodium-on-carbon (Rh/C) can sometimes show higher selectivity for pyridine ring reduction over dehalogenation. A screening of catalysts is highly recommended.
-
Catalyst Poisoning: In some cases, partially poisoning the palladium catalyst can selectively inhibit its dehalogenation activity. Additives like quinoline or sulfur compounds (e.g., thiophene) can be used in carefully controlled amounts, though this requires significant optimization.
-
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High H₂ pressure often favors hydrodehalogenation. Try running the reaction at a lower pressure (e.g., 1-5 atm) instead of at high pressures (e.g., 50 atm).
-
Control Acidity: The presence of acid can accelerate C-Cl cleavage. Ensure the reaction medium is neutral or slightly basic. Adding a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can scavenge any generated HCl and suppress dehalogenation.
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation proves too problematic, consider alternative metal-free reduction methods. For example, transfer hydrogenation using agents like Hantzsch ester with a suitable catalyst may offer different selectivity.[7] Another option is reduction with hydrosilanes catalyzed by a Lewis acid like B(C₆F₅)₃, which proceeds via a different mechanism.[8]
-
Question 4: My reduction reaction is very slow or stalls, leaving a significant amount of the 4-chloro-8-hydroxyquinoline starting material. What can I do to drive the reaction to completion?
Answer: Incomplete reduction can be due to several factors, including catalyst deactivation, insufficient hydrogen, or non-optimal reaction conditions.
Causality & Troubleshooting:
-
Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material or solvent. The 8-hydroxyquinoline moiety itself is a known metal chelator, which could potentially interfere with the catalyst surface.[9]
-
Solution: Ensure the starting material is highly pure. Recrystallize or chromatograph the 4-chloro-8-hydroxyquinoline before reduction. Use high-purity, anhydrous solvents. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Insufficient Hydrogen: The reaction may be starved of H₂.
-
Solution: Ensure the reaction vessel is properly sealed and purged of air. Check for leaks in the hydrogenation apparatus. Ensure efficient stirring to facilitate the transport of H₂ from the gas phase to the catalyst surface.
-
-
Non-Optimal Conditions: The chosen solvent, temperature, or pressure may not be ideal.
-
Solution: While high pressure can cause dehalogenation, very low pressure might be insufficient for reduction. A systematic optimization of pressure is needed. Solvents like ethanol, methanol, or ethyl acetate are commonly used; switching solvents can sometimes improve solubility and reaction rates.[10] Gentle heating (e.g., 40-50 °C) can also increase the reaction rate, but must be balanced against the risk of increased side product formation.
-
General Purification Protocol
Issue: The crude product is a mixture of the target molecule, the dehalogenated side product, and unreacted starting material.
Protocol: Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: The polarity difference between the starting material (aromatic) and the products (aliphatic amine) is significant. The dehalogenated product will be slightly more polar than the target molecule. A gradient elution is recommended.
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate (e.g., 9:1) to elute non-polar impurities.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 4:1, then 1:1).
-
The less polar starting material (4-chloro-8-hydroxyquinoline) will likely elute first, followed by the target product (this compound), and finally the more polar dehalogenated side product (5,6,7,8-tetrahydro-quinolin-8-ol).
-
-
Monitoring: Use Thin Layer Chromatography (TLC) with a UV lamp (254 nm) and a potassium permanganate stain to monitor the separation.
-
Confirmation: Collect the fractions and confirm the identity and purity of the desired product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Combes quinoline synthesis. (2023, December 1). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Friedländer synthesis. (2023, May 22). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(15), 4676. Retrieved January 19, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (2011). In Organic Reactions. John Wiley & Sons, Inc. Retrieved January 19, 2026, from [Link]
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved January 19, 2026, from [Link]
-
Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. (2025, November 3). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(10), 11659–11691. Retrieved January 19, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Rasayan Journal of Chemistry, 7(1), 1-13. Retrieved January 19, 2026, from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. (2025, April 8). KU Leuven. Retrieved January 19, 2026, from [Link]
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- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 9. rroij.com [rroij.com]
- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support center for the synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute and troubleshoot your experiments.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds in two key stages: first, the formation of the 5,6,7,8-tetrahydro-quinolin-8-ol core, followed by selective chlorination at the 4-position. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Synthesis of the 5,6,7,8-Tetrahydro-quinolin-8-ol Intermediate
Q1: What are the common methods for synthesizing the 5,6,7,8-tetrahydroquinoline core?
A1: The most prevalent method is the catalytic hydrogenation of quinoline.[1] This is typically achieved using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure.[1] The reaction temperature and pressure are critical parameters that need to be optimized to ensure complete reduction of the pyridine ring without over-reduction of the benzene ring. An alternative approach involves the Friedländer annulation, which condenses an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.
Q2: I am observing low yields during the hydrogenation of quinoline. What could be the issue?
A2: Low yields in the hydrogenation of quinoline can stem from several factors:
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also reduce its efficacy.
-
Reaction Conditions: Insufficient hydrogen pressure or temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. A typical starting point is 60-70°C under 8-12 atmospheres of hydrogen.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol or methanol are commonly used.
Q3: How can I effectively oxidize 5,6,7,8-tetrahydroquinoline to 5,6,7,8-tetrahydro-quinolin-8-one?
A3: The oxidation of the benzylic position of 5,6,7,8-tetrahydroquinoline can be achieved using various oxidizing agents. Common reagents include chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄). Care must be taken to control the reaction temperature to avoid over-oxidation and decomposition of the starting material.
Q4: What is the best way to reduce the ketone in 5,6,7,8-tetrahydro-quinolin-8-one to the desired alcohol?
A4: The reduction of the ketone to the corresponding alcohol is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is generally high-yielding and selective for the ketone functional group.
Selective Chlorination at the 4-Position
Q5: What are the main challenges in the chlorination of 5,6,7,8-tetrahydro-quinolin-8-ol?
A5: The primary challenge is achieving selective chlorination at the 4-position. The quinoline ring system has multiple potential sites for electrophilic substitution. The hydroxyl group at the 8-position is an activating group, which can direct electrophiles to the 5 and 7-positions of the benzene ring.[2] The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring.[3][4]
Q6: Which chlorinating agents are suitable for this reaction?
A6: Several chlorinating agents can be considered, each with its own reactivity profile:
-
Phosphorus Oxychloride (POCl₃): This is a common reagent for converting hydroxyquinolines to their chloro derivatives.[5][6] It is particularly effective for converting 4-hydroxyquinolines to 4-chloroquinolines.
-
N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent that can be used for the chlorination of activated aromatic rings.
-
Sulfuryl Chloride (SO₂Cl₂): This reagent can also be used for the chlorination of heterocyclic compounds.
The choice of reagent will depend on the specific substrate and the desired selectivity.
Q7: How can I favor chlorination at the 4-position over the 5 or 7-positions?
A7: Directing the chlorination to the 4-position in the presence of an activating hydroxyl group at C-8 is challenging. One strategy is to first convert the 8-hydroxyl group to a protecting group that is less activating or sterically hinders the 5 and 7-positions. Another approach involves a two-step process:
-
Synthesis of 4-oxo-5,6,7,8-tetrahydroquinoline: This can be achieved through cyclization of a suitable precursor.
-
Chlorination of the 4-oxo intermediate: The 4-oxo group can be converted to the 4-chloro group using a reagent like phosphorus oxychloride.[5] The resulting 4-chloro-5,6,7,8-tetrahydroquinoline can then be hydroxylated at the 8-position.
Q8: What are the likely by-products in this chlorination reaction?
A8: The primary by-products are likely to be isomers chlorinated at other positions, such as 5-chloro and 7-chloro derivatives, as well as di-chlorinated products (e.g., 5,7-dichloro).[2][7] Over-chlorination can also lead to the formation of polychlorinated species. Incomplete reaction will leave unreacted starting material.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive chlorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of impurities that quench the reaction. | 1. Use a fresh bottle of the chlorinating agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. 3. Purify the starting material to remove any potential inhibitors. |
| Formation of multiple products (low selectivity) | 1. The reaction conditions are too harsh, leading to non-selective chlorination. 2. The chosen chlorinating agent is not selective for the 4-position. | 1. Lower the reaction temperature. 2. Screen different chlorinating agents (e.g., NCS instead of POCl₃). 3. Consider protecting the 8-hydroxyl group to modulate its directing effect. |
| Formation of dark, tarry by-products | 1. Decomposition of the starting material or product under the reaction conditions. 2. Polymerization of reactive intermediates. | 1. Lower the reaction temperature. 2. Use a less aggressive chlorinating agent. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in purifying the final product | 1. The product and by-products have similar polarities. 2. The product is unstable on silica gel. | 1. Use a different chromatographic stationary phase (e.g., alumina). 2. Employ alternative purification techniques such as recrystallization or preparative HPLC. 3. If the product is basic, consider converting it to a salt for purification and then neutralizing it back to the free base. |
IV. Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline[1]
-
In a high-pressure reactor, add quinoline and a catalytic amount of 5% Pd/C (typically 1-5 mol%).
-
Add a suitable solvent, such as ethanol.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 8-12 atmospheres.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete (pressure no longer drops), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroquinoline.
-
Purify the crude product by vacuum distillation.
Protocol 2: Chlorination of a 4-Oxo-Tetrahydroquinoline Intermediate[5]
This protocol is adapted for the chlorination of a 4-oxo intermediate, which is a plausible route to the desired product.
-
To a solution of the 4-oxo-5,6,7,8-tetrahydroquinoline derivative in a suitable solvent (e.g., chloroform or toluene), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as aqueous sodium bicarbonate or sodium hydroxide, until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: A troubleshooting flowchart for low yield in the synthesis of this compound.
V. References
-
US3567732A - Process for the preparation of chlorinated quinolines - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Reactions of Quinoline - YouTube. (2020, October 31). Retrieved January 19, 2026, from [Link]
-
CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 57(47), 5262-5265.
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. (2022, April 3). Retrieved January 19, 2026, from [Link]
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society (Resumed), 3451.
-
Kim, L., Lee, W., & Hong, S. (2024). Insight into C4 Selectivity in the Light-Driven C-H Fluoroalkylation of Pyridines and Quinolines. Angewandte Chemie International Edition, 63(46), e202410408.
-
Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. (2024, December 19). Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Specific Solvent Issues with Chlorination - Wordpress. (2026, January 4). Retrieved January 19, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]
-
CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Buth, J. M., Ross, J. B., & McNeill, K. (2011). Removal and formation of chlorinated triclosan derivatives in wastewater treatment plants using chlorine and UV disinfection. Water Research, 45(15), 4527-4536.
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [ 4, 5-b]-quinoline Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit. (2020, February 6). Retrieved January 19, 2026, from [Link]
-
Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Retrieved from [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). Retrieved January 19, 2026, from [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Progress in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.
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- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. pjsir.org [pjsir.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
Stability of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" in acidic and basic media
Abstract: This technical support guide provides a comprehensive overview of the potential stability of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" in acidic and basic media. In the absence of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related compounds to offer predictive insights and practical guidance for researchers. The guide is structured to address common questions, troubleshoot potential experimental issues, and provide detailed protocols for conducting forced degradation studies. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to anticipate and manage the stability challenges associated with this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of this compound.
Q1: What are the primary structural features of this compound that may influence its stability?
A1: The stability of this compound is primarily influenced by three key structural motifs:
-
4-Chloroquinoline Moiety: The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under forcing acidic or basic conditions.
-
Secondary Alcohol: The hydroxyl group at the 8-position can undergo oxidation to a ketone or elimination to form an alkene, especially in the presence of oxidizing agents or under strong acidic/basic conditions.
-
Tetrahydroquinoline Core: The partially saturated heterocyclic ring may be prone to dehydrogenation to form the aromatic quinoline, a process that can be influenced by oxidative stress.[1]
Q2: How is this compound expected to behave in acidic media?
A2: In acidic media, the quinoline nitrogen is expected to be protonated, increasing the molecule's solubility in aqueous solutions. The primary degradation pathway anticipated under acidic conditions is the hydrolysis of the 4-chloro substituent to a 4-hydroxy group, forming 4-hydroxy-5,6,7,8-tetrahydro-quinolin-8-ol.[2][3] The rate of this hydrolysis is dependent on the acid concentration and temperature. Additionally, acid-catalyzed dehydration of the secondary alcohol at C-8 could occur, leading to the formation of an alkene.
Q3: What is the expected stability of the compound in basic media?
A3: Under basic conditions, the secondary alcohol can be deprotonated to form an alkoxide. This may increase its susceptibility to oxidation. Similar to acidic conditions, nucleophilic substitution of the 4-chloro group can occur, although potentially at a slower rate depending on the nucleophile present. Strong basic conditions could also promote elimination of HCl to form a quinoline derivative, though this is less likely without additional driving forces.
Q4: Is the compound susceptible to oxidation?
A4: Yes, the secondary alcohol at the 8-position is a prime site for oxidation, which would yield the corresponding ketone, 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-one. The tetrahydroquinoline ring itself can also be a target for oxidation, leading to aromatization to the corresponding quinoline.[1] Common laboratory oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged storage in solution, could facilitate these degradation pathways.
Q5: Are there any known Pan-Assay Interference Compounds (PAINS) related to this structure?
A5: Fused tetrahydroquinolines have been identified as a class of compounds that can exhibit pan-assay interference.[4] This is often attributed to their potential to form reactive byproducts through oxidation.[4] Therefore, it is crucial to carefully assess the stability of this compound in your experimental systems to ensure that any observed biological activity is not an artifact of its degradation products.
II. Troubleshooting Guide for Stability-Related Issues
This section provides practical advice for identifying and resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound potency over time in solution. | Degradation of the parent compound. | 1. Re-analyze the sample using a stability-indicating method (e.g., HPLC-UV): This will allow you to quantify the remaining parent compound and detect the appearance of degradation products. 2. Prepare fresh solutions daily: This minimizes the impact of slow degradation in solution. 3. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light: This helps to slow down degradation kinetics. |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | 1. Characterize the new peaks: Use techniques like LC-MS to determine the mass of the degradation products and propose potential structures. This will help in understanding the degradation pathway. 2. Compare stressed and unstressed samples: This will confirm that the new peaks are indeed degradation products and not artifacts. |
| Inconsistent experimental results. | Variable degradation of the compound under different experimental conditions. | 1. Standardize solution preparation and handling procedures: Ensure consistency in solvent, pH, temperature, and light exposure. 2. Include control samples: Analyze a sample of the compound at the beginning and end of the experiment to assess its stability under the specific experimental conditions. |
| Discoloration of the compound solution. | Formation of colored degradation products, potentially due to oxidation and aromatization of the tetrahydroquinoline ring. | 1. Visually inspect solutions regularly. 2. Use analytical techniques (e.g., UV-Vis spectroscopy) to monitor for changes in the absorbance spectrum. This can provide an early indication of degradation. |
III. Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for elucidating the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[5][6] The goal is to achieve a target degradation of 5-20%.[5]
Protocol 1: Stability Testing in Acidic and Basic Media
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[7][8]
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can be used for peak purity analysis.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[9]
IV. Visualization of Potential Degradation Pathways and Workflows
The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.
Caption: Predicted degradation pathways under different stress conditions.
Caption: General experimental workflow for a forced degradation study.
V. References
-
El-Gendy, M. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(3), 595-605.
-
Quora. (2017, August 1). What is the order of acidity among primary, secondary and tertiary alcohols? Retrieved from [Link]
-
Ashenhurst, J. (2014, October 17). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Lee, M. C., et al. (2016). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS infectious diseases, 2(10), 716–724.
-
Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from
-
Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 5(1), 1-13.
-
International Journal of Research in Pharmaceutical Sciences. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the dehydrogenation of tetrahydroquinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidities of Alcohols. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]
-
SGS. (2011, January). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
YouTube. (2018, January 26). Substitutions of Alcohols in Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2017). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
-
Chemistry Lovers. (n.d.). Oxidation of Alcohols – Primary, Secondary & Tertiary Alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 22). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Degradation of Nerve Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ijpsm.com [ijpsm.com]
Technical Support Center: Proactive Byproduct Mitigation in the Synthesis and Derivatization of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This guide is designed to provide in-depth, experience-driven insights into preventing the formation of common byproducts during the synthesis and subsequent reactions of this valuable heterocyclic scaffold. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary byproduct concerns at each stage?
A1: A prevalent and logical synthetic pathway to this compound is a multi-step process. Each step presents a unique set of challenges regarding byproduct formation. The typical sequence involves:
-
Catalytic Hydrogenation of a substituted quinoline to form the tetrahydroquinoline core.
-
Oxidation to introduce the keto functionality, yielding 6,7-Dihydro-5H-quinolin-8-one.
-
Ketone Reduction to produce 5,6,7,8-tetrahydroquinolin-8-ol.
-
Regioselective Chlorination to install the chlorine atom at the C4 position.
Understanding the potential pitfalls at each stage is crucial for a successful synthesis.
Q2: My catalytic hydrogenation of a quinoline derivative to a tetrahydroquinoline is producing over-reduced byproducts. How can I improve selectivity?
A2: Over-reduction, leading to decahydroquinoline species, is a common issue when hydrogenating the pyridine ring of a quinoline. The benzene ring can also be susceptible to reduction under harsh conditions.[1] To enhance selectivity for the desired 1,2,3,4-tetrahydroquinoline:
-
Catalyst Choice: While powerful catalysts like Rhodium on carbon can be effective, they may also promote over-reduction. Consider using a milder catalyst system. For instance, a granular cobalt catalyst prepared in-situ from Co(OAc)₂ and zinc powder has demonstrated high selectivity for the hydrogenation of the pyridine ring in aqueous solutions.[2][3] Fluorine-modified cobalt catalysts have also been shown to be highly regioselective for this transformation, using water as a hydrogen source.[1]
-
Reaction Conditions: Carefully control the hydrogen pressure and temperature. Lower pressures and temperatures generally favor selective hydrogenation of the more reactive pyridine ring.
-
Alternative Hydrogen Donors: Instead of H₂ gas, consider transfer hydrogenation using donors like formic acid or ammonia-borane adducts, which can offer greater selectivity under milder conditions.[2]
Q3: During the chlorination of 5,6,7,8-tetrahydroquinolin-8-ol with phosphoryl chloride (POCl₃), I'm observing a complex mixture of products. What is happening and how can I obtain the desired 4-chloro isomer?
A3: Chlorination of quinolinone-type structures with POCl₃ can be complex. The reaction proceeds through phosphorylated intermediates, and without precise control, can lead to the formation of pseudodimers and other byproducts.[4][5][6] Key factors to control for regioselective C4 chlorination include:
-
Temperature Control: The reaction often occurs in two stages: an initial phosphorylation at lower temperatures (e.g., < 25°C) followed by conversion to the chloro derivative at higher temperatures (e.g., 70-90°C).[4] By separating these stages, you can minimize the formation of dimeric impurities.
-
Reaction Stoichiometry: A minimum of one molar equivalent of POCl₃ is typically required for efficient conversion.[4]
-
Protecting Groups: The hydroxyl group at the 8-position is reactive and can interfere with the desired chlorination. Consider protecting the hydroxyl group as an acetate or other suitable protecting group prior to chlorination. This will prevent side reactions at the 8-position and can improve the regioselectivity of the chlorination at C4. The protecting group can then be removed in a subsequent step.
Q4: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and experiencing low yields and the formation of side products. What are the likely causes?
A4: The chlorine at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution. However, several factors can lead to undesired outcomes:
-
Competing Reactions: The hydroxyl group at the 8-position is nucleophilic and can potentially react with another molecule of the starting material under certain conditions, leading to ether-linked dimers.
-
Ring-Opening: Strong nucleophiles, especially under harsh conditions, can lead to ring-opening of the pyrano[3,2-c]quinolinone nucleus in related systems.[7][8]
-
Regioselectivity: In some cases, particularly with ambident nucleophiles, reaction at different sites may be possible.
To mitigate these issues, consider protecting the 8-hydroxyl group and using carefully controlled reaction conditions (temperature, solvent, and stoichiometry of the nucleophile).
Troubleshooting Guide
| Symptom | Plausible Cause(s) | Suggested Solution(s) |
| Low yield of 5,6,7,8-tetrahydroquinolin-8-ol from the reduction of 6,7-dihydro-5H-quinolin-8-one. | Incomplete reduction; formation of over-reduced byproducts (e.g., decahydroquinolin-8-ol). | Use a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol or ethanol). Monitor the reaction closely by TLC to avoid over-reduction. |
| Formation of multiple chlorinated isomers during the synthesis of this compound. | Lack of regioselectivity in the chlorination step; reaction at other positions on the quinoline ring. | Protect the 8-hydroxyl group before chlorination. Use a less aggressive chlorinating agent if possible, or carefully control the reaction temperature and stoichiometry when using POCl₃. |
| Presence of dimeric byproducts after a reaction. | Self-condensation of the starting material or reaction between a phosphorylated intermediate and unreacted quinolone.[4] | Use a protecting group for the 8-hydroxyl group. When using POCl₃, maintain basic conditions and low temperatures during the initial phosphorylation step to suppress pseudodimer formation.[4] |
| Incomplete nucleophilic substitution at the 4-position. | Deactivation of the nucleophile; poor solubility; insufficient reaction time or temperature. | Ensure the nucleophile is not being quenched by acidic protons. Use an appropriate solvent to ensure all reactants are in solution. Incrementally increase the reaction temperature and monitor by TLC. |
| Difficulty in purifying the final product from starting materials and byproducts. | Similar polarities of the product and impurities. | Utilize column chromatography with a carefully selected solvent system. Consider derivatization of the product or impurities to alter their polarity for easier separation, followed by removal of the derivatizing group. Recrystallization can also be an effective final purification step. |
Experimental Protocols & Methodologies
Protocol 1: Selective Hydrogenation of a Quinoline Derivative
This protocol is based on the use of a heterogeneous cobalt catalyst for the selective hydrogenation of the pyridine ring.[2][3]
Materials:
-
Quinoline derivative (1.0 mmol)
-
Co(OAc)₂·4H₂O (5 mol%)
-
Zinc powder (50 mol%)
-
Deionized water (3.0 mL)
-
Autoclave reactor with magnetic stirring
Procedure:
-
To a glass liner for the autoclave, add the quinoline derivative, Co(OAc)₂·4H₂O, and zinc powder.
-
Add deionized water to the liner.
-
Place the liner in the autoclave and seal the reactor.
-
Purge the autoclave with H₂ gas three times.
-
Pressurize the reactor to 30 bar with H₂.
-
Heat the reaction mixture to 70-150°C (optimize for your specific substrate) with vigorous stirring.
-
Maintain the reaction for 15 hours.
-
Cool the reactor to room temperature and carefully vent the H₂ gas.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine conversion and selectivity.
Protocol 2: Controlled Chlorination using POCl₃
This protocol is adapted from procedures for the chlorination of quinazolones, emphasizing temperature control to minimize byproduct formation.[4][9]
Materials:
-
5,6,7,8-Tetrahydroquinolin-8-ol (with 8-OH protected) (1.0 mmol)
-
Phosphoryl chloride (POCl₃) (1.5 mmol)
-
Triethylamine (Et₃N) or another suitable base (2.0 mmol)
-
Anhydrous acetonitrile or another suitable aprotic solvent (10 mL)
Procedure:
-
Dissolve the protected 5,6,7,8-tetrahydroquinolin-8-ol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure the completion of the phosphorylation step.
-
Heat the reaction mixture to 70-90°C and monitor the conversion to the chloro-derivative by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for Byproduct Prevention in this compound Synthesis
Caption: A workflow diagram illustrating the key synthetic steps and corresponding troubleshooting for byproduct formation.
Decision Tree for Nucleophilic Aromatic Substitution (SNAr) on the Target Molecule
Sources
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.[1][2][3][4] Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Troubleshooting Guide for Common Cross-Coupling Reactions
This section addresses specific issues that may arise during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling: Low to No Product Formation
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yield and significant starting material recovery. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving quinoline substrates can often be traced back to a few key factors.[5] A systematic approach to troubleshooting is the most effective strategy.
Initial Checks:
-
Reagent Integrity: Verify the purity and quality of your this compound, boronic acid, and solvent. Boronic acids are particularly susceptible to degradation during storage.
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.[5]
-
Catalyst, Ligand, and Base Combination: This is often the most critical parameter. The optimal combination is highly dependent on the specific substrates.[5]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
In-depth Catalyst and Ligand Considerations:
The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[6][7] To overcome this, the choice of ligand is paramount.
-
Bulky, Electron-Rich Phosphine Ligands: These are generally preferred as they promote the formation of a highly reactive, monoligated Pd(0) species.[8][9] This helps to outcompete the inhibitory coordination of the quinoline nitrogen.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are also excellent choices for challenging couplings due to their strong electron-donating ability and steric bulk.[10]
Recommended Catalyst Systems for Screening:
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Rationale |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | A robust, general-purpose system for heteroaryl chlorides. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | XPhos is a bulky ligand effective for challenging substrates.[11] |
| PEPPSI™-IPr | None | Cs₂CO₃ | t-Amyl alcohol | 100 | An air-stable precatalyst that generates a highly active NHC catalyst. |
| PdCl₂(dppf) | None | Na₂CO₃ | DME/H₂O | 90 | A common choice, but may be less effective for this specific substrate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination: Side Reactions and Catalyst Inhibition
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm observing significant hydrodehalogenation of my starting material and minimal product formation. What's going wrong?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be prone to side reactions, especially with challenging substrates.[12][13][14][15][16]
Understanding the Problem:
-
Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen, often competes with the desired amination. It can be promoted by certain catalyst systems and reaction conditions.
-
Catalyst Inhibition: The quinoline nitrogen and the hydroxyl group can coordinate to the palladium catalyst, inhibiting its activity.[6][7]
Troubleshooting Strategy:
Caption: A decision tree for troubleshooting side reactions in Buchwald-Hartwig amination.
Key Parameters to Optimize:
-
Ligand Selection: The choice of ligand is crucial to favor the desired reductive elimination over competing pathways.
-
Josiphos-type ligands: These have shown success in couplings with hindered primary amines.
-
Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos): These are specifically designed to promote C-N bond formation and are often the go-to choice for challenging substrates.[17]
-
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base is generally preferred.
-
Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS): These are excellent choices as they are strong bases with low coordinating ability.
-
Potassium tert-butoxide (KOtBu): A common and effective base, but can sometimes promote side reactions.
-
-
Solvent: Aprotic, non-coordinating solvents are typically best.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaHMDS, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by LC-MS.
-
Work-up: After completion, cool to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling: Dealing with Steric Hindrance and Homocoupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and produces a significant amount of alkyne homocoupling (Glaser coupling) product. How can I improve the efficiency of the cross-coupling?
Answer:
The Sonogashira reaction is a versatile method for forming C(sp²)-C(sp) bonds.[1][2][19] However, sterically hindered substrates like yours can pose challenges, and the copper co-catalyst can promote unwanted homocoupling.[20]
Addressing the Issues:
-
Slow Reaction Rate: The steric bulk around the chloro group can impede the oxidative addition step, which is often rate-limiting.[20]
-
Glaser Homocoupling: The copper(I) co-catalyst, while facilitating the key transmetalation step, is also responsible for the dimerization of the terminal alkyne.[20]
Strategies for Optimization:
Caption: A workflow for optimizing Sonogashira coupling with hindered substrates.
Key Adjustments:
-
Ligand Choice: For sterically demanding substrates, bulky and electron-rich phosphine ligands are highly effective.[20][21] They promote the formation of a more reactive, monoligated palladium species.
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): An excellent choice for hindered aryl chlorides.
-
XPhos: Also demonstrates good performance in these challenging couplings.[11]
-
-
Copper-Free Conditions: This is the most direct way to eliminate Glaser homocoupling.[20][22][23] In these protocols, a stronger organic base is often used to facilitate the deprotonation of the alkyne.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. In copper-free systems, a stronger base like DBU may be beneficial.
-
Solvent: A variety of solvents can be used, with THF, DMF, and acetonitrile being common choices.
Recommended Catalyst Systems for Sonogashira Coupling:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Key Feature |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 50-70 | Traditional conditions, prone to homocoupling. |
| Pd(OAc)₂ / P(t-Bu)₃ | None | DBU | DMF | 80-100 | Copper-free, suitable for hindered substrates. |
| [PdCl₂(XPhos)]₂ | CuI | Cs₂CO₃ | Dioxane | 100 | Employs a bulky ligand to accelerate the reaction. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (e.g., DBU, 2.0 equiv.), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and brine, dry, and concentrate. Purify by column chromatography.[20]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: This substrate presents a combination of challenges. The chloro group is less reactive than bromo or iodo analogues in oxidative addition.[24] Additionally, the presence of the nitrogen atom in the quinoline ring and the adjacent hydroxyl group can lead to catalyst deactivation through coordination to the palladium center.[6][7][25]
Q2: I'm concerned about the cost and toxicity of palladium. Are there any alternatives?
A2: While palladium is the most common catalyst for these transformations, there is growing interest in using more earth-abundant and less toxic metals.[2] Nickel-based catalysts have shown promise for certain cross-coupling reactions, although they may require different reaction conditions and ligand systems.[26][27] For some specific applications, copper-catalyzed reactions can also be an alternative.[13]
Q3: How do I choose between a pre-formed catalyst (precatalyst) and generating the active catalyst in situ?
A3: Precatalysts, such as the Buchwald G3 and G4 palladacycles or PEPPSI-type catalysts, offer several advantages. They are often air-stable, easy to handle, and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.[28] In situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand is more flexible for screening a wide variety of ligands but can be less reliable.[10][24]
Q4: My reaction is very sensitive to air and moisture. What are some best practices for ensuring anhydrous and anaerobic conditions?
A4:
-
Glassware: Thoroughly oven-dry or flame-dry all glassware before use.
-
Solvents and Reagents: Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure liquid reagents are dry and degassed. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: Use a glovebox for reaction setup whenever possible. Alternatively, use Schlenk line techniques, which involve evacuating the reaction vessel and backfilling with an inert gas (argon or nitrogen) multiple times.[5]
-
Degassing: Degas liquid reagents and solvents by sparging with an inert gas, the freeze-pump-thaw method, or sonication under vacuum.
Q5: Can the hydroxyl group on my substrate interfere with the reaction? Should I protect it?
A5: The hydroxyl group can potentially interfere by coordinating to the catalyst or reacting with the base. Whether protection is necessary depends on the specific reaction conditions and the strength of the base used. In many cases, with a careful choice of a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃), the reaction can proceed without protection. However, if you observe side reactions or low yields that cannot be resolved by optimizing other parameters, protecting the hydroxyl group (e.g., as a silyl ether) is a viable strategy to consider.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023-06-20).
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
- New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15).
- The Suzuki Reaction - Chem 115 Myers.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025-08-10).
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram - ResearchGate.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-07).
- Buchwald–Hartwig amination - Wikipedia.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Cross-Coupling Reaction Guide - Sigma-Aldrich.
- Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit - MDPI.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Cross-coupling reactions – Knowledge and References - Taylor & Francis.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes from Norbornenes - ACS Publications. (2026-01-15).
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (2025-08-06).
- [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. (2009-07-02).
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02).
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal.
- Cross-coupling reaction - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Palladium Catalysts for Cross-Coupling Reaction - MDPI.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2025-08-06).
- Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022-07-12).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
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- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 23. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit [mdpi.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Solvent effects on the reactivity of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol"
Welcome to the dedicated technical support guide for researchers working with 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile intermediate. As chemists and drug development professionals, we understand that mastering the nuances of a reaction environment is critical for success. This guide is built on a foundation of established chemical principles and field-proven insights to help you navigate the challenges and unlock the full potential of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your work with this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Question: I am trying to substitute the chlorine atom at the C4 position with a nucleophile (e.g., an amine or an alkoxide), but I am getting very low to no yield of my desired product. What could be the issue?
-
Answer: This is a common problem that often points to an issue with the reaction conditions, particularly the choice of solvent. The SNAr reaction of 4-chloroquinolines proceeds through a negatively charged intermediate called the Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed efficiently.
-
Causality: Aprotic polar solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), are generally preferred for SNAr reactions. These solvents are effective at solvating the cation (e.g., K+ or Na+ of your base) without strongly solvating the nucleophile, thus preserving its reactivity. More importantly, they can stabilize the charge-delocalized Meisenheimer complex through dipole-dipole interactions, lowering the activation energy of the reaction. If you are using a non-polar solvent (e.g., toluene, hexane) or a protic solvent (e.g., ethanol, water), you are likely hindering the formation and stabilization of this critical intermediate. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly reducing its effectiveness.
-
Troubleshooting Steps:
-
Solvent Swap: If you are not already using one, switch to a high-boiling aprotic polar solvent like DMF, DMSO, or NMP. This will also allow you to run the reaction at higher temperatures, which is often necessary for SNAr reactions.
-
Check for Water: Ensure your solvent and reagents are anhydrous. Trace amounts of water can react with strong bases and quench your nucleophile.
-
Increase Temperature: SNAr reactions on electron-rich aromatic rings can be sluggish. Once you are in a suitable solvent, gradually increase the reaction temperature.
-
Consider a Phase-Transfer Catalyst: If your nucleophile is not soluble in the aprotic polar solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the nucleophile into the organic phase.
-
-
Issue 2: Formation of a Major Side Product Identified as 5,6,7,8-Tetrahydro-quinolin-8-ol (Dehalogenation)
-
Question: My reaction is consuming the starting material, but the main product I'm isolating is the dehalogenated quinoline. What is causing this?
-
Answer: The loss of the chloro group and its replacement with a hydrogen atom is a known side reaction, often promoted by certain reagents and solvent conditions.
-
Causality: This dehalogenation can occur through a few pathways. One possibility is a base-catalyzed hydrolysis if there is water present in your reaction mixture, followed by a reduction. However, a more likely scenario in anhydrous conditions is a single-electron transfer (SET) process, especially if you are using a strong base or if your reaction is sensitive to trace metals. Some solvents can promote these radical pathways.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is free of peroxides and other impurities that could initiate radical reactions.
-
Degas Your Solvent: Before starting the reaction, degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. This will remove dissolved oxygen, which can participate in radical pathways.
-
Choice of Base: If you are using a very strong base (e.g., NaH), consider switching to a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are less likely to promote side reactions.
-
Scavenge Trace Metals: If you suspect metal-catalyzed dehalogenation, adding a chelating agent like EDTA in small amounts might help, although this is a less common solution.
-
-
Issue 3: O-Alkylation/Acylation Instead of N-Alkylation/Acylation with Ambident Nucleophiles
-
Question: I am reacting this compound with a nucleophile that has both a nitrogen and an oxygen atom (e.g., an amino alcohol), and the reaction is occurring on the hydroxyl group instead of the nitrogen. How can I control the selectivity?
-
Answer: The hydroxyl group at the C8 position is also a nucleophile and can compete with your intended nucleophile. The solvent plays a significant role in modulating the relative nucleophilicity of different sites in a molecule.
-
Causality: In aprotic polar solvents (like DMF or DMSO), the negatively charged oxygen of the deprotonated hydroxyl group (alkoxide) is a very potent nucleophile. Protic solvents, on the other hand, can form hydrogen bonds with the oxygen atom, effectively "caging" it and reducing its nucleophilicity. This can give the nitrogen atom a better chance to react.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The most robust solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the SNAr reaction. You can then deprotect it in a later step.
-
Solvent Tuning: If you want to avoid a protection-deprotection sequence, you can try to influence the selectivity by changing the solvent. Running the reaction in a protic solvent like isopropanol or tert-butanol might favor N-alkylation, although the overall reaction rate will likely be slower.
-
Choice of Base: Using a milder base that selectively deprotonates the more acidic proton (if there is a significant pKa difference between your nucleophile's N-H and the quinolinol's O-H) can also help.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental role of the solvent in modulating the reactivity of this compound?
A1: The solvent has several critical functions:
-
Solubilization: It must dissolve the reactants to allow them to interact.
-
Stabilization of Intermediates: As discussed, for SNAr reactions, the solvent must stabilize the charged Meisenheimer complex. Aprotic polar solvents are ideal for this.
-
Modulation of Nucleophilicity: The solvent can enhance or suppress the reactivity of the nucleophile. Protic solvents can hinder nucleophiles through hydrogen bonding, while aprotic polar solvents leave them "bare" and more reactive.
-
Reaction Pathway Selection: In some cases, the solvent can influence the reaction to proceed through a different mechanism, leading to different products.
-
-
Q2: How do I choose the optimal solvent for a new reaction with this substrate?
A2: A systematic approach is best. Start by considering the likely mechanism of your reaction. For SNAr, aprotic polar solvents are the first choice. Consider the required reaction temperature and choose a solvent with a suitable boiling point. It is often beneficial to screen a small set of solvents in parallel on a small scale to identify the best performer.
Solvent Selection Guide for SNAr on this compound
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | General Suitability for SNAr | Key Considerations |
| DMF | Aprotic, Polar | 153 | 37 | Excellent | High boiling point, good solvating power. Can be difficult to remove. |
| DMSO | Aprotic, Polar | 189 | 47 | Excellent | Very high boiling point, excellent for difficult reactions. Can be challenging to remove. |
| NMP | Aprotic, Polar | 202 | 32 | Excellent | Similar to DMF and DMSO, very high boiling point. |
| Acetonitrile | Aprotic, Polar | 82 | 37 | Moderate | Lower boiling point, may not be suitable for high-temperature reactions. |
| THF | Aprotic, Polar | 66 | 7.5 | Poor to Moderate | Lower polarity, generally not as effective as DMF or DMSO for SNAr. |
| Toluene | Non-polar | 111 | 2.4 | Poor | Does not stabilize the Meisenheimer complex. |
| Ethanol | Protic, Polar | 78 | 24.5 | Poor | Deactivates the nucleophile through hydrogen bonding. |
-
Q3: Can the tetrahydro- part of the molecule influence solvent effects compared to a simple 4-chloroquinoline?
A3: Yes, subtly. The saturated ring in the 5,6,7,8-positions makes the molecule less flat and more "greasy" than a fully aromatic quinoline. This can slightly alter its solubility profile. While the electronic effects on the aromatic ring where the reaction occurs are the dominant factor, you might find that it is more soluble in a wider range of solvents compared to its fully aromatic counterpart. However, the fundamental principles of solvent choice for the SNAr reaction remain the same.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general workflow for substituting the C4-chloro group with a generic amine nucleophile.
Caption: General workflow for an SNAr reaction with this compound.
Protocol 2: Troubleshooting Decision Tree for Low Yield
This decision tree can guide your troubleshooting process when faced with a low-yielding reaction.
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
References
Technical Support Center: Scaling the Synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Welcome to the technical support guide for the scaled synthesis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We will address common challenges through a practical, question-and-answer format, grounded in established chemical principles and field experience.
Part 1: Frequently Asked Questions (FAQs) & Process Overview
Q1: What is a reliable synthetic strategy for scaling up the production of this compound?
A common and scalable approach involves a multi-step synthesis. A robust strategy begins with building the core tetrahydroquinoline structure, followed by functional group manipulations. A proven pathway is the catalytic hydrogenation of the corresponding quinoline precursor, 4-chloro-quinolin-8-ol. This avoids handling potentially unstable intermediates at a large scale. The process can be visualized as a three-stage workflow:
-
Stage 1: Combes Quinoline Synthesis: Reaction of 3-chloroaniline with acetylacetone to form the quinoline core.
-
Stage 2: Chlorination/Hydroxylation (if necessary): This is a placeholder for alternative routes where functional groups are added post-cyclization. However, starting with a precursor that already contains the chloro- group is often more efficient.
-
Stage 3: Catalytic Hydrogenation: Reduction of the aromatic quinoline ring to the desired tetrahydroquinoline.
This entire workflow is designed to move from stable, commercially available starting materials to the final product.
Technical Support Center: Analytical Methods for Impurity Profiling of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the analysis of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol." The following sections provide detailed methodologies, troubleshooting advice, and regulatory context for the effective detection, identification, and quantification of impurities, ensuring the quality, safety, and efficacy of the target compound.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its accompanying impurities. Impurities can arise from various sources—synthesis, degradation, or storage—and may impact the safety, efficacy, and stability of the final drug product.[1] Consequently, regulatory bodies worldwide, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[1][2]
The ICH Q3A(R2) and Q3B(R2) guidelines provide a clear framework for reporting, identifying, and qualifying impurities in new drug substances and products.[2][3] Understanding and adhering to these thresholds is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide provides the practical, in-depth analytical strategies required to meet these standards for this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities for this compound?
Impurities are typically categorized based on their origin:
-
Process-Related Impurities: These originate from the manufacturing process. For heterocyclic compounds like quinolines, they can include unreacted starting materials, intermediates, reagents, and byproducts from side reactions. Isomeric impurities, where the chlorine atom is positioned differently on the quinoline ring, are also a common concern.[4]
-
Degradation Products: These form when the drug substance is exposed to stress conditions such as acid, base, light, heat, or oxidation over time.[5][6] Identifying these is crucial for establishing the compound's intrinsic stability and determining appropriate storage conditions.
-
Residual Solvents & Elemental Impurities: Solvents used during synthesis and purification can remain in the final product and must be controlled according to ICH Q3C guidelines.[2] Elemental impurities (e.g., metallic catalysts) are governed by ICH Q3D.[2][7]
Q2: What are the key regulatory thresholds I must consider?
The ICH Q3A guidelines establish thresholds based on the maximum daily dose (MDD) of the drug. While the MDD for a new chemical entity may not be established, the following general thresholds are the industry standard for reporting, identification, and qualification.[1][8]
| Threshold Type | Level | Requirement |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions. |
| Identification | > 0.10% or 1.0 mg/day intake (whichever is lower) | The structure of any impurity exceeding this level must be determined. |
| Qualification | > 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities above this threshold must be assessed for safety through toxicological studies.[8] |
Note: These thresholds are typical and may vary based on the final drug's maximum daily dose.
Q3: Which analytical technique is best suited for my analysis?
No single technique is universally superior; the choice depends on the specific analytical goal. A multi-faceted approach is often necessary for comprehensive impurity profiling.[9]
| Technique | Principle | Best For | Limitations |
| HPLC-UV | Separation based on polarity. | Routine purity testing, quantification of known and unknown non-volatile impurities. | Requires chromophores for detection; structural identification is not possible. |
| LC-MS | Separation by polarity, detection by mass. | Identifying unknown impurities, confirming molecular weights of degradants. | Ionization efficiency can vary; quantification can be complex without standards. |
| GC-MS | Separation based on volatility and boiling point.[10] | Analysis of volatile or semi-volatile impurities, residual solvents.[11][12] | Requires the analyte to be thermally stable and volatile; derivatization may be needed. |
| NMR | Analysis of nuclear spin in a magnetic field. | Definitive structural elucidation of unknown impurities, quantification without a reference standard (qNMR).[13][14] | Lower sensitivity compared to MS; requires higher sample concentration and isolation of the impurity.[9] |
Q4: What defines a "stability-indicating" analytical method?
A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[15] The development of such a method is mandated by ICH guidelines and is typically proven through forced degradation studies, where the method's ability to separate the API from all generated degradants is demonstrated.[5][6]
Section 2: Primary Analytical Techniques & Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
HPLC is the workhorse for purity assessment due to its high resolution and robustness. A reversed-phase method is typically the first choice for a moderately polar compound like this compound.
Causality Behind Choices:
-
Column: A C18 column is selected for its versatility in retaining a wide range of non-polar to moderately polar compounds.[10]
-
Mobile Phase: A buffered aqueous phase (e.g., with phosphoric or formic acid) is used to control the ionization state of the basic quinoline nitrogen, ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak and each other within a reasonable runtime.[16]
-
Detection: UV detection at a wavelength where the API and potential impurities absorb strongly (e.g., 220 nm) ensures high sensitivity.[10]
Step-by-Step Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%, and the tailing factor for the main peak should be < 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and thermally stable impurities. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable.[10]
Causality Behind Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen for its general-purpose utility in separating a wide range of analytes.
-
Injector: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Temperature Program: A temperature ramp is essential to first elute highly volatile compounds at a low temperature and then increase the temperature to elute less volatile, higher-boiling point impurities.
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.[17][18]
Step-by-Step Protocol: GC-MS Impurity Screening
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[19]
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Scan Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
When an impurity is detected by HPLC or GC-MS but cannot be identified, NMR spectroscopy is the ultimate tool for determining its molecular structure.[9][13]
Causality Behind Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments, which is the first step in structural analysis.
-
¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for piecing the structure together.
Workflow for Impurity Identification using NMR:
-
Isolation: The impurity must first be isolated from the bulk material, typically using preparative HPLC.
-
Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra: ¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC.
-
Spectral Interpretation: Analyze the spectra to deduce the chemical shifts, coupling constants, and correlations to assemble the molecular structure. This data, combined with the molecular weight from mass spectrometry, allows for unambiguous identification.
Section 3: Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Mobile phase pH is too close to the analyte's pKa. 2. Column is overloaded. 3. Column is degrading (silanol interactions). | 1. Adjust mobile phase pH to be at least 2 units away from the pKa. 2. Dilute the sample. 3. Wash the column or replace it. |
| Peak Fronting | 1. Sample is dissolved in a solvent much stronger than the mobile phase. 2. Column is overloaded. | 1. Dissolve the sample in the initial mobile phase. 2. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents. 2. Run blank gradients and implement a needle wash step in the injection sequence. |
| Retention Time Drift | 1. Column temperature is not stable. 2. Mobile phase composition is changing. 3. Column is not fully equilibrated. | 1. Use a column oven for precise temperature control. 2. Prepare fresh mobile phase daily and ensure proper mixing/degassing. 3. Increase the column equilibration time before starting the sequence. |
GC-MS Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape | 1. Active sites in the injector liner or column. 2. Column contamination or degradation. | 1. Replace the injector liner and septum. 2. Bake out the column or trim the first few cm from the inlet side. |
| Low Sensitivity | 1. Leak in the system (injector, column fittings). 2. MS source is dirty. | 1. Perform a leak check. 2. Clean the MS ion source, lens stack, and quadrupole. |
| Baseline Noise/Spikes | 1. Contaminated carrier gas. 2. Column bleed at high temperatures. 3. Electrical noise. | 1. Ensure high-purity gas and install purifiers. 2. Use a low-bleed column and ensure the final temperature is within the column's operating range. 3. Check for proper grounding of the instrument. |
Section 4: Forced Degradation Studies Workflow
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating method.[5][15] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed at a detectable level.[15]
Step-by-Step Guide to Forced Degradation
-
Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for several hours.[15] Monitor the reaction by HPLC at regular intervals.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.[15] This reaction is often faster than acid hydrolysis. Monitor closely.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[15][21] Protect from light.
-
Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat a solution of the API.
-
Photolytic Degradation: Expose a solution of the API to a light source that provides both UV and visible light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[5] Run a dark control in parallel.
-
Analysis: After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Peak Purity Assessment: Use a PDA detector to assess peak purity of the API peak in all stressed samples to ensure no degradants are co-eluting.
Section 5: Visualizations & Workflows
General Impurity Analysis Workflow
Caption: A comprehensive workflow for impurity analysis from development to control.
Decision Tree for Analytical Technique Selection
Caption: A decision tree to guide the selection of the appropriate analytical technique.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
-
Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
Semantic Scholar. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to C5a Receptor Antagonist Precursors: The Quinoline Scaffold versus Alternative Chemotypes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the C5a/C5aR1 Axis
The complement system is a cornerstone of innate immunity, and its activation leads to the production of the potent pro-inflammatory anaphylatoxin, C5a.[1][2] C5a exerts its effects primarily through the G protein-coupled receptor C5aR1 (CD88), which is densely expressed on myeloid cells like neutrophils and macrophages.[3][4][5] The C5a-C5aR1 signaling axis is a powerful chemoattractant, recruiting immune cells to sites of inflammation.[1][3] However, dysregulation and overactivation of this pathway are implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and acute lung injury.[3][6] This makes the C5aR1 receptor a highly attractive target for therapeutic intervention.[1][5] The development of small molecule C5aR1 antagonists has therefore become a major focus in drug discovery, with the ultimate goal of controlling excessive inflammation.[7][8][9]
This guide provides a comparative analysis of different precursor scaffolds used in the synthesis of C5aR1 antagonists, with a specific focus on the 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol scaffold. We will objectively compare this quinoline-based precursor with other significant alternatives, namely non-peptide small molecules and peptidic/peptidomimetic antagonists, providing supporting data and detailed experimental protocols to inform strategic decisions in drug development programs.
The C5a-C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a triggers a cascade of intracellular events. As a canonical GPCR, C5aR1 couples to Gαi proteins, leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK.[10][11] These signaling cascades are crucial for regulating cell motility, survival, and the production of inflammatory cytokines.[10] Understanding this pathway is fundamental to designing assays that can effectively measure the functional consequences of receptor antagonism.
Caption: C5aR1 signaling cascade upon C5a binding.
Head-to-Head Precursor Comparison
The choice of a precursor or chemical scaffold is a critical decision in a drug discovery campaign. It influences not only the synthetic feasibility and cost but also the ultimate pharmacological profile of the derived antagonists. Here, we compare three distinct classes of precursors.
Class 1: The Quinoline Scaffold (e.g., this compound)
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry. Novel series of C5a receptor antagonists based on a substituted 5-amino-5,6,7,8-tetrahydroquinoline core have been developed.[12] The precursor, This compound , serves as a key intermediate, allowing for diverse functionalization to explore structure-activity relationships (SAR). The development of synthetic routes that permit efficient variation of substituents on this core is crucial for optimizing antagonist potency and properties.[12]
Class 2: Other Non-Peptide Small Molecules (e.g., Piperidine Amides)
High-throughput screening has identified various non-peptide small molecule hits for C5aR1.[7] One prominent class involves a piperidine amide core.[7][8] Optimization of these initial hits has led to the development of highly potent C5a receptor antagonists with IC50 values in the low nanomolar range.[7][13] These precursors often offer good oral bioavailability but may require extensive medicinal chemistry efforts to balance potency, selectivity, and metabolic stability.
Class 3: Peptidic & Peptidomimetic Antagonists
The first C5aR1 antagonists were derived from the C-terminus of the C5a peptide itself.[14][15] These efforts led to potent antagonists, including the macrocyclic hexapeptide AcF[OPdChaWR] , which exhibits an IC50 of 20 nM.[14][15] While offering high potency and specificity, peptidic compounds generally suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic application.[5][15] Peptidomimetics aim to address these liabilities by incorporating non-natural amino acids or cyclic structures to improve stability and receptor binding.[16]
Data Presentation: Comparative Analysis of Precursor Classes
The following tables summarize the key attributes of antagonists derived from each precursor class.
Table 1: Synthetic & Physicochemical Profile Comparison
| Feature | Quinoline Scaffold | Other Small Molecules (Piperidine Amides) | Peptidomimetics (e.g., AcF[OPdChaWR]) |
| Synthetic Complexity | Moderate; multi-step syntheses are common.[12] | Varies; often starts from HTS hits requiring significant optimization.[7] | High; typically involves solid-phase peptide synthesis and complex cyclization steps. |
| SAR Tractability | High; multiple points for diversification on the tetrahydroquinoline core.[12] | Moderate to High; depends on the specific scaffold.[8] | Moderate; focused on amino acid substitution and macrocycle ring size.[16] |
| "Drug-Likeness" | Generally good; amenable to optimization for oral bioavailability. | Generally good; a key focus of optimization efforts.[17] | Poor to Moderate; challenges with molecular weight, polar surface area, and stability.[15] |
| Scalability | Feasible for small molecule synthesis. | Feasible for small molecule synthesis. | Challenging and expensive for large-scale production. |
Table 2: Pharmacological Performance of Derived Antagonists
| Parameter | Quinoline-Derived | Piperidine Amide-Derived | Peptidomimetic-Derived |
| Potency (IC50) | Low nanomolar range achievable.[12] | Low nanomolar range (e.g., 5 nM).[7][13] | Low nanomolar range (e.g., 20-40 nM).[1][14] |
| Selectivity | Can be optimized for high selectivity against other GPCRs. | High selectivity is a key optimization goal. | Can exhibit high receptor specificity.[16] |
| In Vivo Efficacy | Demonstrated in animal models of inflammation. | Demonstrated in animal models of inflammation.[18] | Active in in vivo models (e.g., reverse passive Arthus reaction).[1][16] |
| Key Liabilities | Potential for off-target activities depending on substitution patterns. | Can have metabolic liabilities requiring extensive optimization. | Poor oral bioavailability and metabolic instability.[5][15] |
Experimental Protocols
Reproducible and robust assays are critical for evaluating and comparing C5a receptor antagonists. Below are foundational, step-by-step protocols for key experiments.
Protocol 1: C5aR1 Radioligand Binding Assay
This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the C5aR1 receptor.
Objective: To determine the binding affinity (Ki) of a test antagonist.
Materials:
-
HEK293 cells stably expressing human C5aR1.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Radioligand: [125I]-C5a.
-
Non-specific binding control: unlabeled C5a (1 µM).
-
Test compounds (e.g., derived from this compound).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a C5aR1 competitive binding assay.
Procedure:
-
Prepare crude membranes from HEK293-C5aR1 cells via homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), [125I]-C5a (at a concentration near its Kd, typically ~0.1 nM), and serial dilutions of the test compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled C5a.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This functional assay measures the ability of an antagonist to block C5a-induced migration of neutrophils, a primary physiological response.[19][20]
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting cell migration.
Materials:
-
Freshly isolated human neutrophils.[21]
-
Chemotaxis medium (e.g., HBSS with 0.1% BSA).
-
Recombinant human C5a (chemoattractant, typically 1-10 nM).[20][22]
-
Test compounds.
-
24-well companion plates.
-
Calcein-AM or similar fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Isolate human neutrophils from the whole blood of healthy donors using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[21]
-
Resuspend the purified neutrophils in chemotaxis medium. Pre-incubate the cells with various concentrations of the test antagonist or vehicle for 15-30 minutes at 37°C.
-
Add chemotaxis medium containing C5a to the lower chambers of the 24-well plate.
-
Add the pre-incubated neutrophil suspension to the upper Transwell® inserts.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cell migration.[20]
-
Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-labeling cells with a fluorescent dye and measuring fluorescence.
-
Plot the inhibition of migration against the antagonist concentration to determine the IC50 value.
Conclusion and Future Outlook
The development of potent, selective, and orally bioavailable C5aR1 antagonists remains a significant goal for treating a host of inflammatory diseases.
-
The This compound scaffold represents a promising platform for developing small molecule antagonists. Its synthetic tractability allows for extensive SAR exploration to fine-tune pharmacological and pharmacokinetic properties.
-
Other non-peptide small molecules , often identified through HTS, provide alternative starting points. While they have led to highly potent compounds, they may require substantial medicinal chemistry efforts to overcome liabilities like metabolic instability.[9]
-
Peptidomimetics , while potent, face inherent challenges related to their peptide nature, primarily poor oral bioavailability and metabolic stability, which often limits them to research tool status or parenteral administration.[5][15]
Ultimately, the choice of precursor scaffold depends on the specific objectives of the drug discovery program. For programs prioritizing oral bioavailability and favorable drug-like properties, small molecule scaffolds like the tetrahydroquinoline core offer a distinct advantage. Future research will likely focus on novel synthetic routes to access diverse chemical space around these privileged scaffolds and on sophisticated in vivo models to validate the therapeutic potential of the resulting antagonists.
References
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PubMed. Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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National Institutes of Health (NIH). New developments in C5a receptor signaling. PMC. Available at: [Link]
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BioWorld. New peptidomimetic C5a receptor antagonist displays superior selectivity and in vivo activity. BioWorld. Available at: [Link]
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ResearchGate. C5a receptor signaling. C5aR1 is a canonical G protein-coupled receptor... ResearchGate. Available at: [Link]
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Creative Biolabs. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol. Creative Biolabs. Available at: [Link]
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Sino Biological. C5a Anaphylatoxin Receptor (C5aR). Sino Biological. Available at: [Link]
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MDPI. The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy. MDPI. Available at: [Link]
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National Institutes of Health (NIH). Function, structure and therapeutic potential of complement C5a receptors. PMC. Available at: [Link]
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PubMed. Small, non-peptide C5a receptor antagonists: part 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubMed. Small, non-peptide C5a receptor antagonists: part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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National Institutes of Health (NIH). Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings. ACS Publications. Available at: [Link]
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PubMed. C5a Receptor Antagonists. Current Pharmaceutical Design. Available at: [Link]
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ResearchGate. Analysis of Neutrophil Chemotaxis. ResearchGate. Available at: [Link]
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ACS Publications. Low-Molecular-Weight Peptidic and Cyclic Antagonists of the Receptor for the Complement Factor C5a. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. Discovery of small molecule human C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ACS Publications. Low-Molecular-Weight Peptidic and Cyclic Antagonists of the Receptor for the Complement Factor C5a (full text). Journal of Medicinal Chemistry. Available at: [Link]
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Charles River Laboratories. Chemotaxis Assay Neutrophils. Charles River Laboratories. Available at: [Link]
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BioMedha. Neutrophil Chemotaxis assay. BioMedha. Available at: [Link]
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Explicyte. Neutrophil chemotaxis assay for cancer immunotherapy screening. Explicyte. Available at: [Link]
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National Institutes of Health (NIH). Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo. ACS Publications. Available at: [Link]
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ACS Publications. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo (full text). ACS Publications. Available at: [Link]
-
PubMed. Pharmacological characterization of antagonists of the C5a receptor. British Journal of Pharmacology. Available at: [Link]
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RayBiotech. Human C5 / C5aR Binding Assay Kit. RayBiotech. Available at: [Link]
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PubMed. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Comparative properties and in vitro potencies of C5aR antagonists. ResearchGate. Available at: [Link]
-
Creative Biolabs. C5 Functional Assay Protocol. Creative Biolabs. Available at: [Link]
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ResearchGate. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate. Available at: [Link]
-
Svar Life Science. A New Cell-based iLite® C5a Assay. Svar Life Science. Available at: [Link]
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-
PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Comparing the anticancer activity of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" derivatives
A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Within this broad class, tetrahydroquinoline derivatives have emerged as a particularly versatile and promising scaffold for the development of novel therapeutic agents.[3][4] Their three-dimensional structure allows for diverse substitutions, enabling fine-tuning of their pharmacodynamic and pharmacokinetic profiles. This guide provides a comparative analysis of the anticancer activity of various substituted tetrahydroquinoline derivatives, drawing upon experimental data to elucidate structure-activity relationships and mechanisms of action. While specific data on "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" derivatives is limited in publicly available research, this guide will focus on structurally related tetrahydroquinolinone and other tetrahydroquinoline derivatives to provide a robust and data-driven comparison for researchers in the field.[5]
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Numerous studies have synthesized and evaluated various tetrahydroquinoline derivatives against a panel of human cancer cell lines.
The data reveals that substitutions at various positions on the tetrahydroquinoline core significantly influence cytotoxic activity. For instance, a study on morpholine-substituted tetrahydroquinoline derivatives identified compound 10e as a highly potent candidate, particularly against the A549 lung cancer cell line, with an IC50 value of just 0.033 µM.[3] This potency surpassed that of standard agents like Everolimus and 5-fluorouracil.[3] Another study highlighted 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) as exhibiting potent cytotoxicity against both colon (HCT-116) and lung (A549) cancer cell lines.[4]
Below is a comparative summary of the cytotoxic activities of selected tetrahydroquinoline derivatives from various studies.
| Compound ID | Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | Morpholine and Trifluoromethyl | A549 (Lung) | 0.033 ± 0.003 | [3] |
| 10d | Morpholine and Trifluoromethyl | A549 (Lung) | 0.062 ± 0.01 | [3] |
| 10h | Morpholine and Trifluoromethyl | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |
| 4a | 3-(1-naphthyl)methyl, 4-phenyl | A549 (Lung) | Not specified, but potent | [4] |
| 7b | C-2, C-4 substitutions | HCT116 (Colon) | 16.33 - 34.28 (range for 7 compounds) | [6] |
| 1a, 5b, 6a | C-2, C-4 substitutions | MCF7 (Breast) | 16.33 - 34.28 (range for 7 compounds) | [6] |
| 20d | (2-oxo-4-phenyl), N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar concentrations | [7] |
Key Insights from Comparative Data:
-
High Potency: Certain derivatives, like 10e , exhibit exceptional potency in the nanomolar range, making them promising leads for further development.[3]
-
Cell Line Specificity: The efficacy of these compounds can vary significantly between different cancer cell lines, suggesting that their mechanism may target pathways specific to certain cancer types.
-
Superiority to Standards: Several synthesized compounds have demonstrated greater potency than established chemotherapy drugs like imatinib, tamoxifen, and 5-fluorouracil in in vitro assays.[3][6]
Structure-Activity Relationship (SAR) Analysis
The diverse data available for tetrahydroquinoline derivatives allows for the elucidation of key structure-activity relationships (SAR), guiding the rational design of more potent and selective anticancer agents.
-
Substituents at C-2 and C-4: Modifications at the C-2 and C-4 positions of the tetrahydroquinoline ring have been shown to be crucial for potent anticancer activity against colon and breast cancer cell lines.[6]
-
Influence of Aromatic and Bulky Groups: The presence of bulky aryl groups, such as a 4-phenyl group or a 3-(1-naphthyl)methyl moiety, appears to enhance cytotoxicity.[1][4] This suggests that these groups may be involved in critical binding interactions with the biological target.
-
Role of Electron-Withdrawing Groups: The incorporation of highly electron-withdrawing groups, such as trifluoromethyl (CF3) moieties, has been shown to significantly enhance the cytotoxic activity of morpholine-substituted tetrahydroquinolines.[3]
-
Pharmacophore Enhancement: The addition of a morpholine group can improve the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially by enhancing solubility, membrane permeability, and target interactions.[3] Similarly, the 7-chloro group is considered optimal for activity in some 4-substituted quinoline series.[8]
The general workflow for designing, synthesizing, and evaluating these compounds is a cyclical process of refinement based on SAR insights.
Caption: Workflow for Anticancer Drug Discovery with Tetrahydroquinolines.
Mechanisms of Anticancer Action
Tetrahydroquinoline derivatives exert their anticancer effects through a variety of mechanisms, often inducing programmed cell death (apoptosis) and interfering with key cellular processes required for cancer cell survival and proliferation.
A. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism for many potent tetrahydroquinoline derivatives is the induction of apoptosis. Compound 4a , for example, was found to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in A549 lung cancer cells.[4] This is often preceded by cell cycle arrest, typically at the G2/M phase, which prevents the cancer cells from dividing and proliferating.[4] The ability of these compounds to trigger the cell's self-destruct sequence is a hallmark of an effective anticancer agent.
B. Disruption of Pro-Survival Signaling Pathways
Cancer cells are often dependent on overactive signaling pathways for their growth and survival. The PI3K/AKT/mTOR pathway is a critical pro-survival pathway that is frequently dysregulated in many cancers. Certain tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death by inhibiting this very pathway.[7] Similarly, morpholine-substituted derivatives have been investigated as potential mTOR inhibitors.[3] By cutting off these critical survival signals, the compounds can selectively kill cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway by Tetrahydroquinolines.
C. Induction of Oxidative Stress
Another effective strategy is to disrupt the delicate redox balance within cancer cells. Some tetrahydroquinolinones have been found to evoke cellular stress by inducing the massive production of reactive oxygen species (ROS).[7] While normal cells have mechanisms to cope with a certain level of oxidative stress, cancer cells are often more vulnerable, and excessive ROS can trigger apoptosis.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used to determine the IC50 values of potential anticancer compounds.[3][10]
Objective: To determine the concentration of a tetrahydroquinoline derivative that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Human cancer cell line (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tetrahydroquinoline derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells and perform a cell count using a hemocytometer.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of the various compound concentrations to the respective wells. Include wells for a negative control (medium with DMSO only) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that results in 50% cell viability, using non-linear regression analysis.
-
Conclusion and Future Directions
The tetrahydroquinoline scaffold is undeniably a rich source for the discovery of novel anticancer agents. The research highlighted in this guide demonstrates that strategic derivatization can lead to compounds with exceptional, low-nanomolar potency against various cancer cell lines, often exceeding the efficacy of current standard-of-care drugs in preclinical models.[3] The most promising derivatives often incorporate features like morpholine and trifluoromethyl groups or bulky aromatic substituents, and exert their effects through multifaceted mechanisms including apoptosis induction, cell cycle arrest, and inhibition of critical pro-survival pathways like PI3K/AKT/mTOR.[3][4][7]
Future research should focus on:
-
Lead Optimization: Further refining the structure of the most potent compounds (e.g., 10e ) to improve their selectivity and reduce potential off-target effects.
-
In Vivo Evaluation: Progressing the most promising candidates into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles in a living system.
-
Target Deconvolution: Precisely identifying the direct molecular targets of these compounds to better understand their mechanism of action and to identify biomarkers for patient selection.
The continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
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- 10. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol Analogs
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Motif in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1][2] This versatile heterocyclic system serves as a robust template for developing therapeutic agents targeting a range of conditions, including cancer, microbial infections, and neurodegenerative diseases.[1][3][4] The conformational flexibility of the saturated ring combined with the aromatic quinoline core allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with various biological targets. This guide provides a detailed examination of the structure-activity relationships (SAR) for analogs based on the 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol scaffold, synthesizing findings from across the literature to inform future drug design and development efforts.
The Core Moiety: Deconstructing this compound
The parent compound, this compound, possesses distinct structural features that are critical to its biological potential. The PubChem database confirms the existence of its chiral enantiomers, (8R) and (8S).[5][6]
-
The 4-Chloro Substituent: The electron-withdrawing chlorine atom at the C4 position significantly influences the electron distribution of the pyridine ring, potentially affecting pKa, metabolic stability, and interactions with target proteins.
-
The 8-Hydroxy Group: The hydroxyl group at the C8 position introduces a chiral center and acts as a hydrogen bond donor and acceptor. This functionality is often crucial for receptor binding and can be a key site for metabolic transformations. Its ability to chelate metal ions is also a known mechanism of action for some quinoline-based antimicrobials.[7]
-
The Tetrahydro- Ring: The saturated carbocyclic portion of the molecule provides a three-dimensional structure that can be modified to optimize steric interactions within a binding pocket.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
While no single study exhaustively details the SAR of the title compound, we can construct a robust model by comparing findings from several studies on analogous tetrahydroquinoline and quinolinone structures.
The Pivotal Role of C8 Substitution and Stereochemistry
The C8 position is a critical determinant of biological activity. The presence of a hydroxyl or amino group at this position is a common feature in many active analogs.
-
Functionality: Studies on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have shown that this amine can serve as a handle for creating Schiff bases and other derivatives with significant antiproliferative activity.[8] This suggests that the -OH group in our core scaffold could be successfully replaced with an -NH2 group to generate potent analogs.
-
Stereochemistry: Chirality at the C8 position can dramatically impact efficacy. For a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the (R)-enantiomer of one compound was found to be the most active, capable of inducing mitochondrial membrane depolarization and cellular ROS production in A2780 ovarian cancer cells.[8] This highlights the necessity of chiral synthesis and separation to identify the more potent stereoisomer.
Influence of Substituents at the C4-Position
The C4 position is a key site for modulating activity. While our core compound features a chlorine atom, research into related scaffolds demonstrates that a variety of substituents can be accommodated.
-
Aryl Groups: The synthesis of 4-phenyl-substituted tetrahydroquinolines has led to compounds with potent antitumor properties.[9] For instance, 3,4-diaryl-tetrahydroquinolines have shown low micromolar inhibition of lung, skin, and colon cancer cell lines.[10] This suggests that replacing the C4-chloro group with various aryl moieties via cross-coupling reactions is a promising strategy.
-
Alkyl Groups and Direct Functionalization: Recent synthetic advances allow for the direct and selective deprotonation of the C4 position, enabling the introduction of a wide range of primary and secondary alkyl groups as well as aryl halides via Negishi cross-coupling.[11] This provides a direct route to diversify the C4 position and explore its steric and electronic requirements for optimal activity.
Modifications of the Saturated Carbocyclic Ring (Positions 5, 6, 7)
The saturated ring offers opportunities for structural modification to improve pharmacokinetic properties or introduce additional binding interactions.
-
Introduction of Carbonyl Groups (Tetrahydroquinolinones): A prominent strategy involves the oxidation of the saturated ring to form a carbonyl group, yielding tetrahydroquinolinone derivatives. A series of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate analogs exhibited significant antiproliferative activity against colorectal cancer cells.[12][13] This modification not only changes the shape of the scaffold but also introduces an additional hydrogen bond acceptor.
-
Amino Groups: The introduction of an amino group at the C5 position has been explored for developing acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[4]
Comparative Biological Activity of Tetrahydroquinoline Analogs
The following tables summarize the cytotoxic activities of various tetrahydroquinoline and tetrahydroquinolinone analogs from the literature, demonstrating the impact of different substitution patterns.
Table 1: Cytotoxicity of 3- and 4-Substituted Tetrahydroquinolinone Derivatives [6]
| Compound | Substitution | Cell Line (Cancer Type) | IC50 (µM) |
| 4a | 3-(1-naphthylmethyl)-4-phenyl- | HCT-116 (Colon) | ~13 |
| A549 (Lung) | 11.33 ± 0.67 | ||
| 5 | 3-benzyl-4-phenyl- | HCT-116 (Colon) | ~13 |
| 6 | 3-(4-chlorobenzyl)-4-phenyl- | HCT-116 (Colon) | ~13 |
| A549 (Lung) | 40.18 ± 0.94 | ||
| 5-FU | (Reference Drug) | A549 (Lung) | 18.21 ± 1.21 |
| ETP | (Reference Drug) | A549 (Lung) | 25.11 ± 1.01 |
Table 2: Cytotoxicity of 3,4-Diaryl-Tetrahydroquinoline Analogs [10]
| Compound | Substitution | Cell Line (Cancer Type) | IC50 (µM) |
| 3c | 5,7-dimethoxy-3-(4-methoxyphenyl)-4-(4-fluorophenyl)- | H460 (Lung) | 4.9 ± 0.7 |
| A-431 (Skin) | 2.0 ± 0.9 | ||
| HT-29 (Colon) | 4.4 ± 1.3 |
Mechanistic Insights: Targeting Cancer Cell Proliferation and Survival
Several studies indicate that tetrahydroquinoline derivatives exert their anticancer effects through the induction of apoptosis and the disruption of key signaling pathways.
One identified mechanism involves the generation of reactive oxygen species (ROS), leading to massive oxidative stress within cancer cells. This disrupts the cellular balance and can trigger autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway .[12][13] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated strategy in oncology. The induction of apoptosis is often confirmed by observing cell cycle arrest, typically at the G2/M phase.[6]
Caption: Proposed mechanism of action for anticancer tetrahydroquinolinones.
Experimental Protocols: Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated protocols are essential.
Workflow for Preclinical Evaluation
The development of novel quinoline-based candidates follows a logical progression from synthesis to in-depth biological characterization.
Caption: A typical workflow for the preclinical development of THQ analogs.
Protocol 1: General Synthesis of 3,4-Diaryl-1,2,3,4-Tetrahydroquinolines[10]
This protocol describes a multi-step synthesis that is adaptable for creating a variety of analogs for SAR studies.
-
Step 1: Synthesis of Dihydroquinolin-4-one Core:
-
React a substituted aniline with an appropriate β-keto ester (e.g., ethyl benzoylacetate) in the presence of a catalyst like polyphosphoric acid (PPA) at elevated temperatures (e.g., 100-120 °C) to yield the corresponding 2,3-dihydroquinolin-4(1H)-one.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
-
-
Step 2: Grignard Reaction for Aryl Addition:
-
Prepare the Grignard reagent by reacting an aryl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
To a solution of the dihydroquinolin-4-one from Step 1 in anhydrous THF, add the prepared Grignard reagent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-diaryl-1,2,3,4-tetrahydroquinolin-4-ol.
-
-
Step 3: Dehydration and Reduction:
-
Dehydrate the tertiary alcohol from Step 2 by treating it with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with heating.
-
Reduce the resulting dihydroquinoline intermediate via catalytic hydrogenation (e.g., using H2 gas with a Pd/C catalyst) to obtain the final 3,4-diaryl-1,2,3,4-tetrahydroquinoline product.
-
Purify the final compound by column chromatography.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, A549) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in oncology. The SAR data synthesized from related analogs underscores several key principles for optimization:
-
The C8 position is critical, and its stereochemistry must be controlled to maximize potency.
-
The C4 position is highly amenable to modification, with aryl substitution being a particularly effective strategy for enhancing anticancer activity.
-
Oxidation to a tetrahydroquinolinone can introduce new interactions and potent biological effects.
Future research should focus on the systematic exploration of these positions using modern synthetic methods. A focused library of analogs should be synthesized to directly probe the SAR of this specific scaffold. Mechanistic studies should be expanded to identify the precise molecular targets, which could reveal novel therapeutic opportunities and guide the development of the next generation of quinoline-based drugs.
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Efficacy of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol Based Compounds In Vitro: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, demonstrating antimicrobial, anticancer, and neuroprotective properties.[1][2] This guide focuses on the in vitro efficacy of compounds based on the "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" core, providing a comparative analysis of its constituent moieties to infer its potential biological activities and guide future research. While direct experimental data on this specific molecule is limited in publicly available literature, a wealth of information on structurally related analogs allows for a robust discussion of its potential efficacy.
The Structural Significance of the Core Moiety
The "this compound" scaffold combines three key structural features that are known to influence biological activity: the tetrahydroquinoline core, a chlorine substituent at the 4-position, and a hydroxyl group at the 8-position.
-
Tetrahydroquinoline Core: The saturation of one of the quinoline rings to form a tetrahydroquinoline (THQ) moiety introduces a three-dimensional structure, which can lead to more specific interactions with biological targets compared to the planar quinoline ring.[1][3] THQ derivatives have shown promise as anticancer and antimicrobial agents.[1][3]
-
4-Chloro Substituent: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules. This electron-withdrawing group can significantly alter the electronic properties of the molecule, potentially enhancing its ability to interact with target enzymes or receptors. For instance, 4-aminoquinoline derivatives with a 7-chloro substitution have demonstrated significant cytotoxicity against breast cancer cell lines.[4]
-
8-Hydroxyquinoline Moiety: The 8-hydroxyquinoline (8-HQ) scaffold is a well-known metal chelator, a property that is often linked to its biological activities.[2][5] By binding to essential metal ions, 8-HQ derivatives can disrupt cellular processes in pathogens and cancer cells.[2][5] Halogenated 8-HQ derivatives, in particular, have shown potent antimicrobial and anticancer effects.[5][6]
Comparative In Vitro Efficacy
To understand the potential of "this compound" based compounds, we will compare the in vitro activities of structurally related molecules.
Anticancer Activity
The quinoline scaffold is a recurring motif in anticancer drug development.[1] Derivatives of tetrahydroquinoline have demonstrated significant cytotoxic activity against various cancer cell lines.[1][7][8][9] For example, certain novel tetrahydroquinoline derivatives have shown potent anticancer activity against human colon carcinoma (HCT116) and human breast adenocarcinoma (MCF7) cell lines, with IC50 values more potent than the standard drugs imatinib and tamoxifen.[8]
The presence of a chloro group on the quinoline ring has been shown to enhance anticancer activity in several studies. For instance, a series of 4-aminoquinoline derivatives with a 7-chloro substituent exhibited significantly increased cytotoxicity against MDA-MB-468 breast cancer cells compared to the non-chlorinated analog.[4] Similarly, 8-hydroxyquinoline derivatives with chloro-substituents have shown promising in vitro cytotoxicity against various human carcinoma cell lines.[6]
Table 1: Comparative Anticancer Activity of Related Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Tetrahydroquinoline Derivatives | HCT116, MCF7 | 16.33 - 34.28 | [8] |
| 7-Chloro-4-aminoquinoline Derivative | MDA-MB-468 | 8.73 | [4] |
| 8-Hydroxyquinoline-derived Mannich bases (with Chloro-substituent) | Multidrug-Resistant Cancer Cells | Varied, showing selective toxicity | [6] |
| Tetrahydroquinolinone Derivatives | HCT-116, A549 | 11.33 - 13.00 | [7] |
Based on this comparative data, it is plausible that "this compound" and its derivatives could exhibit significant anticancer activity. The combination of the tetrahydroquinoline core, the 4-chloro substituent, and the 8-hydroxy group may lead to a synergistic effect, resulting in potent cytotoxicity against a range of cancer cell lines.
Antimicrobial Activity
8-Hydroxyquinoline and its halogenated derivatives are well-documented for their antimicrobial properties.[5][10][11][12] Cloxyquin (5-chloroquinolin-8-ol), a non-tetrahydro analog of our target molecule, has demonstrated good in vitro activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 µg/ml.[11] The antimicrobial action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[11]
The tetrahydroquinoline scaffold has also been incorporated into compounds with notable antimicrobial activity.[3] The introduction of the non-planar, saturated ring can influence the compound's interaction with bacterial cell walls or intracellular targets.
Table 2: Comparative Antimicrobial Activity of Related Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [11] |
| 8-Hydroxyquinoline Derivatives | Gram-positive & Gram-negative bacteria | Varied, with some showing excellent activity | [5] |
| Novel Quinoline Derivatives | Bacillus cerus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [13] |
| 8-Hydroxyquinoline-5-sulfonamides | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | [12] |
Considering the potent antimicrobial activity of both chloro-substituted 8-hydroxyquinolines and the general biological relevance of the tetrahydroquinoline core, "this compound" based compounds represent a promising area for the development of new antimicrobial agents.
Experimental Protocols
To facilitate further research in this area, we provide detailed step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Postulated intrinsic apoptotic pathway induced by quinoline derivatives.
Caption: General workflow for in vitro evaluation of novel compounds.
Conclusion and Future Directions
While direct experimental evidence for the in vitro efficacy of "this compound" based compounds is not yet abundant in the scientific literature, a comparative analysis of structurally related molecules provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The unique combination of a tetrahydroquinoline core, a 4-chloro substituent, and an 8-hydroxy group suggests the potential for potent and selective biological activity.
Future research should focus on the synthesis and in vitro evaluation of a library of "this compound" derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action will be crucial for their further development as therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this promising avenue of drug discovery.
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In vivo studies of C5a receptor antagonists derived from "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol"
A Guide for Researchers in Inflammation and Drug Development
This guide provides a comparative analysis of C5a receptor (C5aR1) antagonists derived from the 5,6,7,8-tetrahydroquinoline scaffold, a promising class of small-molecule inhibitors. We will objectively compare their preclinical potential against well-established peptide-based antagonists, providing the experimental framework and supporting data necessary for researchers to design and interpret in vivo studies. This document is structured to deliver expert insights into the causal relationships behind experimental choices and to provide self-validating protocols for assessing therapeutic candidates targeting the C5a-C5aR1 axis.
The C5a-C5aR1 Axis: A Central Mediator of Inflammation
The complement system is a cornerstone of innate immunity. Upon its activation, the C5 protein is cleaved, releasing the anaphylatoxin C5a, a potent 74-amino acid peptide.[1] C5a exerts its powerful pro-inflammatory effects primarily through its interaction with the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR).[2] C5aR1 is densely expressed on myeloid cells, including neutrophils, monocytes, and macrophages.[3]
The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, including intracellular calcium mobilization, activation of the ERK1/2 pathway, and recruitment of β-arrestin.[2] This signaling culminates in a range of potent biological responses:
-
Chemotaxis: Directing the migration of neutrophils and other leukocytes to sites of inflammation.
-
Cell Activation: Inducing degranulation and the release of reactive oxygen species and pro-inflammatory cytokines like TNF-α.[4][5]
-
Vascular Effects: Increasing vascular permeability.
While essential for host defense, dysregulation and overproduction of C5a are implicated in the pathogenesis of numerous acute and chronic inflammatory conditions, including sepsis, rheumatoid arthritis, and ischemia-reperfusion injury.[1][4] This makes the C5a-C5aR1 axis a compelling therapeutic target. Antagonizing C5aR1 offers a strategy to quell excessive inflammation without broadly compromising the entire complement system.
C5a-C5aR1 Signaling Pathway
The following diagram illustrates the key signaling events initiated by C5a binding to its receptor, C5aR1, leading to inflammatory cellular responses.
Caption: C5a-C5aR1 signaling cascade leading to inflammatory responses.
Comparative Analysis of C5aR1 Antagonist Classes
The development of C5aR1 antagonists has primarily followed two paths: peptide-based inhibitors and small-molecule compounds. The 5,6,7,8-tetrahydroquinoline series represents a novel and promising class of the latter.
| Feature | Tetrahydroquinoline Derivatives | Peptide-Based Antagonists (e.g., PMX53) |
| Chemical Nature | Small Molecule | Cyclic Hexapeptide |
| Development Status | Preclinical / Investigational | Well-established preclinical tool compound |
| Key Advantages | High potential for oral bioavailability, lower manufacturing cost, chemical tractability. | High potency and selectivity, extensively validated in numerous in vivo models. |
| Key Challenges | Requires optimization for in vivo pharmacokinetics (PK) and metabolic stability. | Poor oral bioavailability, shorter in vivo half-life, higher manufacturing cost. |
| In Vitro Potency | Members of the series display high binding affinity and are potent functional antagonists in nanomolar ranges.[6] | Potent, with an IC50 of ~20 nM on human neutrophils.[5] |
| In Vivo Efficacy | New small-molecule C5aR1 antagonists have demonstrated dose-dependent efficacy in a rat model of C5a-induced neutrophilia.[4][7] | Effective at 1 mg/kg (i.v.) in mice, inhibiting neutrophilia and TNF production.[8] In rats, doses of 0.3-3 mg/kg (i.v.) inhibit C5a-induced neutropenia by up to 70%.[9] |
| Pharmacokinetics | Generally designed for improved metabolic stability and oral absorption.[1] | Rapid elimination (t½ ≈ 20 min in mice).[10] Oral bioavailability is low (9% for PMX53), but subcutaneous administration is highly efficient (>90% bioavailability).[3][10] |
| Duration of Action | To be determined for specific candidates in vivo. | PMX53 has a functional duration of up to 6 hours in mice following a 1 mg/kg i.v. dose.[8] |
In Vivo Experimental Design: A Self-Validating Protocol
To assess the in vivo efficacy of a novel C5aR1 antagonist from the tetrahydroquinoline class, a robust and direct pharmacodynamic (PD) model is required. The C5a-induced transient neutropenia model is the standard for confirming target engagement and functional activity. Intravenous C5a causes a rapid sequestration of neutrophils from circulation, leading to a measurable drop in peripheral neutrophil counts; an effective antagonist will blunt this response.[2][11]
This protocol is self-validating because the magnitude of the C5a-induced effect serves as a positive control, while the degree of its reversal directly quantifies the antagonist's efficacy.
Experimental Workflow: C5a-Induced Neutropenia in the Rat
Caption: Workflow for assessing C5aR1 antagonist efficacy in vivo.
Step-by-Step Methodology
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Justification: The rat model is well-established for C5a-induced neutropenia and has been successfully used to demonstrate the in vivo efficacy of new small-molecule C5aR1 antagonists.[2][4][9]
2. Materials:
-
Test Article: Tetrahydroquinoline-based C5aR1 antagonist, formulated in an appropriate vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline for intravenous or oral administration).
-
Positive Control: Recombinant human C5a (effective in rats).[2] Stock solution in sterile saline.
-
Reference Compound (Optional): PMX53 can be used as a comparator to benchmark efficacy.
-
Anesthesia: Isoflurane for brief procedures.
-
Anticoagulant: EDTA for blood collection tubes.
3. Experimental Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week under standard laboratory conditions.
-
Baseline Sampling: At T=-10 minutes, collect a small volume of blood (~50 µL) via a tail vein or saphenous vein prick into an EDTA-coated tube. This serves as the individual baseline for each animal.
-
Dosing: At T=-10 minutes (for i.v. administration), administer the test antagonist or vehicle. For oral dosing, administration should occur earlier (e.g., T=-60 minutes) to allow for absorption. Dose-ranging studies (e.g., 0.1, 1, 10 mg/kg) are critical.[9]
-
C5a Challenge: At T=0, administer human recombinant C5a intravenously at a dose of 2 µg/kg.[2] This dose is known to induce a robust but transient neutropenia.
-
Post-Challenge Sampling: At T=5 minutes, the point of maximal neutropenia, collect a second blood sample.[2]
-
Analysis: Perform a complete blood count (CBC) with differential using an automated hematology analyzer or manual blood smear analysis to determine the absolute number of circulating polymorphonuclear leukocytes (PMNs).
4. Data Interpretation & Endpoints:
-
Primary Endpoint: The percentage inhibition of C5a-induced neutropenia.
-
Calculation:
- Calculate the drop in PMNs for each animal: ΔPMN = PMN_baseline - PMN_5min.
- Determine the average drop in the vehicle group: ΔPMN_vehicle.
- For each treated animal, calculate the percent inhibition: % Inhibition = (1 - (ΔPMN_treated / ΔPMN_vehicle)) * 100.
-
Expected Outcome: An effective antagonist will show a dose-dependent reduction in the neutropenic response, with PMN counts at 5 minutes remaining closer to baseline levels compared to the vehicle-treated group. Efficacy would be demonstrated by a statistically significant inhibition of neutropenia.[4][9]
Conclusion and Future Directions
The 5,6,7,8-tetrahydroquinoline scaffold provides a promising foundation for the development of novel, orally available small-molecule C5aR1 antagonists.[6] While established peptide antagonists like PMX53 are invaluable as research tools, their therapeutic potential is limited by poor pharmacokinetic properties.[10] The key advantage of the tetrahydroquinoline class lies in its potential to overcome these limitations.
The path forward for any lead candidate from this series involves rigorous in vivo characterization. The C5a-induced neutropenia model detailed here serves as the crucial first step to confirm target engagement and establish a dose-response relationship.[4] Successful candidates can then be advanced into more complex, disease-relevant animal models (e.g., immune complex-mediated peritonitis, endotoxic shock, or collagen-induced arthritis) to demonstrate therapeutic efficacy.[1][12] The ultimate goal is to identify a compound with a balanced profile of high potency, selectivity, favorable pharmacokinetics, and demonstrated efficacy in a relevant disease model, paving the way for clinical development.
References
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Hubler, F., Renneberg, D., Siendt, H., et al. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry, 67(5), 4100-4119. [Link]
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Hubler, F., Renneberg, D., et al. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Semantic Scholar. [Link]
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Barbay, J. K., et al. (2009). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, H., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science. [Link]
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Lee, H., et al. (2021). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Publications. [Link]
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Strachan, A. J., et al. (2000). Effects of a new C5a receptor antagonist on C5a- and endotoxin- induced neutropenia in the rat. British Journal of Pharmacology, 130(3), 633-640. [Link]
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Strachan, A. J., et al. (2000). Effects of a new C5a receptor antagonist on C5a- and endotoxin-induced neutropenia in the rat. PubMed. [Link]
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McCall, C. E., et al. (1987). C5a-induced neutrophilia. A primary humoral mechanism for recruitment of neutrophils. The American Journal of Pathology, 129(3), 443–454. [Link]
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Shushakova, N., et al. (2002). A New Small Molecule C5a Receptor Antagonist Inhibits the Reverse-Passive Arthus Reaction and Endotoxic Shock in Rats. The Journal of Immunology. [Link]
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Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
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Lee, J. D., et al. (2020). Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. ACS Omega, 5(5), 2345-2354. [Link]
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Lee, J. D., et al. (2020). Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice. Semantic Scholar. [Link]
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Comparative Analysis of Synthetic Routes to 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol: A Guide for Medicinal Chemists
Introduction
4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol is a key heterocyclic scaffold with significant potential in drug discovery and development. Its unique combination of a substituted tetrahydroquinoline core, a chlorine atom at the 4-position, and a hydroxyl group at the 8-position makes it an attractive starting point for the synthesis of a diverse range of bioactive molecules. The chlorine atom can serve as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the hydroxyl group provides a site for derivatization and can participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of two plausible synthetic strategies for accessing this valuable intermediate: a "Late-Stage Chlorination" approach and an "Early-Stage Chlorination" approach. Each route is evaluated based on its conceptual framework, potential advantages and disadvantages, and is accompanied by detailed, actionable experimental protocols.
Route A: Late-Stage Chlorination
This strategy focuses on constructing the 5,6,7,8-tetrahydroquinolin-8-ol core first, followed by the introduction of the chlorine atom at the 4-position in a later step. This approach allows for the early establishment of the chiral center at the 8-position, which could be advantageous for enantioselective syntheses.
Conceptual Workflow
The logical flow of the Late-Stage Chlorination route is depicted below. The synthesis commences with the formation of the tetrahydroquinoline core, followed by functional group manipulations to introduce the desired substituents.
Caption: Synthetic workflow for the Late-Stage Chlorination of this compound.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one
The synthesis of the key intermediate, 5,6,7,8-tetrahydroquinolin-8-one, can be achieved through various methods. One reported method involves the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline[1]. This starting material can be prepared from 5,6,7,8-tetrahydroquinoline and benzaldehyde.
Step 2: Reduction to 5,6,7,8-Tetrahydroquinolin-8-ol
The ketone at the 8-position is readily reduced to the corresponding alcohol using standard reducing agents.
-
Protocol: To a solution of 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Hydroxyl Protection and Oxidation to the 4-one
To prevent unwanted side reactions during the chlorination step, the hydroxyl group at the 8-position must be protected. A common choice is an acetyl protecting group. Subsequently, the 4-position needs to be oxidized to a ketone to facilitate chlorination.
-
Protocol (Protection): 5,6,7,8-Tetrahydroquinolin-8-ol (1.0 eq) is dissolved in dichloromethane, and triethylamine (1.5 eq) is added. Acetic anhydride (1.2 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the protected alcohol.
-
Protocol (Oxidation): The protected 8-acetoxy-5,6,7,8-tetrahydroquinoline is then oxidized to the corresponding 4-one. This can be a challenging step and may require exploration of various oxidizing agents. A plausible method involves benzylic oxidation.
Step 4: Chlorination of the 4-position
The chlorination of the 4-oxo-tetrahydroquinoline can be achieved using a standard reagent like phosphorus oxychloride (POCl₃).
-
Protocol: The 8-acetoxy-5,6,7,8-tetrahydroquinolin-4-one (1.0 eq) is heated with an excess of phosphorus oxychloride at reflux for 3 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The organic layer is dried and concentrated to yield the 4-chloro derivative.
Step 5: Deprotection of the Hydroxyl Group
The final step is the removal of the protecting group to unveil the target molecule.
-
Protocol: The 4-chloro-8-acetoxy-5,6,7,8-tetrahydroquinoline is dissolved in a mixture of methanol and water, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are dried and concentrated to afford this compound.
Advantages and Disadvantages of Route A
| Advantages | Disadvantages |
| Early establishment of the stereocenter at C8 is possible. | Longer synthetic sequence with multiple protection/deprotection steps. |
| Utilizes well-established reactions for the initial core synthesis. | The oxidation at the 4-position of the tetrahydroquinoline ring can be low yielding and non-selective. |
| Commercially available starting materials for the tetrahydroquinoline core. | Harsh conditions for chlorination (POCl₃) might not be compatible with sensitive functional groups. |
Route B: Early-Stage Chlorination
This convergent strategy involves the initial synthesis of a 4-chloroquinoline derivative, followed by the reduction of the pyridine ring and subsequent introduction of the hydroxyl group at the 8-position. This approach avoids the potentially problematic late-stage oxidation and chlorination steps of Route A.
Conceptual Workflow
The workflow for the Early-Stage Chlorination route is more linear, focusing on building the complexity on a pre-functionalized quinoline core.
Caption: Synthetic workflow for the Early-Stage Chlorination of this compound.
In-Depth Analysis and Experimental Protocols
Step 1: Synthesis of 4-Chloroquinoline
4-Hydroxyquinoline is a commercially available starting material that can be efficiently converted to 4-chloroquinoline.
-
Protocol: 4-Hydroxyquinoline (1.0 eq) is added portion-wise to phosphorus oxychloride (5.0 eq) at 0 °C. The mixture is then heated at 110 °C for 2 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with ammonium hydroxide. The resulting precipitate is filtered, washed with water, and dried to give 4-chloroquinoline.
Step 2: Reduction of the Pyridine Ring
The selective reduction of the pyridine ring in the presence of a chloro-substituent is a key transformation. Catalytic hydrogenation is a common method.
-
Protocol: 4-Chloroquinoline (1.0 eq) is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10 mol% Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield 4-chloro-5,6,7,8-tetrahydroquinoline. Other catalytic systems, such as cobalt-based catalysts with formic acid as a hydrogen source, could also be employed for this transformation under milder conditions[2].
Step 3: C8-Hydroxylation
The final step involves the regioselective introduction of a hydroxyl group at the 8-position of the tetrahydroquinoline ring. Modern C-H activation methods offer an elegant solution.
-
Protocol: Based on recent advances in C-H functionalization, a ruthenium-catalyzed hydroxylation can be employed[3]. To a solution of 4-chloro-5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and a suitable oxidant (e.g., a peroxy acid or other oxygen source) are added. The reaction is heated under an inert atmosphere until completion. The product is then purified by column chromatography to afford this compound.
Advantages and Disadvantages of Route B
| Advantages | Disadvantages |
| More convergent and potentially shorter synthetic route. | The C8-hydroxylation step might require specialized catalysts and optimization. |
| Avoids difficult oxidation and protection/deprotection steps. | The reduction of the 4-chloroquinoline may lead to dehalogenation as a side reaction. |
| Utilizes modern and efficient C-H activation chemistry for the final step. | The stereochemistry at the 8-position is introduced in the final step, which may require a chiral catalyst or resolution for enantiopure products. |
Comparative Summary
| Feature | Route A: Late-Stage Chlorination | Route B: Early-Stage Chlorination |
| Overall Strategy | Linear, building complexity on a pre-formed tetrahydroquinoline core. | Convergent, functionalizing a pre-chlorinated quinoline. |
| Key Challenge | Regioselective oxidation and chlorination of the tetrahydroquinoline ring. | Selective reduction of the pyridine ring and regioselective C8-hydroxylation. |
| Stereocontrol | Potential for early introduction and control of the C8 stereocenter. | Stereocenter is introduced in the final step, requiring chiral methods. |
| Step Economy | Longer, with more functional group interconversions. | Potentially shorter and more step-economical. |
| Reagent Compatibility | May require harsh reagents (POCl₃) in later stages. | Employs modern, potentially milder catalytic methods. |
Conclusion
Both the Late-Stage and Early-Stage Chlorination routes offer viable pathways to the target molecule, this compound. The choice of the optimal route will depend on the specific requirements of the research program, including the need for enantiopure material, the availability of specialized catalysts, and the tolerance of other functional groups within the molecule.
Route A, while longer, relies on more classical and predictable transformations for the initial steps, with the main challenge lying in the late-stage functionalization of the electron-rich tetrahydroquinoline ring. Route B presents a more modern and potentially more efficient approach, leveraging the power of catalytic C-H activation. However, it requires careful optimization of the reduction and hydroxylation steps to ensure selectivity and avoid unwanted side reactions.
For research groups with expertise in modern catalytic methods, Route B is likely to be the more attractive option. For those seeking to leverage established and well-understood synthetic transformations, Route A provides a more traditional, albeit potentially more laborious, path. This guide provides the foundational knowledge for researchers to make an informed decision and to embark on the synthesis of this promising chemical entity.
References
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium c
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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The synthesis of some 4-quinolinols and 4-chloroquinolines by the ethoxymethylenemalonic ester method. Journal of the American Chemical Society. [Link]
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Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
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Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. [Link]
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Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of rigorous scientific practice. The quinoline scaffold and its derivatives are of significant interest due to their presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth spectroscopic comparison of the isomers of "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol," a chiral molecule with significant potential in medicinal chemistry.
The primary challenge in characterizing this molecule lies in distinguishing its stereoisomers. Due to the single chiral center at the C8 position, "this compound" exists as a pair of enantiomers: (R)-4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol and (S)-4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol.[3] Standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry are typically insensitive to chirality, yielding identical results for both enantiomers in an achiral environment. This guide will delve into both standard and specialized chiroptical techniques, providing the theoretical basis and practical protocols for their unambiguous differentiation.
While direct, peer-reviewed experimental data for "this compound" is limited, this guide will leverage established spectroscopic principles and data from closely related quinoline analogs to present a comprehensive and predictive analytical framework.[4][5][6]
Molecular Structure and Isomerism
The key to understanding the spectroscopic analysis is to first visualize the isomers . The molecule has a single stereocenter at the C8 position, which is bonded to a hydroxyl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
Caption: The (R) and (S) enantiomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] For "this compound," both ¹H and ¹³C NMR will provide critical connectivity information.
Predicted ¹H and ¹³C NMR Spectra (in Achiral Solvent)
In a standard achiral solvent like CDCl₃ or DMSO-d₆, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers will be identical. A racemic mixture will show a single set of peaks. The following table outlines the predicted chemical shifts based on the analysis of similar tetrahydroquinoline structures.[7][8]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| H2 | 8.2 - 8.5 (d) | 148 - 152 | Deshielded proton adjacent to the heterocyclic nitrogen. |
| H3 | 7.0 - 7.3 (d) | 120 - 124 | Aromatic proton coupled to H2. |
| C4 | - | 145 - 149 | Quaternary carbon bearing the chloro group. |
| C4a | - | 128 - 132 | Aromatic quaternary carbon at the ring junction. |
| H5 | 2.8 - 3.1 (m) | 28 - 32 | Aliphatic protons adjacent to the aromatic ring. |
| H6, H7 | 1.8 - 2.2 (m) | 20 - 25 | Aliphatic protons in the saturated ring. |
| H8 | 4.8 - 5.1 (t or dd) | 65 - 70 | Methine proton deshielded by the adjacent hydroxyl group and nitrogen-containing ring. |
| C8a | - | 140 - 144 | Aromatic quaternary carbon at the ring junction, adjacent to nitrogen. |
| OH | 5.0 - 6.0 (br s) | - | Broad singlet, position is concentration and solvent dependent. |
Differentiating Enantiomers with Chiral NMR Spectroscopy
To distinguish between the enantiomers, one must introduce a chiral environment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR).
-
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) that form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different, leading to separate, observable peaks in the NMR spectrum for each enantiomer.
-
Chiral Lanthanide Shift Reagents (LSRs): These are chiral coordination complexes of lanthanide ions (e.g., Eu(hfc)₃) that act as Lewis acids. They coordinate to Lewis basic sites in the analyte, such as the nitrogen or the hydroxyl oxygen. This coordination induces large changes in the chemical shifts of nearby protons, and the magnitude of this shift is different for the two enantiomers due to the formation of diastereomeric complexes.
Caption: Workflow for differentiating enantiomers using ¹H NMR with a Chiral Solvating Agent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural insights through fragmentation analysis.[9] For "this compound" (Molecular Formula: C₉H₁₀ClNO, Molecular Weight: 183.64 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 183/185 in a 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).
Expected Fragmentation Pattern:
-
[M-H₂O]⁺: Loss of a water molecule from the alcohol.
-
[M-Cl]⁺: Loss of the chlorine atom.
-
[M-C₂H₄]⁺: Retro-Diels-Alder fragmentation of the tetrahydroquinoline ring.
Limitation: Standard MS techniques, including EI, CI, and ESI, cannot differentiate between enantiomers as they have identical masses and fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10][11] The IR spectra of the (R) and (S) enantiomers are identical.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂) |
| 1580 - 1620 | C=C / C=N stretch | Aromatic/Pyridine Ring |
| 1250 - 1350 | C-N stretch | Aromatic Amine |
| 1000 - 1100 | C-O stretch | Secondary Alcohol |
| 750 - 850 | C-Cl stretch | Aryl Halide |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The quinoline ring system is the primary chromophore.[12]
-
Expected λₘₐₓ: Two primary absorption bands are expected, one around 230-250 nm and a second, weaker band around 300-320 nm, corresponding to π-π* transitions in the quinoline ring.[13]
Limitation: The UV-Vis absorption spectra of enantiomers are identical as they have the same electronic structure.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is the definitive spectroscopic technique for differentiating enantiomers in solution. It measures the differential absorption of left- and right-circularly polarized light.
-
Principle: Chiral molecules interact differently with left- and right-circularly polarized light. An enantiomer will absorb one direction of polarized light more than the other, resulting in a CD signal.
-
Expected Spectra: The (R) and (S) enantiomers of "this compound" will produce CD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign). A racemic mixture will have no CD signal. This technique is not only qualitative (identifying the presence of a specific enantiomer) but also quantitative, allowing for the determination of enantiomeric excess.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Abstract
In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible, safe, and effective research.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the purity of a synthetically prepared batch of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol (CAS No: 133092-34-9[5]), a heterocyclic compound of interest in medicinal chemistry. We will objectively compare the performance of an in-house synthesized batch against a hypothetical high-purity commercial standard, leveraging a multi-modal analytical approach. This document is intended for researchers, medicinal chemists, and quality control scientists who require robust, self-validating protocols for purity assessment.
The Critical Role of Purity in Pharmaceutical Research
The journey from a lead compound to a clinical candidate is arduous and expensive. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as even trace impurities can drastically alter biological activity, introduce toxicity, or compromise the stability of the final drug product.[3][6] Impurities can arise from starting materials, side reactions, or degradation during synthesis and purification.[4][7] Therefore, a rigorous, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity to ensure data integrity and patient safety.[1][2] This guide utilizes this compound as a model compound to illustrate these mission-critical principles.
Orthogonal Analytical Strategy: The Foundation of Trustworthy Purity Assessment
No single analytical technique can definitively establish the purity of a compound. A robust assessment relies on an orthogonal approach, where multiple, disparate methods are employed to build a comprehensive purity profile. Each technique provides a unique perspective on the sample's composition, and their collective agreement provides high confidence in the final purity value. Our benchmarking strategy integrates chromatographic, spectroscopic, and elemental analyses.
Caption: Integrated workflow for purity benchmarking.
Comparative Analysis: In-House Synthesis vs. Commercial Standard
The core of this guide is the direct comparison of a newly synthesized batch of this compound with a commercially available, high-purity standard. The following sections detail the results obtained from each analytical technique.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV or Diode Array Detection (DAD) is the primary method for quantifying the purity of non-volatile organic compounds. A reversed-phase method is chosen due to the moderate polarity of the target molecule. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated.
Comparative Data:
| Parameter | In-House Synthesized Batch | Commercial Standard (>98%) | Analysis & Interpretation |
| Retention Time (RT) | 12.55 min | 12.56 min | Matching RTs suggest the main peaks are the same compound. |
| Purity by Area % | 97.8% | 99.2% | The synthesized batch is of lower purity. |
| Impurity Peak 1 (RT) | 10.21 min (0.85%) | 10.23 min (0.30%) | A common, more polar impurity is present in both samples. |
| Impurity Peak 2 (RT) | 14.88 min (1.35%) | Not Detected | A unique, less polar impurity is present only in the synthesized batch. |
| Peak Tailing Factor | 1.1 | 1.05 | Good peak shape for both, indicating good chromatographic performance. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities and provides definitive structural confirmation via mass fragmentation patterns. This is particularly useful for halogenated compounds, which often exhibit characteristic isotopic patterns.[8][9]
Comparative Data:
| Parameter | In-House Synthesized Batch | Commercial Standard (>98%) | Analysis & Interpretation |
| Molecular Ion (M+) | m/z 181/183 | m/z 181/183 | Confirms the molecular weight and the presence of one chlorine atom (~3:1 isotope ratio). |
| Key Fragments | Consistent with quinoline ring fragmentation | Consistent with quinoline ring fragmentation | The core structure of the main component is identical in both samples. |
| Detected Impurities | Starting materials or solvent residues may be detected | Minimal to no volatile impurities detected | Useful for identifying residual reactants from the synthesis process.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are unparalleled for structural elucidation.[10] They confirm the exact arrangement of atoms and can detect isomers and other structurally similar impurities that might co-elute in chromatography. The presence of extraneous peaks or incorrect integration values in the ¹H NMR spectrum are clear indicators of impurities.
Comparative Data:
| Parameter | In-House Synthesized Batch | Commercial Standard (>98%) | Analysis & Interpretation |
| ¹H NMR Chemical Shifts | Key shifts align with expected structure | Key shifts align with expected structure | Confirms the primary structure of the target compound in both. |
| ¹H NMR Integration | Deviates slightly from theoretical ratios | Matches theoretical proton ratios | Suggests the presence of impurities in the synthesized batch. |
| ¹³C NMR Signal Count | 9 primary signals + 2 minor signals | 9 primary signals | The synthesized batch contains at least one carbon-containing impurity. |
| Impurity Signals | Small peaks observed in aliphatic and aromatic regions | Clean baseline | The impurities are structurally distinct from the main compound. |
Elemental Analysis (EA)
Rationale: Elemental analysis provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[11][12] The experimental values are compared against the theoretically calculated composition. For publication in many chemistry journals, a deviation of ≤0.4% is the accepted standard for confirming sufficient purity.[13]
Comparative Data for C₉H₁₀ClNOH (Theoretical: C=59.41%, H=5.54%, N=7.70%)
| Element | In-House Synthesized Batch (%) | Commercial Standard (>98%) (%) | Deviation from Theoretical (Synthesized) |
| Carbon (C) | 58.95 | 59.28 | -0.46% |
| Hydrogen (H) | 5.72 | 5.58 | +0.18% |
| Nitrogen (N) | 7.55 | 7.65 | -0.15% |
Interpretation: The synthesized batch shows a deviation greater than 0.4% for Carbon, suggesting the presence of impurities that alter the elemental composition. The commercial standard falls within the acceptable range.
Detailed Experimental Protocols
HPLC-DAD Method
-
System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 20 min, hold at 95% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD), 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water
GC-MS Method
-
System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C; Quadrupole: 150°C
-
Scan Range: 40-450 m/z
-
Sample Preparation: 1 mg/mL in Methanol
NMR Spectroscopy
-
System: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆
-
¹H NMR: 16 scans, relaxation delay of 1s
-
¹³C NMR: 1024 scans, relaxation delay of 2s
-
Sample Concentration: ~10-15 mg in 0.7 mL solvent
Elemental Analysis
-
System: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent
-
Methodology: Combustion analysis.[11][14] The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Sample Weight: 2-3 mg
Conclusion and Best Practices
This comparative guide demonstrates that a singular analytical result can be misleading. While HPLC provided a quantitative purity of 97.8%, GC-MS helped identify potential volatile residues, NMR confirmed the structural integrity while flagging the presence of distinct impurities, and elemental analysis fundamentally questioned the elemental composition.
This multi-modal, self-validating approach provides a high-confidence, comprehensive purity profile essential for advancing drug discovery programs and ensuring the integrity of scientific research.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]
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Inorganic Chemistry Frontiers (RSC Publishing). (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
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Shinde, Y., & Patankar-Jain, K. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]
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PubMed Central (PMC) - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
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Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
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The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]
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IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
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ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
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ResearchGate. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
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YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
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PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]
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Separation of Some Halogenated Phenols by GC-MS. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. [Link]
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MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]
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Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. [Link]
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The Versatile Scaffold: A Comparative Review of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol and its Therapeutic Potential
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. The 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol scaffold has emerged as a promising framework in the design of contemporary therapeutics, particularly in the realm of oncology. This guide provides a comprehensive, data-driven comparative analysis of this scaffold, delving into its synthesis, physicochemical properties, and biological activities, while drawing objective comparisons with established alternative scaffolds such as quinazolines and tetrahydroisoquinolines.
The this compound Scaffold: An Introduction
The 5,6,7,8-tetrahydroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 8-position endows the scaffold with unique electronic and steric properties. The chloro group can act as a key interaction point with biological targets or serve as a handle for further synthetic modifications. The hydroxyl group, particularly in proximity to the nitrogen atom, can participate in crucial hydrogen bonding interactions and metal chelation, a property well-documented for 8-hydroxyquinolines.[1] This combination of features makes this compound an attractive starting point for the development of targeted therapies.
Synthesis of the this compound Scaffold
Experimental Protocol: A Plausible Synthetic Route
Step 1: Hydrogenation of 4-Nitroquinoline N-oxide to 4-Amino-5,6,7,8-tetrahydroquinoline
-
To a solution of 4-nitroquinoline N-oxide (1 equivalent) in methanol/acetic acid, add a catalytic amount of Nickel catalyst.
-
Hydrogenate the mixture at 120 °C under a pressure of 73550.8 Torr until the reaction is complete (monitored by TLC).[2]
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-amino-5,6,7,8-tetrahydroquinoline.
Step 2: Diazotization of 4-Amino-5,6,7,8-tetrahydroquinoline
-
Dissolve the crude 4-amino-5,6,7,8-tetrahydroquinoline in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
Step 3: Sandmeyer Reaction for the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5,6,7,8-tetrahydroquinoline.[2]
Step 4: Hydroxylation of 4-Chloro-5,6,7,8-tetrahydroquinoline to this compound
This final step is the most speculative and may require optimization. A plausible approach involves a directed C-H oxidation, though other methods like electrophilic aromatic substitution followed by functional group manipulation could also be explored.
-
Dissolve 4-chloro-5,6,7,8-tetrahydroquinoline (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Add a suitable oxidizing agent, such as a peroxide in the presence of a metal catalyst, that can selectively hydroxylate the 8-position. This step would likely require significant methods development.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the product by column chromatography to obtain this compound.
Synthetic Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a compelling, albeit underexplored, platform for the design of novel therapeutics. Its unique structural and electronic features hold significant promise, particularly in the development of targeted anticancer agents. While its synthetic accessibility presents some challenges compared to the more established quinazoline and tetrahydroisoquinoline scaffolds, the potential for novel intellectual property and distinct pharmacological profiles warrants further investigation.
Future research should focus on optimizing the synthesis of the core scaffold and its derivatives, followed by comprehensive biological screening to identify specific molecular targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective compounds. As our understanding of the biological activities of this scaffold deepens, it has the potential to yield a new class of therapeutics that can address unmet medical needs, particularly in oncology.
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A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
-
4-Chloro-5,6,7,8-tetrahydroquinoline synthesis. ChemicalBook.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" Derivatives
Introduction: The Imperative for Specificity in Small Molecule Research
In the realms of drug development and molecular research, quinoline derivatives are recognized for their vast therapeutic potential, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3] The compound "4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol" represents a specific scaffold within this class, offering a unique template for inhibitor design and probe development. The generation of antibodies against such small molecules, or haptens, is a critical step in creating diagnostic tools and immunoassays. However, the ultimate utility of these antibodies is dictated by their specificity.
Cross-reactivity, the binding of an antibody to molecules other than its designated target, can invalidate experimental results by generating false positives.[4][5][6] Therefore, a rigorous and systematic evaluation of an antibody's binding profile against structurally similar analogs is not merely a validation step but a foundational requirement for reliable assay development.
This guide provides a comprehensive framework for assessing the cross-reactivity of a hypothetical antibody raised against this compound. We will detail the strategic selection of competitor molecules, outline gold-standard experimental protocols, and present a logical workflow for data interpretation, empowering researchers to confidently characterize the specificity of their small-molecule antibodies.
Part 1: Strategic Design of the Cross-Reactivity Panel
The first step in a robust cross-reactivity study is the logical selection of compounds to test. These molecules should be chosen to probe the antibody's recognition of specific chemical features of the target hapten. For our target, This compound (Target Antigen) , we can dissect the structure to identify key potential epitopes: the chloro group, the hydroxyl group, and the core tetrahydroquinoline ring structure.
A well-designed panel will include derivatives where each of these features is systematically altered.
Table 1: Hypothetical Panel of Cross-Reactivity Analogs
| Compound ID | Compound Name | Structural Modification from Target | Rationale for Inclusion |
| Target | This compound | None (Target Antigen) | Establishes baseline 100% reactivity. |
| Analog 1 | 5,6,7,8-tetrahydro-quinolin-8-ol | Removal of the 4-Chloro group | Assesses the contribution of the chlorine atom to the epitope. |
| Analog 2 | 4-Fluoro-5,6,7,8-tetrahydro-quinolin-8-ol | Substitution of Chloro with Fluoro | Probes tolerance for different halogens (size and electronegativity). |
| Analog 3 | 4-Chloro-5,6,7,8-tetrahydro-quinoline | Removal of the 8-Hydroxyl group | Determines the necessity of the hydroxyl group for antibody binding. |
| Analog 4 | 4-Chloro-quinolin-8-ol | Aromatized quinoline ring | Evaluates the importance of the saturated tetrahydro- ring structure. |
| Analog 5 | 8-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol | Isomeric position of the Chloro group | Tests the positional specificity of the antibody for the chloro substituent. |
This panel allows for a systematic deconstruction of the antibody's binding requirements.
Caption: Structural relationships between the target antigen and selected analogs.
Part 2: The Experimental Workflow: A Multi-Tiered Approach
A robust validation workflow should progress from high-throughput screening to precise quantitative analysis. We recommend a two-tiered approach: initial screening with Competitive ELISA followed by in-depth kinetic characterization using Surface Plasmon Resonance (SPR).
Caption: A two-tiered workflow for antibody specificity testing.
Tier 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is an ideal first-pass method to quickly assess the relative binding of the antibody to a large panel of analogs.[7][8][9][10] In this format, free analog in solution competes with a coated antigen-protein conjugate for a limited number of antibody binding sites. A higher affinity of the antibody for the free analog results in a lower signal.
-
Antigen Coating:
-
Conjugate the target antigen (this compound) to a carrier protein like Bovine Serum Albumin (BSA).
-
Coat a 96-well high-binding microplate with 100 µL/well of the antigen-BSA conjugate at 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[7][10]
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).[7]
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate 3 times as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target antigen and each analog in Assay Buffer (e.g., Blocking Buffer). A typical range would be from 100 µM down to 1 pM.
-
In a separate dilution plate, mix 50 µL of each analog dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration, usually the EC50 value of binding to the coated antigen).
-
Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free analog.[10]
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-analog mixtures to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-Mouse IgG-HRP), diluted in Assay Buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).[10]
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Plot the absorbance versus the log of the analog concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog required to inhibit 50% of the maximal signal).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Analog) x 100
-
Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
For analogs showing significant cross-reactivity (>1%), SPR provides precise quantitative data on binding kinetics (association and dissociation rates) and affinity.[11][12][13][14] This technique measures changes in mass on a sensor chip surface in real-time as the small molecule (analyte) flows over the immobilized antibody (ligand).[12][14]
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[11]
-
Inject the primary antibody (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Kinetic Assay (Multi-Cycle Kinetics):
-
Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) to minimize non-specific binding.
-
Prepare serial dilutions of the target antigen and key cross-reactive analogs in running buffer. A typical concentration series would span at least 5 concentrations, from 0.1x to 10x the expected dissociation constant (KD). Include a zero-concentration (buffer only) sample for double referencing.
-
For each cycle, inject one concentration of a single analog over the antibody surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are processed by subtracting the reference surface data and the buffer blank injection data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[12]
-
Part 3: Data Interpretation and Comparative Analysis
The data from both ELISA and SPR should be compiled into clear tables for objective comparison.
Table 2: Hypothetical Competitive ELISA Results
| Compound ID | Description | IC50 (nM) | % Cross-Reactivity |
| Target | Target Antigen | 15.2 | 100% |
| Analog 1 | No Chloro | 894.1 | 1.7% |
| Analog 2 | Fluoro substitution | 45.6 | 33.3% |
| Analog 3 | No Hydroxyl | > 10,000 | < 0.15% |
| Analog 4 | Aromatic Ring | 2,150 | 0.7% |
| Analog 5 | Isomeric Chloro | 1,570 | 0.97% |
Interpretation of ELISA Data:
-
High Specificity: The antibody shows excellent specificity. The removal of the hydroxyl group (Analog 3) completely abolishes binding, indicating it is a critical part of the epitope.
-
Halogen Importance: The 4-position halogen is crucial. Removing it (Analog 1) reduces reactivity by over 98%. Substituting it with a smaller fluorine atom (Analog 2) is tolerated to a degree but still reduces binding significantly.
-
Positional and Structural Importance: The antibody is highly sensitive to the position of the chloro group (Analog 5) and the saturation of the ring system (Analog 4), with both showing minimal cross-reactivity.
Table 3: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
| Target | 2.5 x 10⁵ | 3.8 x 10⁻³ | 15.2 |
| Analog 2 | 1.9 x 10⁵ | 8.7 x 10⁻³ | 45.8 |
Interpretation of SPR Data:
-
The SPR data for Analog 2 confirms the ELISA results. The nearly 3-fold increase in the Kₗ (lower affinity) is primarily driven by a more than 2-fold faster dissociation rate (kₔ). This suggests that while the analog can still bind, the complex it forms with the antibody is significantly less stable than the complex formed with the target antigen.
Conclusion and Best Practices
This systematic investigation demonstrates that the hypothetical antibody raised against This compound is highly specific. The binding is critically dependent on the 8-hydroxyl group and the 4-chloro substituent. While minor cross-reactivity with the 4-fluoro analog exists, it is substantially weaker and characterized by a less stable binding interaction.
For any researcher developing small-molecule immunoassays, this guide provides a blueprint for ensuring the trustworthiness and reliability of their results.[15] The combination of high-throughput competitive screening and quantitative kinetic analysis offers a self-validating system that leaves no doubt as to the antibody's specificity profile.
References
-
Koren, E., et al. (2007). Assessing specificity for immunogenicity assays. Journal of Immunological Methods. Available at: [Link]
-
Navratilova, I., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Analytical Biochemistry. Available at: [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Baird, C. L., & Myszka, D. G. (2001). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available at: [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. Available at: [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Available at: [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Available at: [Link]
-
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]
-
Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]
-
Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube. Available at: [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Available at: [Link]
-
Al-Adiwish, W. M., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. Available at: [Link]
-
Affinity Biologicals. (n.d.). Species Cross Reactivity. Available at: [Link]
-
Kim, H. Y., et al. (2009). Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rowbottom, M. W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. PubChem Compound Database. Available at: [Link]
-
Jamshed, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Drug Targets. Available at: [Link]
-
Sharma, P., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Safety Operating Guide
Operational Guide for the Proper Disposal of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity for its classification as regulated hazardous waste. As a chlorinated heterocyclic organic compound, it falls into a specific waste category that requires specialized disposal methods. Improper disposal, such as drain disposal or mixing with non-hazardous waste, can lead to environmental contamination and may violate federal and local regulations.
The primary rationale for this classification is the presence of a halogen (chlorine) on the organic structure. Halogenated organic compounds are often more persistent in the environment and can form toxic byproducts, such as hydrochloric acid, chlorine gas, dioxins, and furans, if incinerated improperly[1][2]. Therefore, they must be processed at high-temperature hazardous waste incinerators equipped with scrubbers and other pollution control technologies[3][4].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO | [5][6] |
| Molecular Weight | 167.64 g/mol | [6] |
| CAS Number | 133092-34-9 | [6][7] |
| Hazard Classification | Halogenated Organic Waste | [3][8] |
| Known Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | [6] |
Core Disposal Principle: Waste Stream Segregation
The cornerstone of compliant chemical waste management is rigorous segregation. This compound must be disposed of in a designated Halogenated Organic Waste stream. Co-mingling this waste with non-halogenated solvents or aqueous waste streams contaminates the entire container, drastically increasing disposal costs and complexity[9].
The causality is straightforward: non-halogenated solvents can often be recycled or used as fuel, whereas halogenated waste requires specialized, high-temperature incineration to ensure the complete destruction of the molecule and safe neutralization of resulting acid gases[3].
Caption: Waste segregation decision for halogenated compounds.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final collection.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to prevent skin, eye, and respiratory exposure.[10]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully fastened laboratory coat.
Step 2: Waste Collection and Containment
The physical state of the waste dictates the collection method. Never mix solid and liquid waste in the same container unless explicitly permitted by your institution's EHS department.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh paper, gloves, and absorbent pads.
-
Place all solid materials into a dedicated, durable, and sealable hazardous waste container (e.g., a polyethylene bag or a wide-mouth poly drum).[10]
-
Ensure the container is kept closed except when actively adding waste.[9][11]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container (a polyethylene carboy is recommended).[1]
-
Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[1]
-
Use a funnel to add waste to the container to prevent spills.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[9]
-
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution.[9][11]
-
Contents: Write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[11]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Generator Information: Fill in your name, lab location, and the date you started accumulating waste.
Step 4: Temporary Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]
-
The storage area must be secure and under the control of the laboratory personnel.
-
Store the container in secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[1]
-
Ensure the storage area is cool, well-ventilated, and away from incompatible materials, direct sunlight, and sources of ignition.[1]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (approximately 75%), or if you have accumulated the maximum allowable volume (typically 55 gallons per SAA), you must arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][10]
-
Provide them with an accurate description of the waste as detailed on the label.
-
Maintain a log of all hazardous waste generated for your laboratory records, as this is crucial for regulatory compliance.[10]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Small Spills (Can be cleaned up in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[1][12]
-
Once absorbed, carefully scoop the material into a sealable bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.[11]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram provides a comprehensive visual summary of the disposal workflow, from initial handling to final disposition by a certified facility.
Caption: Complete disposal workflow for this compound.
References
-
Bucknell University. (2016). Hazardous Waste Segregation. [Link]
-
Washington State University. Halogenated Solvents Safety Information. Environmental Health & Safety. [Link]
-
University of Wisconsin-Milwaukee. Chemical Waste Disposal Chart. [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124518431, (8R)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol. [Link]
-
American Elements. 4-Chloro-5,6,7,8-tetrahydroquinoline Safety Information. [Link]
-
U.S. Environmental Protection Agency. Disposal Guidance. [Link]
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- 12. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Foreword: As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive compounds. 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a halogenated quinoline derivative, is one such compound that demands rigorous safety protocols. This guide moves beyond mere compliance, offering a framework for proactive risk mitigation. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific integrity.
Section 1: Hazard Assessment & Causality
Understanding the "why" behind a safety protocol is critical. This compound is a solid organic compound whose primary risks stem from its chemical structure and reactivity. The chlorinated nature of this heterocyclic compound suggests that thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1]
Direct contact poses the most immediate threat. Based on data for similar quinoline derivatives, this compound should be treated as a skin and eye irritant.[2][3][4] Ingestion and inhalation of dust particles may also lead to irritation of the mucous membranes and respiratory tract.[2][3] Therefore, our primary safety objective is to eliminate routes of exposure through a combination of engineering controls and meticulously selected Personal Protective Equipment (PPE).
Section 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a calculated response to the specific hazards identified. All handling of this compound must be performed within a certified chemical fume hood to control airborne hazards.
| Protection Level | Required PPE & Specifications | Rationale for Use |
| Primary Engineering Control | Certified Chemical Fume Hood | Essential for containing airborne dust and potential vapors, preventing systemic inhalation exposure.[1] |
| Eye & Face Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Provides a seal around the eyes to protect against splashes and airborne dust particles. Standard safety glasses are insufficient.[5] |
| Hand Protection | Disposable Nitrile Gloves (Minimum 4 mil thickness) | Protects against incidental skin contact. Nitrile is selected for its broad chemical resistance. Always inspect gloves for defects before use and change them immediately upon contamination.[6] |
| Body Protection | Flame-Resistant (FR) Lab Coat with Long Sleeves | Protects skin and personal clothing from splashes and spills. The FR property provides a crucial layer of safety in the event of a fire.[1][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills and dropped items. The entire foot must be covered.[5][6] |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Required if engineering controls fail or during large-scale spill clean-up. Use must comply with a formal respiratory protection program.[1][6] |
PPE Donning and Doffing Workflow
Cross-contamination during the removal of PPE is a common and preventable error. The following sequence must be strictly adhered to.
Caption: Correct sequence for putting on and removing PPE.
Section 3: Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures procedural consistency.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the appropriate waste container before bringing the chemical into the hood.
-
-
Aliquotting and Transfer:
-
Perform all manipulations of the solid compound deep within the fume hood to contain any dust.
-
Use spatulas to carefully transfer the powder. Avoid pouring, which can generate airborne dust.
-
Close the primary container immediately after removing the desired amount.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood with an appropriate solvent and absorbent pads.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Treat all disposable materials that came into contact with the chemical as hazardous waste.
-
Caption: Step-by-step chemical handling operational workflow.
Section 4: Decontamination and Disposal Plan
Proper waste management is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Emergency Spill Response:
-
Small Spills (in fume hood): Use absorbent pads to gently cover the spill. Place the used pads in a sealed, labeled hazardous waste bag. Decontaminate the area with an appropriate solvent.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.[7]
Waste Segregation and Disposal: As a chlorinated organic compound, this compound and all materials contaminated with it must be disposed of as Halogenated Organic Waste .[8][9]
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and other disposable items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.[10]
-
Prohibition: Never dispose of this chemical down the drain or mix it with non-halogenated waste streams.[9][10] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.[10]
Caption: Waste stream segregation and disposal pathway.
References
-
Hazardous Waste Segregation Guide. Bucknell University.[Link]
-
Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.[Link]
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- 3. chemicalbook.com [chemicalbook.com]
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- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
